molecular formula C54H57N8O9P B15587196 DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite

DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite

Katalognummer: B15587196
Molekulargewicht: 993.1 g/mol
InChI-Schlüssel: QGLNDUMJEPXLMP-SQFLBICKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite is a useful research compound. Its molecular formula is C54H57N8O9P and its molecular weight is 993.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C54H57N8O9P

Molekulargewicht

993.1 g/mol

IUPAC-Name

[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate

InChI

InChI=1S/C54H57N8O9P/c1-36(2)62(37(3)4)72(68-33-17-32-55)71-48-46(70-54(39-18-11-8-12-19-39,40-24-28-44(65-6)29-25-40)41-26-30-45(66-7)31-27-41)34-67-51(48)60-35-56-47-49(60)58-52(57-38(5)63)59-50(47)69-53(64)61(42-20-13-9-14-21-42)43-22-15-10-16-23-43/h8-16,18-31,35-37,46,48,51H,17,33-34H2,1-7H3,(H,57,58,59,63)/t46-,48?,51+,72?/m0/s1

InChI-Schlüssel

QGLNDUMJEPXLMP-SQFLBICKSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite is a specialized phosphoramidite (B1245037) building block used in the chemical synthesis of Threose Nucleic Acid (TNA) oligonucleotides. TNA is a class of xeno-nucleic acids (XNAs) that utilizes a four-carbon α-L-threofuranosyl sugar in its backbone, replacing the canonical five-carbon ribose or deoxyribose found in RNA and DNA, respectively.[1][2] This structural modification, which results in a 2' to 3' phosphodiester linkage, confers remarkable resistance to nuclease degradation, making TNA a highly promising candidate for therapeutic applications such as antisense therapy, aptamers, and gene regulation.[2][3]

This document provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed protocols for its use in solid-phase oligonucleotide synthesis, and workflows for its incorporation and subsequent deprotection.

Molecular Structure and Components

The systematic name this compound precisely describes its chemical components:

  • DMTr (4,4'-Dimethoxytrityl): A bulky, acid-labile protecting group attached to the 3'-hydroxyl of the threose sugar. It is essential for protecting this position during synthesis and is removed at the beginning of each coupling cycle.

  • TNA (Threose Nucleic Acid): Refers to the α-L-threofuranosyl sugar that forms the backbone, distinguishing it from natural nucleic acids.

  • G (Guanine): The purine (B94841) nucleobase.

  • (O6-CONPh2) (O6-diphenylcarbamoyl): A bulky protecting group on the O6 position of the guanine (B1146940) base.[1][4] This group is critical for preventing undesired side reactions and for directing the glycosylation step to yield the correct N9 isomer during the monomer's synthesis.[1][4]

  • (N2Ac) (N2-Acetyl): A standard protecting group for the exocyclic amine (N2 position) of guanine to prevent branching during oligonucleotide chain elongation.[4]

  • -amidite (β-cyanoethyl phosphoramidite): The reactive phosphine (B1218219) moiety at the 2'-position of the threose sugar, which enables the coupling reaction to the free 3'-hydroxyl of the growing oligonucleotide chain.

Technical Data and Specifications

Quantitative data for this compound is summarized below. Data is compiled from supplier technical sheets and relevant scientific literature.

Table 1: Physicochemical Properties
PropertyValueSource
Chemical Formula C₅₄H₅₇N₈O₉P[5][6]
Molecular Weight 993.07 g/mol [3][5][6]
CAS Number 325683-97-4[3][5]
Appearance Solid[3]
Purity ≥98% (Typical)[3][7]
Storage Conditions -20°C to -80°C[7]
Table 2: Oligonucleotide Synthesis Parameters
ParameterRecommendationNotes
Solvent Anhydrous Acetonitrile (B52724)Standard for phosphoramidite chemistry.
Concentration 0.05 M - 0.1 MHigher concentrations may be required for difficult couplings.
Activator 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)Standard activators for phosphoramidite chemistry.
Coupling Time 5 - 15 minutesTNA amidites often require extended coupling times compared to standard DNA/RNA amidites to achieve high efficiency.[4]
Coupling Efficiency >95%Efficiency can be sequence-dependent. Recent studies suggest that the bulky DPC group may slightly lower coupling efficiency compared to less sterically hindered protecting groups.[4]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in automated solid-phase oligonucleotide synthesis.

Automated Solid-Phase Synthesis Cycle

This protocol assumes the use of a standard automated DNA/RNA synthesizer. All reagents should be anhydrous and of synthesis grade.

1. Preparation:

  • Dissolve this compound in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
  • Install the solution on a designated port on the synthesizer.
  • Ensure all other necessary reagents (activator, deblocking, capping, and oxidizing solutions) are fresh and properly installed.

2. Synthesis Cycle (for each incorporation):

  • Step 1: Deblocking (Detritylation)
  • The solid support-bound oligonucleotide is treated with an acid solution (e.g., 3% trichloroacetic acid in dichloromethane) to remove the 3'-DMTr protecting group from the terminal nucleotide.
  • This reaction exposes the 3'-hydroxyl group for the subsequent coupling step.
  • Step 2: Coupling
  • The this compound solution and an activator solution (e.g., 0.25 M ETT) are delivered simultaneously to the synthesis column.
  • The activated phosphoramidite reacts with the free 3'-hydroxyl group of the growing chain.
  • Crucial Parameter: Set the coupling time to a minimum of 5 minutes. For sequences with known difficult couplings, this time may be extended up to 15 minutes or a double-coupling protocol may be employed.[4]
  • Step 3: Capping
  • Any unreacted 3'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole).
  • This step is critical to prevent the formation of deletion-mutant sequences (n-1 mers).
  • Step 4: Oxidation
  • The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).
  • This completes one cycle of nucleotide addition. The process is repeated until the desired sequence is assembled.

Post-Synthesis Cleavage and Deprotection

After the final coupling cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

1. Reagent:

2. Procedure:

  • Transfer the solid support from the synthesis column to a screw-cap vial.
  • Add the concentrated ammonium hydroxide solution (typically 1-2 mL for a 1 µmol scale synthesis).
  • Seal the vial tightly.
  • Heat the vial at 55°C for 16-18 hours.[2] This single step performs three actions simultaneously:
  • Cleavage: The succinyl linker is hydrolyzed, releasing the oligonucleotide from the solid support.
  • Phosphate Deprotection: The β-cyanoethyl groups are removed from the phosphate backbone via β-elimination.
  • Base Deprotection: The N2-acetyl and O6-diphenylcarbamoyl groups on guanine are removed.
  • After incubation, cool the vial to room temperature.
  • Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
  • Dry the crude oligonucleotide solution using a centrifugal vacuum concentrator.

3. Purification:

  • The resulting crude TNA oligonucleotide can be purified using standard methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Diagrams and Workflows

Molecular Component Diagram

cluster_Components Key Components cluster_G_Protections Guanine Protecting Groups Amidite This compound DMTr DMTr (3'-OH Protection) Amidite->DMTr contains TNA Threose Sugar (Backbone) Amidite->TNA contains Guanine Guanine (Nucleobase) Amidite->Guanine contains Phosphoramidite Phosphoramidite (2'-Reactive Group) Amidite->Phosphoramidite contains N2Ac N2-Acetyl Guanine->N2Ac protected by O6DPC O6-Diphenylcarbamoyl Guanine->O6DPC protected by

Caption: Key components of the this compound molecule.

Automated Synthesis Cycle Workflow

start Start Cycle (Support-Bound Chain) deblock 1. Deblocking (Remove DMTr) start->deblock wash1 Wash deblock->wash1 couple 2. Coupling (Add TNA-G Amidite) wash1->couple wash2 Wash couple->wash2 cap 3. Capping (Block Failures) wash2->cap wash3 Wash cap->wash3 oxidize 4. Oxidation (Stabilize Linkage) wash3->oxidize end End Cycle (Chain is n+1) oxidize->end

Caption: The four-step cycle for solid-phase oligonucleotide synthesis.

Post-Synthesis Deprotection Workflow

cluster_results Concurrent Reactions start Protected Oligo on Solid Support reagent Add Concentrated NH4OH start->reagent incubation Incubate at 55°C for 16-18 hours reagent->incubation cleavage Cleavage from Support incubation->cleavage p_deprotect Phosphate Deprotection (Remove Cyanoethyl) incubation->p_deprotect b_deprotect Base Deprotection (Remove Ac and DPC) incubation->b_deprotect end Crude, Deprotected TNA Oligonucleotide cleavage->end p_deprotect->end b_deprotect->end

Caption: Workflow for the cleavage and deprotection of TNA oligonucleotides.

References

A Technical Guide to Threose Nucleic Acid (TNA) Guanosine Phosphoramidite: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue that has garnered significant interest within the scientific community for its potential applications in therapeutics, diagnostics, and synthetic biology. Its unique α-L-threofuranosyl sugar backbone, in contrast to the deoxyribose or ribose found in DNA and RNA, imparts remarkable properties, most notably high resistance to nuclease degradation. This technical guide provides an in-depth overview of TNA guanosine (B1672433) phosphoramidite (B1245037), the key building block for the incorporation of guanosine into TNA oligonucleotides. We will delve into its synthesis, with a focus on an improved, more efficient methodology, its key chemical and biophysical properties, and its burgeoning applications in the field of drug development.

Synthesis of TNA Guanosine Phosphoramidite: An Improved Approach

The chemical synthesis of TNA guanosine phosphoramidite has historically presented challenges, particularly in achieving regioselective glycosylation to favor the desired N9 isomer over the N7 isomer and issues related to the low solubility of protected guanine (B1146940) precursors.[1][2][3] Traditional methods often employ a bulky diphenylcarbamoyl (DPC) protecting group on the O6 position of guanine to direct the glycosylation to the N9 position.[1][2][3] However, the installation and presence of the DPC group can be problematic, impacting overall yield and the efficiency of subsequent coupling reactions during solid-phase oligonucleotide synthesis.[3][4]

A more recent and efficient strategy circumvents the use of the DPC group by starting with the commercially available 2-amino-6-chloropurine.[1][3] This approach offers a more streamlined and scalable synthesis of the TNA guanosine phosphoramidite.

Traditional vs. Improved Synthesis Strategies
FeatureTraditional DPC-Based MethodImproved 2-Amino-6-Chloropurine Method
Starting Material N-acetyl guanine2-amino-6-chloropurine
Key Challenge Low solubility of N-acetyl protected guanine, difficult DPC group installation.[1][2][3]Conversion of the 6-chloro group to a carbonyl.
Regioselectivity DPC group directs glycosylation to N9.[1][2][3]Vorbrüggen glycosylation is highly regioselective for N9.[3]
Overall Efficiency Lower yields and more challenging synthesis.[3]More efficient and scalable process.[1][3]
Synthetic Workflow: Improved 2-Amino-6-Chloropurine Method

The improved synthesis of TNA guanosine phosphoramidite can be summarized in the following logical workflow:

G cluster_sugar Threose Sugar Preparation cluster_coupling Glycosylation cluster_modification Base Modification & Protection cluster_phosphitylation Phosphitylation L-Ascorbic_Acid L-Ascorbic_Acid Protected_Threofuranosyl_Sugar Protected_Threofuranosyl_Sugar L-Ascorbic_Acid->Protected_Threofuranosyl_Sugar Multiple Steps Protected_TNA_Nucleoside Protected_TNA_Nucleoside Protected_Threofuranosyl_Sugar->Protected_TNA_Nucleoside Vorbrüggen Glycosylation Guanine_Conversion Guanine_Conversion Protected_TNA_Nucleoside->Guanine_Conversion Hydrolysis 2-Amino-6-chloropurine 2-Amino-6-chloropurine 2-Amino-6-chloropurine->Protected_TNA_Nucleoside Protected_TNA_Guanosine Protected_TNA_Guanosine Guanine_Conversion->Protected_TNA_Guanosine Protection TNA_Guanosine_Phosphoramidite TNA_Guanosine_Phosphoramidite Protected_TNA_Guanosine->TNA_Guanosine_Phosphoramidite Phosphitylation Reagent

Caption: Improved synthesis of TNA guanosine phosphoramidite.

Experimental Protocol: Solid-Phase TNA Oligonucleotide Synthesis

The synthesized TNA guanosine phosphoramidite is then used in automated solid-phase synthesis to construct TNA oligonucleotides. The standard phosphoramidite chemistry cycle is employed, with some modifications to optimize for TNA monomers.

G Start Start Deblocking 1. Deblocking (Remove 5'-DMT) Start->Deblocking Coupling 2. Coupling (Add TNA Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Next_Cycle More residues? Oxidation->Next_Cycle Next_Cycle->Deblocking Yes Cleavage_Deprotection Cleavage from Support & Deprotection Next_Cycle->Cleavage_Deprotection No Purification Purification (e.g., PAGE, HPLC) Cleavage_Deprotection->Purification End End Purification->End

Caption: Solid-phase TNA oligonucleotide synthesis cycle.

A typical protocol for solid-phase TNA oligonucleotide synthesis involves the following steps:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a mild acid, such as trichloroacetic acid in dichloromethane.

  • Coupling: The TNA guanosine phosphoramidite, activated by a tetrazole derivative, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. To enhance coupling efficiency for TNA monomers, extended coupling times (e.g., 5 minutes) and/or increased phosphoramidite concentrations may be employed.[3][4]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final product.

  • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed, typically with aqueous ammonium (B1175870) hydroxide.[3]

Properties of TNA Guanosine and TNA Oligonucleotides

The incorporation of TNA guanosine into oligonucleotides confers several advantageous properties relevant to therapeutic and diagnostic applications.

Coupling Efficiency

The efficiency of the coupling step is critical for the synthesis of high-quality, full-length oligonucleotides. The use of a less bulky acetyl protecting group on the TNA guanosine phosphoramidite, as facilitated by the improved synthesis method, has been shown to result in higher coupling efficiency compared to the DPC-protected counterpart.[3]

TNA Guanosine PhosphoramiditeProtecting GroupRelative Coupling Efficiency
TraditionalDiphenylcarbamoyl (DPC)Lower
ImprovedAcetylHigher[3]
Nuclease Resistance

One of the most significant properties of TNA is its exceptional resistance to degradation by nucleases. The unnatural 2',3'-phosphodiester linkage in the TNA backbone is not recognized by the nucleases that readily degrade DNA and RNA. This high stability in biological fluids is a major advantage for the development of in vivo therapeutics.

Thermal Stability of TNA-Containing Duplexes

TNA can form stable duplexes with itself, as well as with complementary DNA and RNA strands. The thermal stability of these duplexes, measured by the melting temperature (Tm), is influenced by the sequence context.

Applications in Drug Development

The unique properties of TNA make it a promising platform for the development of novel therapeutics and diagnostics.

TNA-based Aptamers

Aptamers are short, single-stranded nucleic acid molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. TNA's inherent nuclease resistance makes it an ideal candidate for the development of therapeutic aptamers with extended half-lives in vivo.[5] While no TNA-based aptamers are currently in clinical trials, preclinical studies have demonstrated their potential.[2][6][7] The selection of TNA aptamers is achieved through a process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment).

G Library Random TNA Library Incubation Incubation with Target Library->Incubation Partitioning Partitioning (Bound vs. Unbound) Incubation->Partitioning Elution Elution of Bound TNA Partitioning->Elution Amplification Amplification Elution->Amplification Next_Round Multiple Rounds Amplification->Next_Round Next_Round->Incubation Enrichment Aptamer_Sequencing Aptamer Sequencing & Characterization Next_Round->Aptamer_Sequencing Final Round

Caption: SELEX workflow for TNA aptamer selection.

TNA in Gene Silencing Technologies

Conclusion

TNA guanosine phosphoramidite is a critical reagent for the synthesis of TNA oligonucleotides, a class of xeno-nucleic acids with significant potential in drug development. The development of an improved, DPC-free synthesis has made this key building block more accessible and has enhanced the efficiency of TNA oligonucleotide synthesis. The remarkable nuclease resistance and stable duplex formation of TNA position it as a promising modality for therapeutic aptamers and gene silencing applications. As research in this field continues to advance, TNA-based technologies are poised to make a significant impact on the future of medicine.

References

An In-depth Technical Guide on the Role of the Diphenylcarbamoyl (DPC) Protecting Group in Threose Nucleic Acid (TNA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Threose Nucleic Acid (TNA) is a promising synthetic genetic polymer with a four-carbon threose sugar backbone, rendering it resistant to nuclease degradation. This property makes TNA a valuable candidate for therapeutic and diagnostic applications. The chemical synthesis of TNA oligonucleotides, particularly the incorporation of guanosine (B1672433), presents unique challenges that necessitate a strategic use of protecting groups. This guide provides a detailed examination of the role and implications of the diphenylcarbamoyl (DPC) protecting group in the synthesis of TNA.

The Core Function of the Diphenylcarbamoyl (DPC) Group in TNA Synthesis

The primary role of the diphenylcarbamoyl (DPC) group in the synthesis of TNA, and nucleic acids in general, is to serve as a protecting group for the O6 position of the guanine (B1146940) nucleobase. This protection is crucial for achieving regioselectivity during the critical glycosylation step, where the threose sugar is attached to the guanine base.

The chemical synthesis of guanosine nucleosides can result in a mixture of N9 and N7 regioisomers, which are challenging to separate. To preferentially obtain the biologically relevant N9 isomer, the bulky DPC group is installed at the O6 position of a guanine precursor, typically N-acetyl-guanine. The steric bulk of the DPC group effectively shields the N7 position, thereby directing the incoming protected threose sugar to bond at the desired N9 position during the Vorbrüggen glycosylation reaction.[1][2][3]

Figure 1: Logical relationship of DPC group in directing N9 glycosylation.

Challenges Associated with the Diphenylcarbamoyl Protecting Group

Despite its effectiveness in directing regioselectivity, the use of the DPC group in TNA synthesis is fraught with significant challenges that can impact the overall efficiency and scalability of the process.[1][3]

  • Solubility Issues: The precursor, N-acetyl-O-diphenylcarbamoyl-protected guanine (AcDPC-G), has very low solubility in common organic solvents.[1][2] This necessitates the use of large volumes of solvents like pyridine (B92270) for the protection reaction, making the process laborious, difficult to scale up, and environmentally unfavorable.[3]

  • Steric Hindrance: The bulkiness of the DPC group, while advantageous for directing glycosylation, becomes a liability in subsequent synthetic steps.[1][3] It can impede the efficient incorporation of the 5'-O-dimethoxytrityl (DMTr) group, a standard protecting group for the primary hydroxyl function in solid-phase synthesis.[1]

  • Reduced Coupling Efficiency: The steric hindrance from the DPC group extends to the solid-phase synthesis of the TNA oligonucleotide. It has been shown to negatively affect the coupling efficiency of the guanosine phosphoramidite (B1245037) monomer, leading to lower yields of the full-length TNA sequence.[1][3]

Experimental Protocols

The synthesis of the DPC-protected guanine base is a critical precursor step. While detailed experimental conditions can vary, a general protocol involves the reaction of N2,9-diacetylguanine with diphenylcarbamoyl chloride.[4][5]

General Procedure:

  • N2,9-diacetylguanine is treated with diphenylcarbamoyl chloride in the presence of a base, such as ethyldiisopropylamine, in a solvent like pyridine at ambient temperature.[2]

  • Following the reaction, the 9-acetyl group is selectively removed by solvolysis, typically by heating in aqueous ethanol, to yield the crystalline N2-acetyl-O6-(diphenylcarbamoyl)guanine.[2][4][5]

The major challenge in this procedure is the poor solubility of the starting materials, often requiring large solvent volumes for even moderate-scale reactions.[1]

Once prepared, the AcDPC-G is used in the Vorbrüggen glycosylation reaction to form the TNA nucleoside.

General Procedure:

  • The AcDPC-G is first silylated, for example, using bis(trimethylsilyl)acetamide (BSA), to enhance its solubility and reactivity.

  • The silylated guanine derivative is then coupled with a protected threose sugar derivative (e.g., 1-O-acetyl-2,3-di-O-benzoyl-α-L-threofuranose) in an anhydrous solvent like acetonitrile (B52724) or dichloroethane.

  • A Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is used to promote the coupling reaction.[2]

  • The reaction preferentially yields the N9-glycosylated product due to the steric hindrance at the N7 position provided by the DPC group.

G cluster_0 Monomer Synthesis cluster_1 Solid-Phase Oligonucleotide Synthesis start N-acetyl-guanine dpc_protection DPC Protection (Diphenylcarbamoyl Chloride, Pyridine) start->dpc_protection AcDPC_G N-acetyl-O6-DPC-guanine dpc_protection->AcDPC_G glycosylation Vorbrüggen Glycosylation (Protected Threose Sugar, TMSOTf) AcDPC_G->glycosylation protected_nucleoside Protected TNA-G Nucleoside glycosylation->protected_nucleoside dmtr_protection 5'-DMTr Protection protected_nucleoside->dmtr_protection phosphitylation Phosphitylation dmtr_protection->phosphitylation final_monomer DPC-Protected TNA-G Phosphoramidite phosphitylation->final_monomer coupling 2. Coupling (TNA-G Phosphoramidite + Activator) final_monomer->coupling start_synthesis Solid Support with First Nucleoside detritylation 1. Detritylation (Acid) start_synthesis->detritylation detritylation->coupling capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation cycle Repeat Cycle oxidation->cycle for next monomer cleavage_deprotection Final Cleavage & Deprotection (Aqueous NH4OH) oxidation->cleavage_deprotection after final cycle cycle->detritylation final_tna Purified TNA Oligonucleotide cleavage_deprotection->final_tna

Figure 2: Workflow for TNA synthesis using a DPC-protected guanosine monomer.

Following the completion of solid-phase oligonucleotide synthesis, the DPC group, along with other protecting groups on the nucleobases and the phosphate (B84403) backbone, must be removed. The DPC group is labile to basic conditions.

Standard Deprotection Protocol:

  • The solid support-bound oligonucleotide is treated with a 30% aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution.

  • The mixture is heated at 55 °C for an extended period, typically 18 hours, to ensure complete removal of the DPC and other base-labile protecting groups, as well as cleavage from the solid support.[1]

Quantitative Data and Performance Comparison

Recent studies have quantified the impact of the DPC group on TNA synthesis efficiency. An alternative strategy using a less bulky N2-acetyl protecting group on the guanine phosphoramidite (avoiding the need for O6 protection during glycosylation by using a 2-amino-6-chloropurine (B14584) precursor) has been developed. A direct comparison of the coupling efficiency of these two monomers in the synthesis of a chimeric TNA-DNA oligonucleotide (3′-tG-tT-dT₅-5′) highlights the drawbacks of the DPC group.

Guanosine Phosphoramidite Protecting GroupCrude Yield of Oligonucleotide (%)tG Coupling Efficiency (%)
N2-acetyl, O6-DPC 4163
N2-acetyl (no DPC)7588

Table 1: Comparison of crude yields and coupling efficiencies for TNA guanosine phosphoramidites with and without the O6-DPC protecting group. Data sourced from Majumdar et al., 2024.[1][3]

The data clearly demonstrates that the phosphoramidite lacking the bulky DPC group exhibits significantly higher coupling efficiency (88% vs. 63%) and results in a nearly doubled crude yield of the final oligonucleotide.[3] This underscores the negative steric impact of the DPC group during the automated solid-phase synthesis cycle.

Conclusion and Future Outlook

The diphenylcarbamoyl (DPC) group has played a historically important role in nucleoside chemistry by providing a solution to the challenge of regioselective N9-glycosylation of guanine. Its steric bulk effectively directs the synthesis towards the desired isomer, which is a critical step in preparing TNA monomers. However, the very properties that make it useful also introduce significant disadvantages, including poor solubility of its precursors and steric hindrance that lowers the efficiency of subsequent synthetic steps, most notably the crucial phosphoramidite coupling reaction in solid-phase synthesis.

Recent advancements have led to the development of alternative synthetic routes for TNA guanosine phosphoramidites that circumvent the need for the DPC group.[1][3] These newer methods, such as those starting from 2-amino-6-chloropurine, not only avoid the problematic DPC protection step but also result in monomers with superior coupling efficiencies. For researchers and professionals in drug development, moving away from DPC-based strategies towards these more efficient synthetic pathways will be crucial for the scalable and cost-effective production of TNA-based therapeutics and diagnostics. While the DPC group provided a foundational method, the future of efficient TNA synthesis lies in strategies that employ less sterically demanding and more soluble protecting group schemes.

References

The Role of the N2-Acetyl Protecting Group in Guanosine Amidites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the chemical synthesis of oligonucleotides, particularly through the widely adopted phosphoramidite (B1245037) methodology, the protection of exocyclic amines on the nucleobases is paramount to prevent undesirable side reactions. For guanosine (B1672433), the N2-exocyclic amine is a key site requiring protection. While several protecting groups have been developed, the N2-acetyl (Ac) group offers a unique balance of stability and lability, contributing to its utility in various synthetic strategies. This technical guide provides an in-depth exploration of the function of the N2-acetyl protecting group in guanosine amidites, detailing its advantages, associated side reactions, and comparative performance against other common protecting groups.

Core Function of the N2-Acetyl Protecting Group

The primary function of the N2-acetyl group on the guanosine phosphoramidite is to prevent the N2-amine from participating in unwanted chemical reactions during the sequential addition of nucleotides in solid-phase oligonucleotide synthesis. The nucleophilic nature of the unprotected N2-amine can lead to branching of the growing oligonucleotide chain or other side reactions with the activated phosphoramidite monomers.

By acylating the N2-amine with an acetyl group, its nucleophilicity is significantly reduced, ensuring that the coupling reaction proceeds exclusively at the desired 5'-hydroxyl position of the growing oligonucleotide chain. Furthermore, the presence of the protecting group enhances the solubility of the guanosine phosphoramidite in the organic solvents used during synthesis, such as acetonitrile.

Comparison of Common N2-Guanosine Protecting Groups

The choice of protecting group for the N2 position of guanosine is a critical parameter in oligonucleotide synthesis, influencing deprotection times, potential side reactions, and overall synthesis efficiency. The most commonly employed protecting groups alongside acetyl (Ac) are isobutyryl (iBu) and dimethylformamidine (dmf).

Protecting GroupDeprotection Conditions with Ammonium (B1175870) Hydroxide (B78521) (30%)Deprotection Conditions with AMA (Ammonium Hydroxide/Methylamine, 1:1)Key Characteristics
Acetyl (Ac) 2 hours at 65°C; 4 hours at 55°C; 16 hours at room temperature[1][2][3]5 minutes at 65°C; 10 minutes at 55°C; 30 minutes at 37°C; 120 minutes at room temperature[1][2][3]Rapid deprotection with AMA ("UltraFAST").[1][4] Can be susceptible to transamidation during capping.
Isobutyryl (iBu) 8 hours at 65°C; 16 hours at 55°C; 36 hours at room temperature[1][2][3]5 minutes at 65°C; 10 minutes at 55°C; 30 minutes at 37°C; 120 minutes at room temperature[1][2][3]Slower deprotection with ammonium hydroxide compared to Ac and dmf.
Dimethylformamidine (dmf) 2 hours at 65°C; 4 hours at 55°C; 16 hours at room temperature[1][2][3]5 minutes at 65°C; 10 minutes at 55°C; 30 minutes at 37°C; 120 minutes at room temperature[1][2][3]Rapid deprotection. Can offer protection against depurination.[5]

Key Side Reaction: Formation of N2-acetyl-2,6-diaminopurine

A notable side reaction associated with the use of N2-protected guanosine, including the acetyl group, is the formation of a 2,6-diaminopurine (B158960) (DAP) derivative. Specifically, with the N2-acetyl group, an N2-acetyl-2,6-diaminopurine impurity can be generated, which has a mass increase of 41 amu compared to the expected guanine-containing oligonucleotide.[1][8][9][10][11]

This side reaction is particularly implicated during the "capping" step of solid-phase synthesis, where unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences. A proposed two-part mechanism involves:[1][8][9][10]

  • Transamidation: The protecting group on the N2 position of guanine (B1146940) can be exchanged with the capping agent.

  • Substitution: The O6 position of the guanine ring is subsequently substituted.

The formation of this impurity can be influenced by the choice of capping reagents and the duration of the capping step.[12]

Side_Reaction_Mechanism G_protected N2-Acetyl Guanosine Activated_G O6-Activated Guanine Intermediate G_protected->Activated_G Capping Step (e.g., Acetic Anhydride) DAP_derivative N2-Acetyl-2,6-diaminopurine (Impurity) Activated_G->DAP_derivative Ammonia/Amine (during deprotection) Oligo_Synthesis_Workflow Start Start: Solid Support with 5'-DMT-Nucleoside Deblock 1. Deblocking (DMT Removal) Start->Deblock Couple 2. Coupling (Add N2-acetyl-dG amidite + Activator) Deblock->Couple Cap 3. Capping (Block Unreacted Sites) Couple->Cap Oxidize 4. Oxidation (Stabilize Linkage) Cap->Oxidize Repeat Repeat Cycle for next nucleotide Oxidize->Repeat Repeat->Deblock Next cycle End Cleavage and Deprotection Repeat->End Final cycle

References

A Technical Guide to DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phosphoramidite (B1245037) monomer, 4,4'-dimethoxytrityl-α-L-threofuranosyl-N²-acetyl-O⁶-diphenylcarbamoyl-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, herein referred to as DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite. This document details its chemical properties, provides a comprehensive guide to its synthesis and incorporation into oligonucleotides, and explores its applications in the fields of therapeutics and diagnostics.

Core Compound Data

The fundamental properties of DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite are summarized in the table below, providing key data for researchers working with this compound.

PropertyValueReference
CAS Number 325683-97-4[1][2]
Molecular Formula C₅₄H₅₇N₈O₉P[1][2]
Molecular Weight 993.05 g/mol [1][2]
Appearance White to off-white solid[1]
Storage Conditions 2–8 °C, in a sealed container[1]

Introduction to Threose Nucleic Acid (TNA)

Threose Nucleic Acid (TNA) is an artificial nucleic acid analogue that utilizes a threose sugar backbone in place of the ribose or deoxyribose found in RNA and DNA, respectively. This structural modification, featuring a 3'-2' phosphodiester linkage, imparts TNA with unique and advantageous properties, including exceptional resistance to nuclease degradation and acid-mediated hydrolysis. Despite its synthetic nature, TNA can hybridize with both DNA and RNA, making it a valuable tool for various biological applications.

The subject of this guide, DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite, is a critical building block for the incorporation of guanosine (B1672433) into TNA oligonucleotides via solid-phase synthesis. The protecting groups, including the 4,4'-dimethoxytrityl (DMTr) on the 5'-hydroxyl, the N²-acetyl (Ac) on the exocyclic amine of guanine (B1146940), and the O⁶-diphenylcarbamoyl (CONPh₂ or DPC) on the guanine lactam, are crucial for efficient and specific synthesis. The bulky diphenylcarbamoyl group at the O⁶ position is particularly important for directing glycosylation to the desired N9 position of guanine, a known challenge in nucleoside synthesis.[3][4][5][6]

Experimental Protocols

Synthesis of TNA-Guanosine Phosphoramidite

The synthesis of TNA phosphoramidites is a multi-step process that can be challenging, particularly for the guanosine analogue.[3][5] A common strategy involves the Vorbrüggen glycosylation of a protected threose sugar with a modified guanine base.[3][5] The use of the diphenylcarbamoyl (DPC) protecting group on the O⁶ position of guanine, while effective in ensuring regioselectivity for the N9 isomer, presents challenges due to the low solubility of the protected guanine precursor.[3][4][5][6]

An alternative and more recent strategy utilizes the commercially available 2-amino-6-chloropurine, which offers a more efficient route to the desired TNA guanosine phosphoramidite.[3][5][6]

General Steps for TNA-Guanosine Phosphoramidite Synthesis (DPC strategy):

  • Protection of Guanine: The N² and O⁶ positions of guanine are protected with acetyl and diphenylcarbamoyl groups, respectively. This step can be hampered by the poor solubility of the starting material.[3][5][6]

  • Synthesis of Protected Threose Sugar: A suitably protected threose sugar derivative is synthesized.

  • Vorbrüggen Glycosylation: The protected guanine and threose sugar are coupled to form the TNA nucleoside.[3][5]

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group of the TNA nucleoside is protected with a DMTr group.

  • Phosphitylation: The 3'-hydroxyl group is phosphitylated to introduce the phosphoramidite moiety.

Solid-Phase Synthesis of TNA-Modified Oligonucleotides

The incorporation of DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite into oligonucleotides is achieved using a standard automated DNA/RNA synthesizer. However, due to the unique structure of TNA, modifications to the standard synthesis cycle are often necessary to achieve high coupling efficiencies.

Synthesis StepParameterTypical Value/Reagent
Support Controlled Pore Glass (CPG)1 µmol scale
Phosphoramidite Conc. 50 mM in anhydrous acetonitrile
Activator 5-Ethylthio-1H-tetrazole (ETT)
Coupling Time Extended5 minutes
Capping Acetic Anhydride/N-MethylimidazoleStandard
Oxidation Iodine/Water/PyridineStandard
Detritylation Dichloroacetic Acid in DichloromethaneStandard

Note: The coupling efficiency of TNA phosphoramidites can be lower than their DNA or RNA counterparts, necessitating longer coupling times or multiple coupling steps.[5]

Deprotection and Purification of TNA-Oligonucleotides

Following solid-phase synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

  • Cleavage and Base Deprotection: The solid support is treated with a solution of 30% aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH) at 55°C for 18 hours.[7] This step cleaves the oligonucleotide from the CPG support and removes the acetyl and diphenylcarbamoyl protecting groups from the guanine bases, as well as the protecting groups from other bases.

  • Purification: The crude oligonucleotide solution is typically evaporated to dryness and reconstituted in water. Purification can be performed by various methods, including:

    • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This technique separates oligonucleotides based on their charge.[7]

    • Polyacrylamide Gel Electrophoresis (PAGE): PAGE is effective for purifying longer oligonucleotides and for removing truncated sequences.

  • Characterization: The purity and identity of the final TNA-modified oligonucleotide are confirmed by methods such as MALDI-TOF mass spectrometry and AEX-HPLC.[7]

Applications in Research and Drug Development

The unique properties of TNA make it a promising candidate for various therapeutic and diagnostic applications. Its resistance to nucleases provides a significant advantage over natural nucleic acids for in vivo applications.

Antisense Oligonucleotides

TNA-modified oligonucleotides can be used as antisense agents to modulate gene expression. By binding to a specific mRNA sequence, they can inhibit translation, leading to the downregulation of the target protein. This approach has been explored for cancer therapy, for instance, by targeting the Akt genes in triple-negative breast cancer.[4][5][8]

Aptamers

Aptamers are structured oligonucleotides that can bind to specific targets, such as proteins, with high affinity and specificity. TNA's stability makes it an excellent scaffold for the development of therapeutic and diagnostic aptamers. TNA aptamers have been developed to target viral proteins and other disease-related molecules.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a generalized workflow for TNA oligonucleotide synthesis and a conceptual signaling pathway for antisense gene silencing.

TNA_Oligonucleotide_Synthesis_Workflow Workflow for TNA Oligonucleotide Synthesis cluster_synthesis Solid-Phase Synthesis Cycle (Automated) detritylation 1. Detritylation (Remove 5'-DMTr) coupling 2. Coupling (Add TNA-Amidite) detritylation->coupling Expose 5'-OH capping 3. Capping (Block unreacted 5'-OH) coupling->capping Chain Elongation oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation Stabilize Linkage oxidation->detritylation Start Next Cycle cleavage_deprotection Cleavage & Deprotection (NH4OH, 55°C, 18h) oxidation->cleavage_deprotection Repeat n times purification Purification (AEX-HPLC or PAGE) cleavage_deprotection->purification analysis Analysis & QC (MALDI-TOF, HPLC) purification->analysis final_product Purified TNA Oligonucleotide analysis->final_product

Caption: A flowchart illustrating the key stages of TNA oligonucleotide synthesis.

Antisense_Signaling_Pathway Mechanism of TNA-Mediated Antisense Gene Silencing TNA_ASO TNA Antisense Oligonucleotide Cellular_Uptake Cellular Uptake TNA_ASO->Cellular_Uptake Target_mRNA Target mRNA Hybridization Hybridization Target_mRNA->Hybridization Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibited No_Protein Target Protein Downregulation Protein_Synthesis->No_Protein Cellular_Uptake->Hybridization Hybridization->Ribosome Blocks Translation

Caption: A diagram showing the antisense mechanism of TNA oligonucleotides.

References

An In-depth Technical Guide to the Solubility and Stability of DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite, a critical building block in the synthesis of modified threose nucleic acid (TNA) oligonucleotides. Understanding these properties is paramount for the successful design and execution of oligonucleotide synthesis, ensuring high coupling efficiencies and the integrity of the final product. This document summarizes available data, provides detailed experimental protocols for characterization, and outlines key chemical pathways.

Introduction

DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite is a modified guanosine (B1672433) phosphoramidite (B1245037) designed for incorporation into TNA backbones. TNA is an artificial xeno-nucleic acid (XNA) with a threofuranosyl sugar backbone, which imparts unique biochemical and biophysical properties, including resistance to nuclease degradation. The protecting groups on this amidite are crucial for its function in automated solid-phase oligonucleotide synthesis:

  • DMTr (4,4'-dimethoxytrityl): An acid-labile protecting group for the 5'-hydroxyl function, enabling stepwise synthesis.

  • CONPh₂ (diphenylcarbamoyl): A bulky protecting group for the O⁶ position of guanine (B1146940), which prevents side reactions at this site during oligonucleotide synthesis. The use of O⁶-protected deoxyguanosine phosphoramidites has been shown to significantly improve the automated synthesis of oligonucleotides.[1][2] The nonpolar nature of this group can also facilitate the preparation of guanosine-rich oligomers in solution.[1]

  • Ac (Acetyl): Protects the N² exocyclic amine of guanine.

  • Phosphoramidite group: The reactive moiety that enables the formation of the phosphite (B83602) triester linkage to the growing oligonucleotide chain.

The solubility and stability of this phosphoramidite directly impact its handling, storage, and performance in synthesis.

Solubility Profile

Most standard nucleoside phosphoramidites are soluble in acetonitrile (B52724).[3] However, more lipophilic amidites may exhibit limited solubility and can require alternative solvents like dichloromethane.[3] The bulky and nonpolar diphenylcarbamoyl and DMTr groups in DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite likely increase its lipophilicity.

One supplier reports a solubility of ≥ 2.5 mg/mL for a preparation of this amidite, though the solvent system provided is a mixture of DMSO and corn oil for in vivo applications and not directly relevant for synthesis conditions.

The synthesis of the precursor nucleoside highlights some solubility challenges. The installation of the diphenylcarbamoyl (DPC) group on N-acetyl protected guanine is noted to be challenging due to the low solubility of the starting material, often requiring large volumes of pyridine.[4]

Table 1: General Solubility of Phosphoramidites in Common Solvents

SolventGeneral Solubility of PhosphoramiditesConsiderations for DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite
Acetonitrile (anhydrous)Good for most standard phosphoramidites.[3]Expected to be soluble, but the high lipophilicity may necessitate higher volumes or sonication for complete dissolution.
Dichloromethane (anhydrous)Used for more lipophilic amidites.[3]A potential alternative or co-solvent if solubility in acetonitrile is limited.
Tetrahydrofuran (THF)Can be used as a solvent for some amidites.May be considered, especially for manual coupling procedures.
PyridineUsed in synthesis steps due to its solvent properties for nucleosides.[4]Not typically used as the primary solvent in automated synthesis.

Stability Profile

The stability of phosphoramidites, both as a solid and in solution, is a critical factor for successful oligonucleotide synthesis. Phosphoramidites are susceptible to hydrolysis and oxidation.

Solid-State Stability:

When stored as a dry powder under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C), phosphoramidites are generally stable for extended periods. A supplier of DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite recommends storage at -20°C for up to one month and at -80°C for up to six months for a stock solution.

Solution Stability:

The stability of phosphoramidites in solution, particularly in acetonitrile on an automated synthesizer, is a significant concern. The presence of trace amounts of water can lead to hydrolysis of the phosphoramidite to the corresponding H-phosphonate, rendering it inactive for coupling.

Studies on standard deoxynucleoside phosphoramidites in acetonitrile have shown that the guanosine amidite is the least stable.[5][6] After five weeks in an acetonitrile solution under an inert atmosphere, the purity of dG(ib)-amidite was reduced by 39%, compared to only 2% for T and dC(bz) amidites and 6% for dA(bz) amidite.[5][6] The degradation of dG phosphoramidites is autocatalytic, meaning the degradation products can catalyze further degradation.[7][8] The main degradation pathways involve hydrolysis and the elimination of acrylonitrile.[5][6]

The TNA backbone itself has been shown to be more stable to acid-mediated degradation than natural DNA and RNA.[9] While this relates to the stability of the final oligonucleotide, it suggests a robust sugar moiety. However, the stability of the phosphoramidite in solution is primarily governed by the lability of the phosphoramidite group itself.

Table 2: Factors Affecting the Stability of DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite in Solution

FactorEffect on StabilityMitigation Strategies
WaterPromotes hydrolysis to the inactive H-phosphonate.[7][8]Use anhydrous solvents (<30 ppm water) and maintain an inert atmosphere.[3]
Acidic ConditionsRapidly degrades the phosphoramidite.Avoid acidic contaminants. The addition of a small amount of a non-nucleophilic base (e.g., triethylamine) can improve stability.[5][6]
TemperatureHigher temperatures accelerate degradation.Store solutions at room temperature only for the duration of the synthesis and at low temperatures for longer-term storage.
OxygenCan lead to oxidation of the P(III) center to P(V), rendering it inactive.Maintain an inert atmosphere.
ConcentrationHigher concentrations can accelerate autocatalytic degradation of dG amidites.[7][8]Prepare solutions fresh and use them promptly.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite.

Protocol for Determining Solubility

This protocol outlines a method for determining the saturation solubility of the amidite in a given solvent.

Materials:

  • DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite

  • Anhydrous acetonitrile

  • Anhydrous dichloromethane

  • Vortex mixer

  • Analytical balance

  • Centrifuge

  • HPLC system with a UV detector

  • Calibrated microsyringe

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh approximately 10 mg of the amidite into a pre-weighed, dry glass vial.

    • Add a small, precise volume of the test solvent (e.g., 100 µL of anhydrous acetonitrile).

    • Tightly cap the vial and vortex for 2-3 minutes.

    • If the solid dissolves completely, add a further accurately weighed amount of the amidite and repeat the vortexing.

    • Continue this process until a small amount of solid material remains undissolved, indicating a saturated solution.

    • Allow the vial to equilibrate at a constant temperature (e.g., 25°C) for at least one hour with occasional gentle agitation.

  • Sample Preparation for Analysis:

    • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (e.g., 50 µL) using a calibrated microsyringe, being careful not to disturb the pellet.

    • Dilute the aliquot with a known volume of the solvent to a concentration suitable for HPLC analysis.

  • HPLC Analysis:

    • Prepare a series of standard solutions of the amidite of known concentrations.

    • Inject the standards and the diluted sample onto a reverse-phase HPLC column (e.g., C18).

    • Develop a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Solubility (mg/mL) = (Concentration of diluted sample from HPLC) x (Dilution factor)

Protocol for Assessing Solution Stability by HPLC

This protocol describes a method to monitor the degradation of the amidite in solution over time.

Materials:

  • DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite

  • Anhydrous acetonitrile

  • HPLC system with a UV detector and mass spectrometer (LC-MS)

  • Inert atmosphere glove box or argon/nitrogen line

  • Constant temperature incubator

Procedure:

  • Preparation of the Amidite Solution:

    • Inside an inert atmosphere glove box, prepare a solution of the amidite in anhydrous acetonitrile at a standard concentration (e.g., 0.1 M).

    • Aliquot the solution into several small, tightly sealed vials.

  • Incubation:

    • Place the vials in a constant temperature incubator set to the desired temperature (e.g., 25°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), remove one vial from the incubator.

    • Immediately analyze the sample by LC-MS.

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase HPLC column.

    • Use a gradient elution to separate the parent amidite from any degradation products.

    • Monitor the eluent by UV absorbance and mass spectrometry.

    • Identify the parent compound and degradation products by their mass-to-charge ratios.

  • Data Analysis:

    • Calculate the percentage of the parent amidite remaining at each time point based on the peak area.

    • Plot the percentage of the parent amidite versus time to determine the degradation kinetics.

Visualizations

Synthesis Pathway

The following diagram illustrates a plausible synthetic route for the guanosine TNA phosphoramidite, based on published methods for similar compounds.[4]

Synthesis_Pathway start 2-amino-6-chloropurine glycosylation Vorbrüggen Glycosylation start->glycosylation sugar Protected Threose Sugar sugar->glycosylation nucleoside_Cl 6-Chloro-TNA-G Nucleoside glycosylation->nucleoside_Cl Formation of N-glycosidic bond hydrolysis NaNO₂/DMSO Hydrolysis nucleoside_Cl->hydrolysis nucleoside_G Protected TNA Guanosine hydrolysis->nucleoside_G protection_O6 Diphenylcarbamoyl Chloride nucleoside_G->protection_O6 nucleoside_GDPC O⁶-DPC Protected TNA Guanosine protection_O6->nucleoside_GDPC O⁶ Protection protection_N2 Acetic Anhydride nucleoside_GDPC->protection_N2 nucleoside_GDPC_Ac O⁶-DPC, N²-Ac Protected TNA-G protection_N2->nucleoside_GDPC_Ac N² Acetylation dmtr DMTr-Cl nucleoside_GDPC_Ac->dmtr dmtr_nucleoside 5'-DMTr, O⁶-DPC, N²-Ac Protected TNA-G dmtr->dmtr_nucleoside 5'-OH Protection phosphitylation Phosphitylating Reagent dmtr_nucleoside->phosphitylation final_product DMTr-TNA-G(O⁶-CONPh₂)(N²Ac) -amidite phosphitylation->final_product Phosphitylation Stability_Workflow prep Prepare 0.1 M Amidite Solution in Anhydrous Acetonitrile (Inert Atmosphere) aliquot Aliquot into Vials prep->aliquot incubate Incubate at Constant Temperature (e.g., 25°C) aliquot->incubate timepoint Sample at Time Points (0, 24, 48, 72h, etc.) incubate->timepoint lcms LC-MS Analysis timepoint->lcms data_analysis Data Analysis: - Identify Degradation Products - Quantify Parent Amidite lcms->data_analysis kinetics Plot % Parent Amidite vs. Time to Determine Degradation Kinetics data_analysis->kinetics

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Xeno-Nucleic Acid (XNA) Building Blocks

Introduction

Xeno-Nucleic Acids (XNAs) are a class of synthetic nucleic acid analogs that feature alterations to the sugar-phosphate backbone, distinguishing them from their natural counterparts, DNA and RNA.[1][2][3] This fundamental structural difference endows XNAs with novel chemical and biological properties, most notably enhanced stability against nuclease degradation and, in many cases, higher binding affinity to complementary DNA and RNA sequences.[4][5][6] These characteristics make XNAs highly promising molecular tools for a wide range of applications, including therapeutics (e.g., antisense oligonucleotides and aptamers), advanced diagnostics, and synthetic biology.[7][8][9]

The core of XNA technology lies in its building blocks, the xeno-nucleoside triphosphates (xNTPs), which can be incorporated into oligonucleotides through either chemical synthesis or the action of engineered polymerases.[1][10] This guide provides a detailed overview of the primary XNA building blocks, their synthesis, key properties, and the experimental protocols used to characterize and utilize them.

Core XNA Building Blocks: A Structural Overview

The diversity of XNA arises from the variety of synthetic sugar moieties that can replace the deoxyribose or ribose found in natural nucleic acids.[1][11] Each type of XNA possesses a unique set of properties determined by its distinct backbone. The most extensively studied XNAs include Locked Nucleic Acid (LNA), Peptide Nucleic Acid (PNA), Threose Nucleic Acid (TNA), 2'-Fluoroarabinonucleic Acid (FANA), Hexitol Nucleic Acid (HNA), and Cyclohexene (B86901) Nucleic Acid (CeNA).[11][12][13]

XNA_vs_DNA cluster_DNA Natural DNA Backbone cluster_XNA Xeno-Nucleic Acid (XNA) Backbone DNA_P Phosphate (B84403) DNA_S Deoxyribose Sugar DNA_P->DNA_S DNA_B Base DNA_S->DNA_B XNA_S Modified Sugar (e.g., Threose, Hexitol, etc.) DNA_S->XNA_S Key Modification XNA_P Phosphate (or analog) XNA_P->XNA_S XNA_B Base XNA_S->XNA_B

Figure 1. Comparison of Natural DNA and XNA backbone structures.
Locked Nucleic Acid (LNA)

LNA features a ribose moiety that is "locked" into the A-form helical conformation by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[14][15][16] This pre-organization of the sugar conformation significantly enhances its binding affinity and specificity.[5]

Peptide Nucleic Acid (PNA)

PNA is a radical departure from natural nucleic acids, possessing a charge-neutral backbone composed of repeating N-(2-aminoethyl)-glycine units linked by peptide bonds.[8][17] The absence of electrostatic repulsion from a phosphate backbone leads to exceptionally strong and specific binding to DNA and RNA.[8][18]

Threose Nucleic Acid (TNA)

TNA utilizes a four-carbon threose sugar in its backbone, connected by 2'-3' phosphodiester linkages.[6][7] This structural alteration makes TNA completely resistant to degradation by nucleases, a highly desirable trait for in vivo applications.[6]

Other Notable XNAs
  • 2'-Fluoroarabinonucleic Acid (FANA): An arabinose-based XNA that is resistant to nucleases and adopts a conformation that activates RNase H, a useful property for antisense applications.[11][13]

  • Hexitol Nucleic Acid (HNA): Contains a six-membered 1,5-anhydrohexitol sugar ring, forming highly stable duplexes.[1][13]

  • Cyclohexene Nucleic Acid (CeNA): Incorporates a cyclohexene ring into its backbone and has been shown to form stable duplexes with itself and with RNA.[11]

Quantitative Data on XNA Properties

The unique properties of XNA building blocks can be quantified to compare their performance and suitability for different applications.

Table 1: Thermal Stability of XNA-Containing Duplexes
XNA TypeModificationΔTm per Modification (°C)Duplex TypeReference(s)
LNA 2'-O, 4'-C methylene bridge+2 to +8LNA/DNA, LNA/RNA[5][19]
PNA N-(2-aminoethyl)-glycine backbone~ +1PNA/DNA[17][18]
TNA Threose sugar backboneVariable, forms stable duplexesTNA/DNA, TNA/RNA[7][9]
Table 2: Nuclease Resistance of XNA Oligonucleotides
XNA TypeModificationNuclease ResistanceKey FindingReference(s)
PNA Charge-neutral peptide backboneHighResistant to both nucleases and proteases.[4][8]
TNA Threose sugar, 2'-3' linkageHighCompletely refractory to nuclease digestion.[6]
LNA Locked ribose conformationHighIncreased stability against enzymatic degradation.[5][14]
exNA-PS 5'-C-methylene insertion + PhosphorothioateVery High~36-fold higher half-life than PS control against 3'-exonuclease.[20][21][22]
2'-O-Methyl 2'-alkoxy modificationModerate to HighResistance correlates with the size of the 2'-alkoxy substituent.[23]

Synthesis of XNA Building Blocks and Oligonucleotides

XNA oligonucleotides can be produced via two primary routes: chemical synthesis for precise sequence control and enzymatic synthesis for generating large libraries or longer constructs.[1]

Chemical Synthesis

Solid-phase phosphoramidite (B1245037) chemistry is the standard method for synthesizing XNA oligonucleotides.[6][24] This process involves the sequential addition of protected XNA phosphoramidite monomers to a growing chain attached to a solid support.

Chemical_Synthesis_Workflow start Start: Solid Support with First Nucleoside deprotection 1. Deprotection (Remove 5' DMT group) start->deprotection coupling 2. Coupling (Add XNA Phosphoramidite) deprotection->coupling capping 3. Capping (Block unreacted chains) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation cycle Repeat Cycle for each monomer oxidation->cycle cycle->deprotection Next monomer cleavage Final Cleavage & Deprotection cycle->cleavage Final monomer purification Purification (HPLC or PAGE) cleavage->purification end End: Purified XNA Oligonucleotide purification->end

Figure 2. Generalized workflow for solid-phase XNA chemical synthesis.
Enzymatic Synthesis

The discovery and engineering of DNA polymerases capable of recognizing xNTPs have enabled the template-directed synthesis of XNAs.[1][10] This is crucial for applications like SELEX, where large, diverse libraries of XNA molecules are required.[25][26]

Enzymatic_Synthesis_Workflow start Start: Primer & DNA Template primer_annealing 1. Primer Annealing (Heat & Cool) start->primer_annealing reaction_setup Reaction Mix: - Engineered Polymerase - xNTPs (A,G,C,T) - Buffer (e.g., ThermoPol) extension 2. Polymerase Extension (Incubate at optimal temp) reaction_setup->extension primer_annealing->extension purification 3. Purification - Remove DNA template - Isolate XNA product extension->purification end End: Synthesized XNA Strand purification->end

Figure 3. Workflow for polymerase-mediated XNA synthesis.

Key Experimental Protocols

Protocol 1: Nuclease Resistance Assay

This protocol outlines a general method for evaluating the stability of XNA oligonucleotides against exonuclease degradation.

  • 1. Oligonucleotide Preparation:

    • Prepare solutions of the XNA oligonucleotide and a control DNA or RNA oligonucleotide of the same sequence at a known concentration (e.g., 20 µM).

  • 2. Nuclease Reaction Setup:

    • In separate tubes, combine the oligonucleotide, reaction buffer, and a nuclease such as Snake Venom Phosphodiesterase (SVPD) for 3'-exonuclease activity.[20]

    • Prepare a "time zero" sample by immediately quenching the reaction with a stop solution (e.g., EDTA or formamide-containing loading buffer).

  • 3. Incubation:

    • Incubate the reaction tubes at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot and quench the reaction.

  • 4. Analysis:

    • Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE) or High-Performance Liquid Chromatography (HPLC).[20][21]

  • 5. Quantification:

    • Quantify the percentage of full-length oligonucleotide remaining at each time point compared to the time-zero sample.

    • Calculate the half-life (t₁/₂) of degradation for the XNA and control oligonucleotides.

Protocol 2: Polymerase Kinetic Analysis (Single-Nucleotide Incorporation)

This protocol is used to determine the kinetic parameters (Kₘ and kₖₐₜ) of an engineered polymerase for a specific xNTP.

  • 1. Primer-Template Preparation:

    • Design a primer-template DNA duplex where the template base dictates the incorporation of the xNTP of interest. The primer should be labeled (e.g., with a 5' fluorescent dye) for visualization.

    • Anneal the primer and template by heating and slow cooling.

  • 2. Reaction Setup:

    • Prepare a series of reactions with a fixed, low concentration of the polymerase and primer-template complex, and varying concentrations of the xNTP substrate.[27][28]

  • 3. Timed Reaction:

    • Initiate the reactions and incubate for a short, fixed time under steady-state conditions (polymerase concentration is limiting).[27]

    • Quench the reactions with a stop solution containing EDTA.

  • 4. Product Analysis:

    • Separate the unextended primer from the extended product (primer + 1 XNA nucleotide) using denaturing PAGE.

  • 5. Data Analysis:

    • Quantify the amount of product formed at each xNTP concentration.

    • Plot the initial velocity (v) versus substrate concentration ([xNTP]) and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. The catalytic efficiency (kₖₐₜ/Kₘ) can then be calculated.[28][29]

Protocol 3: XNA Aptamer Selection (X-SELEX)

Systematic Evolution of Ligands by EXponential enrichment (SELEX) can be adapted for XNA (X-SELEX) to evolve high-affinity aptamers with enhanced stability.[25][26][30]

X_SELEX_Cycle cluster_cycle X-SELEX Iterative Cycle synthesis 1. XNA Library Synthesis binding 2. Binding (Incubate XNA library with target) synthesis->binding partition 3. Partition (Separate bound from unbound sequences) binding->partition elution 4. Elution (Recover bound XNA sequences) partition->elution rt 5. Reverse Transcription (XNA -> cDNA) elution->rt pcr 6. PCR Amplification (Amplify cDNA) rt->pcr pcr->synthesis Start Next Round (ssDNA as template) end End: Sequence & Characterize Enriched XNA Aptamers pcr->end After 10-15 Rounds start Start: Initial DNA Library start->synthesis

Figure 4. The cross-chemistry selective exponential enrichment (X-SELEX) cycle.
  • 1. XNA Library Synthesis: An initial random DNA library is used as a template for an engineered polymerase to synthesize a highly diverse XNA library (typically >10¹⁴ unique sequences).[25][31]

  • 2. Binding: The XNA library is incubated with the target molecule (e.g., a protein immobilized on magnetic beads).

  • 3. Partitioning: Unbound sequences are washed away, leaving only the XNA molecules that have affinity for the target.

  • 4. Elution: The bound XNA sequences are recovered from the target.

  • 5. Reverse Transcription: An engineered reverse transcriptase copies the enriched XNA sequences back into cDNA.[25][32]

  • 6. PCR Amplification: The resulting cDNA is amplified via PCR to generate a DNA pool that is enriched in sequences with affinity for the target. This DNA pool serves as the template for the next round of selection.

  • 7. Iteration: The cycle is repeated 10-15 times to progressively enrich for the highest-affinity aptamers, which are then cloned and sequenced.

Conclusion and Future Perspectives

Xeno-nucleic acid building blocks represent a significant expansion of the chemical toolkit available for biological research and drug development. Their inherent stability, high binding affinity, and chemical diversity offer solutions to many of the limitations associated with natural DNA and RNA.[7][33] The continued development of novel XNA chemistries and more efficient engineered polymerases will further broaden their applications.[34][35] As our ability to synthesize and evolve these artificial genetic polymers improves, XNAs are poised to become indispensable components in the next generation of diagnostics, therapeutics, and synthetic biological systems.

References

Threose Nucleic Acid (TNA): A Comprehensive Technical Guide to its Biomedical Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is an artificial nucleic acid analogue that holds significant promise for a new generation of therapeutics and diagnostics. Unlike its natural counterparts, DNA and RNA, which are based on a five-carbon ribose or deoxyribose sugar, TNA is built upon a four-carbon threose sugar backbone. This fundamental structural difference imparts TNA with unique and advantageous properties, most notably its exceptional resistance to nuclease degradation, making it a highly stable molecule in biological environments. This technical guide provides an in-depth exploration of the potential applications of TNA in biomedical research, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to empower researchers in this burgeoning field.

Core Advantages of TNA in Biomedical Research

The distinct chemical structure of TNA provides several key advantages over natural nucleic acids for biomedical applications:

  • Exceptional Biostability: TNA's threose-based backbone renders it completely resistant to digestion by nucleases, the enzymes that rapidly degrade DNA and RNA in the body. This remarkable stability is a critical attribute for the development of nucleic acid-based drugs, as it can lead to a longer therapeutic window and reduced dosing frequency.[1] Studies have shown that TNA remains undigested for extended periods in human serum, a stark contrast to the rapid degradation of DNA.[2]

  • Strong Binding Affinity: TNA can form stable Watson-Crick base pairs with complementary DNA, RNA, and itself, enabling it to function as a recognition element for specific nucleic acid sequences.[1][3] This property is fundamental to its application in antisense therapies and diagnostics.

  • Evolvability: The development of engineered polymerases capable of transcribing DNA into TNA and reverse transcribing TNA back into DNA has made it possible to apply powerful in vitro selection techniques, such as SELEX (Systematic Evolution of Ligands by Exponential Enrichment), to evolve TNA molecules with specific functions, such as aptamers that bind to disease-related proteins.[4][5]

Data Presentation: A Quantitative Overview of TNA Properties

The following tables summarize key quantitative data related to the synthesis, stability, and in vivo behavior of TNA, providing a basis for comparison with other nucleic acid technologies.

ParameterTNADNARNAReference
Half-life in Serum > 24 hours~2.22 hoursNot available[2]
Nuclease Resistance Highly resistantSusceptibleHighly susceptible[1][2]
Primary Organ of Accumulation (Mice) KidneysLiver, KidneysNot applicable (rapid degradation)[2]

Table 1: Comparative Stability and Biodistribution of TNA. This table highlights the superior stability of TNA in a biological environment compared to DNA. The primary accumulation in the kidneys suggests a renal route of clearance for TNA oligonucleotides.[2]

Phosphoramidite (B1245037)Protecting GroupCoupling EfficiencyReference
TNA-Guanosine (tG)DPCLower[6]
TNA-Guanosine (tG)AcetylHigher[6]

Table 2: TNA Phosphoramidite Coupling Efficiency. The choice of protecting group for the nucleobase can significantly impact the efficiency of solid-phase synthesis. For TNA-Guanosine phosphoramidites, the less bulky acetyl protecting group has been shown to result in higher coupling efficiency compared to the diphenylcarbamoyl (DPC) group.[6]

PolymeraseSubstrateKm (µM)kpol (s-1)Catalytic Efficiency (kpol/Km)Reference
Therminator DNA PolymerasedNTP--~5-fold higher than tNTP[7]
Therminator DNA PolymerasetNTP---[7]

Table 3: Kinetic Parameters of tNTP Incorporation. This table will be populated with a more detailed comparison of the kinetic parameters of various DNA polymerases for the incorporation of threose nucleoside triphosphates (tNTPs) as more data becomes available. Initial studies suggest that while engineered polymerases can utilize tNTPs, the efficiency is generally lower than for their natural dNTP counterparts.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving TNA, from its synthesis to its application in gene silencing and aptamer selection.

Chemical Synthesis of TNA Oligonucleotides via Solid-Phase Synthesis

This protocol outlines the standard phosphoramidite method for the automated synthesis of TNA oligonucleotides on a solid support.

Materials:

  • TNA phosphoramidites (A, C, G, T) with appropriate protecting groups

  • Controlled Pore Glass (CPG) solid support

  • Acetonitrile (B52724) (anhydrous)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

  • Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Automated DNA/RNA synthesizer

Protocol:

  • Preparation: Dissolve TNA phosphoramidites and activator in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Load all reagents onto the synthesizer.

  • Synthesis Cycle: The automated synthesis proceeds through a series of iterative cycles, with one TNA monomer added per cycle in the 3' to 5' direction.[8][9]

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by the deblocking solution. Typical detritylation time is around 60 seconds.[10]

    • Coupling: The next TNA phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. Coupling times for TNA phosphoramidites are generally longer than for DNA, typically around 5-10 minutes.[11]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants.

    • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

  • Cleavage and Deprotection: After the final cycle, the synthesized TNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation in concentrated ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C) for several hours.[6]

  • Purification: The crude TNA oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.[12]

  • Analysis: The purity and identity of the TNA oligonucleotide are confirmed by methods like mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC.[13]

Enzymatic Synthesis of TNA Oligonucleotides

This protocol describes the template-directed enzymatic synthesis of TNA oligonucleotides using an engineered DNA polymerase.

Materials:

  • DNA template oligonucleotide

  • DNA or TNA primer oligonucleotide

  • Threose nucleoside triphosphates (tNTPs: tATP, tCTP, tGTP, tTTP)

  • Engineered DNA polymerase (e.g., Therminator DNA Polymerase)[14]

  • Reaction buffer (e.g., 1X ThermoPol® Reaction Buffer)[14]

  • Nuclease-free water

Protocol:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the DNA template, primer, tNTPs, reaction buffer, and nuclease-free water to the desired final concentrations. A typical reaction might include 50 nM primer, 100 nM template, and 60 µM of each tNTP.[4][6]

  • Enzyme Addition: Add the engineered DNA polymerase (e.g., 0.5 units of Therminator DNA polymerase) to the reaction mixture.[4]

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 75°C for Therminator DNA polymerase) for a duration sufficient to achieve the desired product length (e.g., 1-4 hours).[4]

  • Reaction Termination: Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA) to inactivate the polymerase.

  • Analysis: Analyze the reaction products by denaturing PAGE to visualize the synthesized TNA oligonucleotide.

In Vitro Selection of TNA Aptamers (SELEX)

This protocol outlines a general workflow for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to identify TNA aptamers that bind to a specific target molecule.

Materials:

  • A random TNA library

  • Target molecule (e.g., protein, small molecule) immobilized on a solid support (e.g., magnetic beads)

  • Binding buffer (composition will be target-dependent)

  • Wash buffer

  • Elution buffer (e.g., a solution that disrupts the aptamer-target interaction)

  • Engineered reverse transcriptase and DNA polymerase for amplification

  • PCR primers

Protocol:

  • Library Preparation: Synthesize a large, diverse library of TNA oligonucleotides, typically containing a central random region flanked by constant sequences for PCR amplification.

  • Binding: Incubate the TNA library with the immobilized target in the binding buffer to allow for binding of aptamer candidates.[15]

  • Partitioning: Wash the solid support with wash buffer to remove unbound and weakly bound TNA sequences. The stringency of the washing can be increased in later rounds to select for higher-affinity binders.[15]

  • Elution: Elute the bound TNA sequences from the target using the elution buffer.[15]

  • Amplification: Convert the eluted TNA back to DNA using a TNA-dependent DNA polymerase (reverse transcriptase). Amplify the resulting DNA by PCR using primers that anneal to the constant regions. Transcribe the amplified DNA back into a TNA library for the next round of selection.[16]

  • Iterative Rounds: Repeat steps 2-5 for multiple rounds (typically 8-15 rounds), progressively enriching the library with high-affinity TNA aptamers.[8]

  • Sequencing and Characterization: After several rounds of selection, clone and sequence the enriched TNA pool to identify individual aptamer candidates. Characterize the binding affinity and specificity of the identified aptamers.

TNA-Mediated Antisense Gene Silencing

This protocol describes the use of TNA antisense oligonucleotides to knockdown the expression of a target gene in a cell culture model.

Materials:

  • TNA antisense oligonucleotide designed to be complementary to the target mRNA

  • Control TNA oligonucleotide (e.g., scrambled sequence)

  • Mammalian cell line expressing the target gene

  • Cell culture medium and supplements

  • Transfection reagent (e.g., lipid-based reagent)[17]

  • Reagents for analyzing gene expression (e.g., for RT-qPCR or Western blotting)

Protocol:

  • Cell Culture: Plate the cells in a multi-well plate and grow them to the desired confluency (typically 60-80%).[17]

  • Transfection: Prepare the transfection complexes by mixing the TNA antisense or control oligonucleotide with the transfection reagent in serum-free medium according to the manufacturer's instructions. Add the complexes to the cells and incubate for a specified period (e.g., 4-6 hours).[17]

  • Incubation: After the initial transfection period, replace the transfection medium with complete growth medium and incubate the cells for 24-72 hours to allow for gene knockdown.[17]

  • Analysis of Gene Expression:

    • mRNA Level: Harvest the cells and extract total RNA. Perform reverse transcription-quantitative PCR (RT-qPCR) to measure the relative expression level of the target mRNA compared to a housekeeping gene.

    • Protein Level: Lyse the cells and perform a Western blot to detect the level of the target protein.

  • Functional Assays: Depending on the function of the target gene, perform relevant functional assays to assess the phenotypic consequences of gene knockdown.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in TNA-based biomedical research.

TNA_Solid_Phase_Synthesis start Start with CPG Solid Support deblock Deblocking (Remove DMT) start->deblock couple Coupling (Add TNA Phosphoramidite) deblock->couple cap Capping (Block Unreacted Sites) couple->cap oxidize Oxidation (Stabilize Linkage) cap->oxidize repeat Repeat Cycle for Each Monomer oxidize->repeat repeat->deblock Next Monomer cleave Cleavage & Deprotection repeat->cleave Final Monomer purify Purification (HPLC/PAGE) cleave->purify end Pure TNA Oligonucleotide purify->end

Caption: Workflow for the solid-phase synthesis of TNA oligonucleotides.

TNA_SELEX_Workflow library Random TNA Library binding Incubate with Immobilized Target library->binding partition Wash to Remove Unbound Sequences binding->partition elution Elute Bound TNA Sequences partition->elution amplification Reverse Transcription, PCR, and Transcription elution->amplification enrichment Enriched TNA Pool amplification->enrichment enrichment->binding Next Round sequencing Sequencing & Characterization enrichment->sequencing After Multiple Rounds aptamer Identified TNA Aptamer sequencing->aptamer

Caption: The iterative process of TNA aptamer selection using SELEX.

TNA_Antisense_Mechanism cluster_cell Cell tna_aso TNA Antisense Oligonucleotide transfection Transfection tna_aso->transfection mrna Target mRNA transfection->mrna binding TNA-mRNA Hybrid mrna->binding ribosome Ribosome binding->ribosome translation_block Translation Blocked ribosome->translation_block protein Target Protein (Expression Reduced) translation_block->protein

Caption: Mechanism of TNA-mediated antisense gene silencing.

Conclusion and Future Perspectives

Threose Nucleic Acid represents a significant advancement in the field of nucleic acid chemistry with profound implications for biomedical research and development. Its inherent stability, strong binding capabilities, and amenability to evolutionary approaches make it a versatile platform for a wide range of applications. As research in this area continues to accelerate, with the development of more efficient enzymatic synthesis methods and a deeper understanding of its in vivo behavior, TNA is poised to become a key player in the development of next-generation therapeutics and diagnostics. This technical guide serves as a foundational resource for researchers looking to harness the potential of this remarkable molecule to address pressing challenges in medicine.

References

A Comprehensive Technical Guide to DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite: Safety, Handling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the phosphoramidite (B1245037) DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite, a specialized building block for the synthesis of threose nucleic acid (TNA), a xeno-nucleic acid with significant potential in therapeutic and diagnostic applications. The unique structural features of TNA, particularly its resistance to nuclease degradation, make it a valuable tool for researchers and drug development professionals. This document outlines the essential safety precautions, handling procedures, and a representative experimental workflow for the use of this reagent.

Compound Identification and Properties

Chemical Name: N²-acetyl-O⁶-(diphenylcarbamoyl)-5'-O-(4,4'-dimethoxytrityl)-α-L-threofuranosyl-guanine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Molecular Formula: C₅₃H₅₇N₈O₉P

CAS Number: 325683-97-4

Purity: ≥98.20%[1]

Solubility: Soluble in anhydrous acetonitrile (B52724) (≥ 2.5 mg/mL)[1]

Safety and Handling

Phosphoramidites are reactive chemical compounds that require careful handling to ensure their stability and to mitigate potential hazards. While a specific, detailed safety data sheet for DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite is not publicly available, the following guidelines are based on general knowledge of phosphoramidite chemistry and available product information.

General Precautions
  • Work in a well-ventilated area: Use a fume hood to minimize inhalation of any dust or vapors.

  • Wear appropriate personal protective equipment (PPE): This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid contact with skin and eyes: In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

  • Prevent ingestion and inhalation: Do not eat, drink, or smoke in the laboratory. Handle the solid compound with care to avoid generating dust.

Storage and Stability

Proper storage is critical to maintain the reactivity of the phosphoramidite.

ParameterRecommendationRationale
Temperature Store at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months).[1]Prevents thermal degradation of the phosphoramidite.
Atmosphere Store under an inert atmosphere (e.g., argon or dry nitrogen).Phosphoramidites are sensitive to moisture and oxidation.
Container Keep in a tightly sealed, opaque container.Protects from moisture and light.
Handling Anhydrous Solutions

Phosphoramidites are typically dissolved in anhydrous acetonitrile for use in oligonucleotide synthesis.

  • Use anhydrous solvents: Ensure that the acetonitrile is of high purity and has a low water content.

  • Handle under inert gas: Prepare solutions and transfer them using syringes or cannulas under an argon or dry nitrogen atmosphere to prevent exposure to air and moisture.

Role in Oligonucleotide Synthesis

DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite is a key reagent in the solid-phase synthesis of TNA oligonucleotides. The protecting groups on this molecule are crucial for directing the chemical reactions during the synthesis cycle.

  • DMTr (Dimethoxytrityl) group: Protects the 5'-hydroxyl group of the threose sugar. It is removed at the beginning of each coupling cycle to allow the addition of the next phosphoramidite.

  • CONPh₂ (Diphenylcarbamoyl) group: A bulky protecting group for the O⁶ position of guanine (B1146940). This group helps to prevent unwanted side reactions at this position during synthesis.

  • Ac (Acetyl) group: Protects the N² exocyclic amine of guanine.

  • Cyanoethyl and Diisopropylamino groups: These moieties are part of the phosphoramidite group at the 3' position, which is the reactive site for coupling to the growing oligonucleotide chain.

Experimental Protocol: Solid-Phase TNA Oligonucleotide Synthesis

The following is a representative protocol for the incorporation of a DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite into a growing TNA or DNA/TNA chimera sequence on an automated DNA synthesizer.

Reagent Preparation
  • Phosphoramidite Solution: Dissolve DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).

  • Activator Solution: Prepare a solution of a suitable activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), in anhydrous acetonitrile.

  • Other Reagents: Ensure all other reagents for the synthesis cycle (capping, oxidation, and detritylation solutions) are fresh and properly installed on the synthesizer.

Synthesis Cycle

The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Detritylation 1. Detritylation (Removal of 5'-DMTr group) Coupling 2. Coupling (Addition of phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Phosphite (B83602) triester linkage Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Oxidation->Detritylation Start of next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Cleavage and Deprotection
  • Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium (B1175870) hydroxide (B78521).

  • Base Deprotection: The same ammonium hydroxide solution is used to remove the protecting groups from the nucleotide bases (including the N²-acetyl group on guanine) by heating at an elevated temperature (e.g., 55°C) for several hours. The diphenylcarbamoyl group is also removed under these conditions.

  • Purification: The crude oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product.

Biological Context and Potential Applications

DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite is a purine (B94841) nucleoside analog.[1] Such analogs are known to have a broad range of biological activities. While the specific biological effects of TNA containing this modified guanine are a subject of ongoing research, purine nucleoside analogs, in general, have been shown to possess antitumor activity.[1] Their mechanisms of action often involve the inhibition of DNA synthesis and the induction of apoptosis.[1] The nuclease resistance of TNA makes it an attractive candidate for the development of aptamers, antisense oligonucleotides, and other nucleic acid-based therapeutics.

TNA_Applications cluster_TNA Threose Nucleic Acid (TNA) cluster_applications Potential Applications TNA_Oligo TNA Oligonucleotide Aptamers Aptamers TNA_Oligo->Aptamers Antisense Antisense Oligonucleotides TNA_Oligo->Antisense Therapeutics Nucleic Acid Therapeutics TNA_Oligo->Therapeutics

Caption: Potential applications of TNA oligonucleotides.

Conclusion

DMTr-TNA-G(O⁶-CONPh₂)(N²Ac)-amidite is a valuable research tool for the synthesis of modified nucleic acids. A thorough understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is essential for its successful and safe implementation in the laboratory. The unique properties of TNA offer exciting possibilities for the future of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of TNA Oligonucleotides using DMTr-TNA-G Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the automated solid-phase synthesis of Threose Nucleic Acid (TNA) oligonucleotides utilizing DMTr-TNA-G phosphoramidites. The following sections outline the necessary reagents, equipment, and step-by-step procedures for synthesis, deprotection, and purification.

Data Presentation

The efficiency of each step in the solid-phase synthesis cycle is critical for the overall yield and purity of the final TNA oligonucleotide. The following tables summarize key quantitative parameters for the synthesis process.

Table 1: Reagent Concentrations and Molar Excess for TNA Oligonucleotide Synthesis

ReagentConcentrationMolar Excess (relative to solid support loading)Solvent
DMTr-TNA-G Phosphoramidite (B1245037)0.05 - 0.2 M5 - 20 foldAnhydrous Acetonitrile (B52724)
Activator (e.g., 5-Ethylthio-1H-tetrazole)0.25 - 0.5 M20-foldAnhydrous Acetonitrile
Capping Reagent A (Acetic Anhydride)10% in Tetrahydrofuran (THF)/PyridineNot ApplicableTHF/Pyridine
Capping Reagent B (N-Methylimidazole)16% in THFNot ApplicableTHF
Oxidizing Reagent (Iodine)0.02 - 0.1 MNot ApplicableTHF/Pyridine/Water
Deblocking Reagent (Trichloroacetic Acid)3% in Dichloromethane (DCM)Not ApplicableDichloromethane

Table 2: Typical Reaction Times for the TNA Synthesis Cycle

StepReaction Time
Deblocking1 - 2 minutes
Coupling5 - 10 minutes
Capping1 - 2 minutes
Oxidation1 - 2 minutes

Table 3: Deprotection and Cleavage Conditions

ReagentTemperatureDurationPurpose
30% Aqueous Ammonium (B1175870) Hydroxide (B78521)55°C18 hoursCleavage from support and deprotection
Ammonium Hydroxide/Methylamine (B109427) (AMA) (1:1)65°C10 minutesRapid cleavage and deprotection

Table 4: Coupling Efficiency Comparison of Guanosine Phosphoramidites

Guanosine Phosphoramidite Protecting GroupRelative Coupling Efficiency
Acetyl (less bulky)Higher
Diphenylcarbamoyl (DPC) (bulky)Lower

Note: A recent study demonstrated that a less bulky acetyl-protected TNA-G phosphoramidite exhibits higher coupling efficiency compared to a DPC-protected counterpart, which can improve the yield of the final TNA oligonucleotide.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of TNA oligonucleotides.

Protocol 1: Automated Solid-Phase TNA Oligonucleotide Synthesis

This protocol is designed for use with a standard automated DNA/RNA synthesizer.

1. Preparation of Reagents: 1.1. Dissolve DMTr-TNA-G phosphoramidite and other TNA phosphoramidites (A, C, T) in anhydrous acetonitrile to a final concentration of 0.1 M. 1.2. Prepare the activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile). 1.3. Prepare the capping reagents: Capping A (10% acetic anhydride (B1165640) in THF/pyridine) and Capping B (16% N-methylimidazole in THF). 1.4. Prepare the oxidizing reagent (0.05 M iodine in THF/pyridine/water). 1.5. Prepare the deblocking reagent (3% trichloroacetic acid in dichloromethane).

2. Synthesizer Setup: 2.1. Install the reagent bottles on the synthesizer according to the manufacturer's instructions. 2.2. Prime all reagent lines to ensure proper delivery. 2.3. Pack a synthesis column with the appropriate solid support functionalized with the initial TNA nucleoside.

3. Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of automated steps for each nucleotide addition. The cycle consists of four main steps:

3.1. Deblocking (Detritylation):

  • The 5'-DMTr protecting group of the support-bound nucleoside is removed by treatment with the deblocking reagent.
  • The column is washed with anhydrous acetonitrile to remove the acid and the cleaved DMTr group.

3.2. Coupling:

  • The DMTr-TNA-G phosphoramidite solution and the activator solution are delivered to the synthesis column.
  • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide chain, forming a phosphite (B83602) triester linkage. A coupling time of 5 minutes is recommended for TNA phosphoramidites.[1]

3.3. Capping:

  • To prevent the formation of deletion sequences, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation.
  • A mixture of Capping A and Capping B is delivered to the column.

3.4. Oxidation:

  • The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester by the iodine solution.
  • The column is washed with anhydrous acetonitrile.

4. Final Deblocking:

  • After the final synthesis cycle, the terminal 5'-DMTr group is typically left on for purification purposes ("DMT-on").

Protocol 2: Cleavage and Deprotection

1. Standard Deprotection: 1.1. Transfer the solid support from the synthesis column to a screw-cap vial. 1.2. Add 1 mL of 30% aqueous ammonium hydroxide. 1.3. Seal the vial tightly and incubate at 55°C for 18 hours.[1] 1.4. Cool the vial to room temperature and centrifuge to pellet the support. 1.5. Carefully transfer the supernatant containing the crude TNA oligonucleotide to a new tube. 1.6. Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

2. Rapid Deprotection (for non-sensitive sequences): 2.1. Transfer the solid support to a screw-cap vial. 2.2. Add 1 mL of a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA). 2.3. Seal the vial and incubate at 65°C for 10 minutes. 2.4. Cool, centrifuge, and collect the supernatant as described above. 2.5. Evaporate the solution to dryness.

Protocol 3: Purification by Reversed-Phase HPLC

1. Sample Preparation: 1.1. Resuspend the dried crude oligonucleotide in 200 µL of sterile, nuclease-free water.

2. HPLC Conditions: 2.1. Column: C18 reversed-phase column. 2.2. Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water. 2.3. Mobile Phase B: Acetonitrile. 2.4. Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes. 2.5. Flow Rate: 1.0 mL/min. 2.6. Detection: UV absorbance at 260 nm.

3. Purification and Desalting: 3.1. Inject the sample onto the HPLC system. 3.2. Collect the major peak corresponding to the full-length, DMT-on TNA oligonucleotide. 3.3. Lyophilize the collected fraction to remove the volatile buffer. 3.4. To remove the DMT group post-purification, treat the dried oligonucleotide with 80% acetic acid in water for 30 minutes, then lyophilize again. 3.5. Desalt the final product using a suitable method, such as a desalting column or ethanol (B145695) precipitation.

Visualizations

Solid_Phase_Synthesis_Workflow cluster_cycle Automated Synthesis Cycle (Repeated 'n' times) start_cycle Start Cycle (n) deblocking 1. Deblocking (Remove 5'-DMTr) start_cycle->deblocking coupling 2. Coupling (Add DMTr-TNA-G) deblocking->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation end_cycle End Cycle (n) oxidation->end_cycle final_oligo Full-Length TNA on Support (DMT-on) end_cycle->final_oligo Final Cycle start Solid Support (CPG) start->start_cycle Initiation cleavage Cleavage & Deprotection final_oligo->cleavage crude_product Crude TNA Oligonucleotide cleavage->crude_product purification RP-HPLC Purification crude_product->purification pure_product Pure TNA Oligonucleotide purification->pure_product

Caption: Workflow for solid-phase synthesis of TNA oligonucleotides.

Synthesis_Cycle_Detail cluster_support Solid Support support ---Oligonucleotide-OH deblocking Deblocking (3% TCA in DCM) coupling Coupling (DMTr-TNA-G-Phosphoramidite + Activator) deblocking->coupling WASH capping Capping (Acetic Anhydride/ N-Methylimidazole) coupling->capping WASH oxidation Oxidation (Iodine Solution) capping->oxidation WASH oxidation->support WASH (Ready for next cycle)

Caption: Detailed steps of the TNA synthesis cycle.

References

Application Notes and Protocols: Incorporating DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite into synthetic oligonucleotides. Threose Nucleic Acid (TNA) is a promising artificial genetic polymer with applications in therapeutics and diagnostics due to its unique properties, including high stability. This document outlines the necessary protocols for solid-phase synthesis, deprotection, and purification, as well as important considerations regarding the use of this specific modified guanosine (B1672433) phosphoramidite (B1245037).

Introduction to this compound

This compound is a phosphoramidite building block used in the synthesis of TNA oligonucleotides. TNA's backbone is composed of repeating (3'→2')-linked α-L-threofuranosyl nucleosides, which confers remarkable resistance to nuclease degradation.[1] The diphenylcarbamoyl (DPC) group at the O6 position and the acetyl (Ac) group at the N2 position of the guanine (B1146940) base are protecting groups designed to prevent unwanted side reactions during oligonucleotide synthesis.

However, it is crucial to note that recent research indicates the bulky diphenylcarbamoyl (DPC) protecting group on the O6 position of the TNA guanosine phosphoramidite can significantly hinder the coupling efficiency during solid-phase synthesis due to steric hindrance.[2][3] Researchers have developed alternative synthetic routes for TNA-G phosphoramidites that avoid the DPC group to achieve higher yields of the final TNA oligonucleotide.[2][3][4][5]

Table 1: Properties of this compound

PropertyValue
Molecular Formula C54H57N8O9P
Molecular Weight 993.07 g/mol
CAS Number 325683-97-4
Appearance White to off-white solid
Storage -20°C

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis

The incorporation of this compound is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry, with modifications to the coupling step.

Materials:

  • This compound

  • Standard DNA or other TNA phosphoramidites

  • Solid support (e.g., CPG)

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile (B52724)

Protocol:

  • Preparation: Dissolve this compound in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M). Prepare all other reagents according to the synthesizer manufacturer's recommendations.

  • Synthesis Cycle: The standard synthesis cycle (deblocking, coupling, capping, oxidation) is used for each monomer addition.

  • Modified Coupling Step: Due to the steric bulk of the DPC group, an extended coupling time is recommended for the this compound. A single 5-minute coupling time has been used in studies to evaluate its efficiency.[2][3] For optimal performance, further optimization of coupling time and phosphoramidite concentration may be necessary.

  • Post-Synthesis: After the final coupling step, the oligonucleotide can be cleaved from the solid support and deprotected.

Table 2: Comparison of TNA-Guanosine Amidite Coupling Efficiency

TNA-Guanosine AmiditeProtecting GroupRelative Coupling EfficiencyReference
This compoundO6-DiphenylcarbamoylLower[2][3]
Acetyl-protected tG amidite (No DPC)N2-AcetylHigher[2][3]

Note: The lower coupling efficiency of the DPC-protected amidite can lead to a higher proportion of truncated sequences (n-1 mers) in the crude product.

G cluster_synthesis Oligonucleotide Synthesis Workflow start Start Synthesis deblock Deblocking (Remove DMTr) start->deblock couple Coupling (Add Amidite) deblock->couple cap Capping (Block Unreacted 5'-OH) couple->cap oxidize Oxidation (P(III) to P(V)) cap->oxidize end_cycle End of Cycle oxidize->end_cycle end_cycle->deblock Next Monomer

Standard automated solid-phase oligonucleotide synthesis cycle.
Cleavage and Deprotection

The cleavage of the oligonucleotide from the solid support and the removal of all protecting groups are critical steps for obtaining a functional product.

Protocol:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add 1 mL of 30% aqueous ammonium (B1175870) hydroxide (B78521) (NH4OH).[2][3]

  • Seal the vial tightly and incubate at 55°C for 18 hours.[2][3]

  • After incubation, cool the vial to room temperature.

  • Carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Evaporate the ammonium hydroxide to dryness using a centrifugal vacuum concentrator.

Purification and Quality Control

The crude oligonucleotide product should be purified to remove truncated sequences and other impurities.

Purification:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or anion-exchange (AEX-HPLC) are common methods for purifying oligonucleotides. AEX-HPLC is particularly effective at separating full-length products from shorter, failure sequences.[2][3]

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can also be used for purification, especially for longer oligonucleotides.

Quality Control:

  • Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the purified oligonucleotide.[2][3]

  • HPLC Analysis: Analytical HPLC can be used to assess the purity of the final product.

Applications of TNA-Modified Oligonucleotides

TNA-modified oligonucleotides are of significant interest in various research and drug development areas, primarily due to their high resistance to nuclease degradation.

  • Antisense Therapeutics: TNA-based antisense oligonucleotides (ASOs) can be designed to bind to specific mRNA targets, leading to the downregulation of disease-causing proteins. Their nuclease resistance prolongs their activity in a cellular environment.

  • Diagnostic Probes: The high stability of TNA makes it an excellent candidate for the development of robust diagnostic probes for detecting specific nucleic acid sequences.

  • Aptamers: TNA can be used to construct aptamers, which are structured oligonucleotides that bind to specific targets like proteins or small molecules with high affinity and specificity.

G cluster_workflow Antisense Oligonucleotide (ASO) Activity Evaluation aso_design TNA-ASO Design & Synthesis transfection ASO Transfection into Cells aso_design->transfection cell_culture Cell Culture with Target Gene Expression cell_culture->transfection incubation Incubation transfection->incubation rna_extraction Total RNA Extraction incubation->rna_extraction protein_analysis Western Blot for Target Protein Levels incubation->protein_analysis rt_qpcr RT-qPCR for Target mRNA Quantification rna_extraction->rt_qpcr data_analysis Data Analysis & Knockdown Assessment rt_qpcr->data_analysis protein_analysis->data_analysis

A general workflow for assessing the in vitro activity of a TNA-based antisense oligonucleotide.

Conclusion

The incorporation of this compound into oligonucleotides offers a pathway to synthesize nuclease-resistant TNA molecules. However, users should be aware of the potential for reduced coupling efficiency due to the bulky O6-diphenylcarbamoyl protecting group, which may necessitate careful optimization of synthesis conditions or consideration of alternative TNA-G phosphoramidites. The protocols provided herein serve as a starting point for the successful synthesis, deprotection, and purification of TNA-modified oligonucleotides for a range of applications in research and drug development.

References

Application Notes and Protocols for TNA Oligonucleotide Synthesis in Antisense Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog that has garnered significant interest for therapeutic applications, particularly in the field of antisense therapy.[1][2] Structurally, TNA features a four-carbon threofuranosyl sugar backbone with 2'-3' phosphodiester linkages, distinguishing it from the five-carbon ribose or deoxyribose sugars in RNA and DNA.[2][3][4] This unique architecture confers remarkable properties, including exceptional resistance to nuclease degradation, high binding affinity to complementary RNA, and the ability to be taken up by cells without transfection agents.[1][4][5][6][7][8][9] These characteristics make TNA a promising candidate for the development of next-generation antisense oligonucleotides (ASOs) designed to modulate gene expression with enhanced stability and efficacy.[1][10] This document provides detailed protocols for the chemical synthesis of TNA oligonucleotides and their subsequent evaluation for antisense applications.

Introduction: The Potential of TNA in Antisense Therapy

Antisense therapy is a form of treatment that involves the use of short, synthetic nucleic acid strands (oligonucleotides) to bind to a specific messenger RNA (mRNA) target.[11][][13] This binding event can inhibit the translation of the mRNA into a disease-causing protein, either by physically obstructing the cellular translation machinery (steric hindrance) or by triggering the degradation of the mRNA target.[11][]

TNA's advantages as an ASO platform stem from its unique chemical structure:

  • Exceptional Stability: The 2'-3' phosphodiester linkage and threose sugar backbone make TNA highly resistant to degradation by cellular nucleases, a major hurdle for traditional DNA and RNA-based therapeutics.[4][7][8][14][15] Studies have shown that TNA remains intact after extended incubation in human serum.[7][9][15]

  • High RNA Binding Affinity: TNA forms stable, antiparallel Watson-Crick duplexes with complementary RNA strands.[3] The binding affinity of TNA for RNA is often stronger than that of DNA for RNA, leading to more potent target engagement.[16]

  • Biocompatibility and Cellular Uptake: TNA oligonucleotides have demonstrated low cytotoxicity and excellent biocompatibility in cell-based assays.[1][5][7][9][17] Furthermore, they have been shown to readily enter various cell lines without the need for auxiliary transfection reagents.[1][5][7][9]

cluster_inhibition TNA TNA ASO mRNA Target mRNA in Cytoplasm TNA->mRNA Hybridizes Block Translation Blocked Ribosome Ribosome mRNA->Ribosome Translation Protein Disease Protein Ribosome->Protein Synthesis Block->Ribosome Steric Hindrance

Caption: TNA antisense mechanism of action via steric hindrance.

Synthesis and Purification of TNA Oligonucleotides

The synthesis of TNA oligonucleotides is achieved through automated solid-phase phosphoramidite (B1245037) chemistry, a method adapted from standard DNA synthesis.[4][5][18] The process involves the sequential addition of protected TNA phosphoramidite monomers to a growing chain attached to a solid support.[19][20]

TNA Phosphoramidite Monomer Synthesis

TNA phosphoramidite monomers for A, C, G, and T are typically prepared from commercially available L-ascorbic acid through a multi-step chemical synthesis.[19][20][21] Key steps include the formation of the protected threofuranosyl sugar, followed by glycosylation to attach the nucleobase, and finally, phosphitylation to generate the reactive phosphoramidite monomer required for the automated synthesizer.[1][21]

Protocol: Automated Solid-Phase TNA Oligonucleotide Synthesis

This protocol is designed for a standard automated DNA/RNA synthesizer (e.g., BioAutomation MerMade or Applied Biosystems 3400).[5][18]

Materials:

  • TNA phosphoramidite monomers (A, C, G, T), dissolved in anhydrous acetonitrile.

  • Controlled Pore Glass (CPG) solid support (e.g., Universal Support).[1][18]

  • Standard DNA synthesis reagents:

    • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane).

    • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole).

    • Capping solutions (Cap A and Cap B).

    • Oxidizing solution (e.g., Iodine/Water/Pyridine).

    • Washing solution (Acetonitrile).

  • Cleavage and deprotection solution (e.g., aqueous Ammonium (B1175870) Hydroxide).[18]

Procedure: The synthesis follows a cyclical four-step process for each monomer addition: Deblocking, Coupling, Capping, and Oxidation.

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide bound to the solid support is removed by treating with the deblocking solution.

  • Coupling: The next TNA phosphoramidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. Note: This step requires a significantly longer time for TNA monomers compared to standard DNA monomers.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion-mutant sequences.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

The cycle is repeated until the desired full-length TNA oligonucleotide is synthesized.

Start Start Cycle: Chain with 5'-DMT Deblock 1. Deblocking (Remove 5'-DMT) Start->Deblock Couple 2. Coupling (Add TNA Monomer) Deblock->Couple Cap 3. Capping (Block Failures) Couple->Cap Oxidize 4. Oxidation (Stabilize Linkage) Cap->Oxidize End End Cycle: Chain + 1 Nucleotide Oxidize->End End->Start Repeat for next base

Caption: Automated solid-phase synthesis cycle for TNA.

Table 1: Comparison of Synthesis Cycle Parameters for DNA vs. TNA

Step Standard DNA Parameter Modified TNA Parameter Reference
Deblocking 60 seconds 2 x 60 seconds cycles [18]
Coupling ~30 seconds 2000 seconds [18]
Capping Standard Standard

| Oxidation | Standard | Standard | |

Protocol: Cleavage, Deprotection, and Purification

Procedure:

  • Cleavage and Deprotection: After synthesis, the CPG support is transferred to a vial containing aqueous ammonium hydroxide. The mixture is heated (e.g., 55°C for 18 hours) to cleave the TNA oligonucleotide from the support and remove the base-protecting groups.[18]

  • Purification: The crude TNA oligonucleotide solution is dried and then purified to separate the full-length product from shorter failure sequences. Common methods include:

    • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Offers high resolution for purifying long oligonucleotides to >95% purity.[5][18] The desired band is excised, and the TNA is electroeluted.[18]

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used, especially for oligonucleotides synthesized with the final DMT group left on ("DMT-on"), which increases the hydrophobicity of the full-length product, aiding separation.[1][22]

  • Desalting: The purified TNA is desalted using a size-exclusion column (e.g., Sephadex G-25) or ethanol (B145695) precipitation to remove residual salts.[5]

  • Characterization: The final product's identity and purity are confirmed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to verify the molecular weight.[1][5]

Synthesis Completed Synthesis on Solid Support Cleavage Cleavage & Deprotection (Ammonium Hydroxide) Synthesis->Cleavage Purification Purification (PAGE or HPLC) Cleavage->Purification Desalting Desalting Purification->Desalting Characterization Characterization (MALDI-TOF MS) Desalting->Characterization Final Pure TNA Oligo Characterization->Final Synthesis TNA Synthesis & Purification InVitro In Vitro Evaluation Synthesis->InVitro Stability Nuclease Stability InVitro->Stability Binding RNA Binding Affinity (Tm) InVitro->Binding Uptake Cellular Uptake InVitro->Uptake Inhibition Gene Inhibition Assay InVitro->Inhibition InVivo In Vivo Evaluation (Animal Model) InVitro->InVivo Biodist Biodistribution InVivo->Biodist Toxicity Biosafety/Toxicity InVivo->Toxicity Efficacy Therapeutic Efficacy InVivo->Efficacy DrugDev Lead Optimization & Drug Development InVivo->DrugDev

References

Designing TNA Aptamers with Modified Guanosine Residues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threose Nucleic Acid (TNA) is a synthetic xeno-nucleic acid (XNA) that offers significant advantages for the development of therapeutic and diagnostic aptamers due to its inherent resistance to nuclease degradation. The incorporation of modified nucleobases, such as 7-deaza-7-phenyl guanosine (B1672433), into TNA libraries can further enhance the properties of the resulting aptamers by improving the fidelity of the selection process and introducing novel binding interactions. This document provides detailed application notes and protocols for the design and in vitro selection of TNA aptamers containing 7-deaza-7-phenyl guanosine residues.

Introduction

Aptamers are structured single-stranded oligonucleotides that can bind to a wide range of targets with high affinity and specificity.[1] However, the therapeutic application of standard DNA and RNA aptamers is often limited by their susceptibility to degradation by nucleases in biological fluids.[1] TNA, an artificial nucleic acid with a four-carbon threose sugar backbone, is not recognized by natural polymerases and nucleases, making it an ideal candidate for in vivo applications.[2]

The in vitro selection of TNA aptamers is made possible through the use of engineered DNA polymerases that can transcribe a DNA library into a TNA library.[2][3] However, the use of manganese ions, which is often required for the efficient enzymatic synthesis of TNA from a DNA template, can lead to a high rate of G-to-C transversions due to the misincorporation of TNA guanosine triphosphate (tGTP) opposite guanine (B1146940) residues in the DNA template.[4] This occurs via the formation of a Hoogsteen base pair where the incoming tGTP adopts a syn conformation.[4]

To overcome this challenge, a modified guanosine analog, 7-deaza-7-phenyl guanosine, can be utilized. The substitution of the N7 nitrogen with a carbon atom in the 7-deaza position prevents the formation of the Hoogsteen base pair, thereby significantly improving the fidelity of TNA synthesis to over 99%.[4] Furthermore, the introduction of a phenyl group at the 7-position can provide additional hydrophobic interactions, potentially enhancing the binding affinity and specificity of the selected aptamers.[4]

These application notes provide a comprehensive guide for researchers interested in developing TNA aptamers with 7-deaza-7-phenyl guanosine modifications, from the synthesis of the modified nucleotide to the detailed protocol for in vitro selection.

Data Presentation

Table 1: Quantitative Binding Data of TNA Aptamers with Modified Guanosine

Aptamer IDTargetModified GuanosineDissociation Constant (Kd)Assay MethodReference
TNA-Apt-HIVRTHIV Reverse Transcriptase7-deaza-7-phenyl guanosineLow nanomolarNot specified[4]
TNA-Apt-ATPAdenosine Triphosphate (ATP)7-deaza-7-phenyl guanosine~20 µMNot specified[5]

Table 2: Comparison of TNA Synthesis Fidelity

Guanosine TriphosphatePresence of Mn2+FidelityReference
tGTPYesLow (G-to-C transversions)[4]
7-deaza-7-phenyl-tGTPYes>99%[4]

Experimental Protocols

Protocol 1: Synthesis of 7-deaza-7-phenyl-α-L-threofuranosyl Guanosine Triphosphate (7-deaza-7-phenyl-tGTP)

This protocol is based on improved synthetic routes that are operationally simpler and offer an HPLC-free purification.[6] Two effective methods are the pyrene (B120774) pyrophosphate method and the iterative phosphorylation method.[4][6] The iterative phosphorylation method is detailed below.

Materials:

  • Protected 7-deaza-7-phenyl-α-L-threofuranosyl guanosine nucleoside

  • Bis(pentafluorophenyl) carbonate

  • Pyridine

  • 3-Mercaptopropionic acid

  • Tributylamine

  • Acetonitrile

  • Tributylammonium (B8510715) pyrophosphate

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Methanol

  • Dowex 50WX8 (Na+ form) resin

  • Anion exchange resin (e.g., DEAE Sephadex)

Procedure:

  • 5'-Monophosphorylation: React the protected 7-deaza-7-phenyl-α-L-threofuranosyl guanosine nucleoside with a suitable phosphorylating agent to yield the 5'-monophosphate.

  • Iterative Phosphorylation: a. Activate the 5'-monophosphate using bis(pentafluorophenyl) carbonate in pyridine. b. Couple the activated monophosphate with tributylammonium pyrophosphate. c. This two-step iterative process can be repeated to extend the phosphate (B84403) chain to a triphosphate.

  • Deprotection: Remove the protecting groups from the nucleobase and sugar using a solution of DBU in methanol.

  • Purification: a. Neutralize the reaction mixture with Dowex 50WX8 (Na+ form) resin. b. Purify the crude triphosphate by anion-exchange chromatography on DEAE Sephadex, eluting with a linear gradient of triethylammonium (B8662869) bicarbonate buffer. c. Desalt the purified triphosphate by reverse-phase chromatography.

Protocol 2: In Vitro Selection of TNA Aptamers with Modified Guanosine (TNA-SELEX)

This protocol outlines the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process adapted for the selection of TNA aptamers incorporating 7-deaza-7-phenyl-tGTP. This process involves the iterative cycles of selection, partitioning, and amplification.

Materials:

  • Single-stranded DNA (ssDNA) library with a central random region (e.g., N40) flanked by constant primer binding sites.

  • Forward and reverse primers for PCR amplification.

  • Engineered DNA polymerase capable of TNA synthesis (e.g., Kod-RI).[2]

  • TNA nucleoside triphosphates (tATP, tCTP, tTTP, and 7-deaza-7-phenyl-tGTP).

  • Reverse transcriptase capable of reverse transcribing TNA into DNA.

  • Target molecule of interest (e.g., protein, small molecule).

  • Selection buffer (e.g., PBS with MgCl2).

  • Partitioning matrix (e.g., nitrocellulose filter, magnetic beads coupled with the target).

  • PCR reagents.

  • Urea-PAGE for purification.

Procedure:

  • Library Preparation (DNA to TNA Transcription): a. Amplify the initial ssDNA library by PCR to generate a double-stranded DNA (dsDNA) library. b. Use the dsDNA library as a template for in vitro transcription to generate the TNA library. The transcription reaction should contain the engineered TNA polymerase and the four tNTPs (with 7-deaza-7-phenyl-tGTP replacing tGTP). c. Purify the full-length TNA library from the reaction mixture using denaturing urea-PAGE.

  • Selection: a. Fold the purified TNA library by heating to 95°C for 5 minutes and then cooling to room temperature in the selection buffer. b. Incubate the folded TNA library with the target molecule immobilized on a solid support (e.g., magnetic beads) for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 37°C).

  • Partitioning: a. Wash the solid support with the selection buffer to remove unbound TNA sequences. The stringency of the washes can be increased in later rounds of selection (e.g., by increasing the wash volume or duration). b. Elute the bound TNA molecules from the target. This can be achieved by changing the buffer conditions (e.g., high salt, change in pH), using a competing ligand, or by heat denaturation.

  • Amplification (TNA to DNA Reverse Transcription and PCR): a. Reverse transcribe the eluted TNA molecules into cDNA using a TNA-dependent DNA polymerase. b. Amplify the resulting cDNA by PCR using the forward and reverse primers to generate dsDNA for the next round of selection. c. Monitor the enrichment of target-binding sequences by methods such as quantitative PCR or filter-binding assays.

  • Iterative Cycles: Repeat steps 1-4 for multiple rounds (typically 8-15 rounds) to enrich the library with high-affinity TNA aptamers.

  • Sequencing and Characterization: a. After the final round of selection, clone and sequence the enriched DNA pool to identify individual TNA aptamer candidates. b. Synthesize individual TNA aptamer sequences (either enzymatically or by solid-phase synthesis). c. Characterize the binding affinity and specificity of the individual TNA aptamers using techniques such as surface plasmon resonance (SPR), electrophoretic mobility shift assay (EMSA), or microscale thermophoresis (MST).

Visualizations

Logical Relationships and Workflows

SELEX_Workflow Figure 1. TNA-SELEX Workflow with Modified Guanosine cluster_synthesis Nucleotide Synthesis cluster_selex SELEX Cycle cluster_analysis Analysis modG Synthesis of 7-deaza-7-phenyl-tGTP tna_lib TNA Library Transcription (with 7-deaza-7-phenyl-tGTP) modG->tna_lib Input dna_lib Initial DNA Library (Random Region) dna_lib->tna_lib binding Binding to Target tna_lib->binding partition Partitioning (Wash unbound) binding->partition elution Elution of Bound TNA partition->elution rt Reverse Transcription (TNA to DNA) elution->rt pcr PCR Amplification rt->pcr pcr->tna_lib Next Round seq Sequencing pcr->seq Final Round char Aptamer Characterization (Binding Affinity, Specificity) seq->char

Caption: TNA-SELEX workflow with modified guanosine.

Guanosine_Modification Figure 2. Rationale for Using 7-deaza-7-phenyl Guanosine unmodified Unmodified tGTP mn2 Mn2+ ions (Required for Polymerase Activity) unmodified->mn2 modified 7-deaza-7-phenyl-tGTP modified->mn2 hydrophobic Phenyl Group (Hydrophobic Interaction) modified->hydrophobic hoogsteen Hoogsteen Base Pairing (syn-conformation) mn2->hoogsteen no_hoogsteen Prevents Hoogsteen Base Pairing mn2->no_hoogsteen mispairing G-G Mispairing (Low Fidelity) hoogsteen->mispairing high_fidelity High Fidelity (>99%) no_hoogsteen->high_fidelity improved_binding Potential for Improved Binding Affinity/Specificity hydrophobic->improved_binding

Caption: Rationale for using 7-deaza-7-phenyl guanosine.

Signaling Pathway Example

While a specific signaling pathway inhibited by a TNA aptamer with modified guanosine has not been definitively characterized in the literature, a hypothetical scenario can be illustrated. If a TNA aptamer were selected to target a receptor tyrosine kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR), it could function as an antagonist, blocking the downstream signaling cascade that leads to cell proliferation and survival.

Signaling_Pathway Figure 3. Hypothetical Inhibition of an RTK Signaling Pathway ligand Ligand (e.g., EGF) rtk Receptor Tyrosine Kinase (e.g., EGFR) ligand->rtk dimerization Receptor Dimerization & Autophosphorylation rtk->dimerization aptamer TNA Aptamer (with modified G) aptamer->rtk downstream Downstream Signaling (e.g., RAS-MAPK Pathway) dimerization->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibition->dimerization

Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

The use of TNA as a scaffold for aptamer design offers a promising avenue for the development of robust therapeutic and diagnostic agents. The incorporation of 7-deaza-7-phenyl guanosine addresses a key limitation in the enzymatic synthesis of TNA libraries, enabling the selection of high-fidelity aptamers. The protocols and data presented herein provide a framework for researchers to embark on the design and selection of TNA aptamers with modified guanosine residues, opening up new possibilities for creating highly stable and specific binding molecules for a wide range of applications in drug development and beyond. Further research into the structural basis of TNA aptamer-target interactions and the exploration of other modified nucleotides will continue to expand the capabilities of this exciting technology.

References

Application Notes and Protocols for TNA Oligonucleotides in Diagnostic Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog that offers significant advantages for the development of diagnostic probes. Its unique threose sugar backbone, in place of the deoxyribose or ribose found in DNA and RNA, confers remarkable resistance to nuclease degradation, a critical feature for probes used in biological samples. Furthermore, TNA can hybridize with high affinity and specificity to complementary DNA and RNA sequences, making it an excellent candidate for various diagnostic applications, including in situ hybridization and miRNA detection.

These application notes provide a comprehensive overview of the use of TNA oligonucleotides in diagnostic probe development, including comparative performance data, detailed experimental protocols, and visualizations of relevant workflows and biological pathways.

Data Presentation: TNA vs. DNA/RNA Probe Performance

The superior stability and binding characteristics of TNA probes are evident when compared to traditional DNA and RNA probes. The following tables summarize key quantitative data from studies on TNA duplexes.

Table 1: Comparison of Melting Temperatures (Tm) for TNA-Containing Duplexes vs. DNA/RNA Duplexes

Duplex TypeSequenceMelting Temperature (Tm) (°C)
DNA/DNA5'-GCGTATACGC-3' / 3'-CGCATATGCG-5'50.0
DNA/TNA 5'-GCGTATACGC-3' / 3'-cgcauauGCG-5' (TNA) 40.0
RNA/RNA5'-GCGUAUACGC-3' / 3'-CGCAUAUGCG-5'60.5
RNA/TNA 5'-GCGUAUACGC-3' / 3'-cgcauauGCG-5' (TNA) 59.5

Data adapted from a study on DNA/TNA and RNA/TNA chimeric duplexes. Note that TNA's thermal stability is more comparable to RNA than DNA, suggesting an A-form helical geometry.[1]

Table 2: Comparison of Dissociation Constants (Kd) for TNA-Containing Duplexes vs. DNA/RNA Duplexes

Duplex TypeDissociation Constant (Kd) (nM)
DNA/DNA15
DNA/TNA 135
RNA/RNA12
RNA/TNA 45

Data from the same study as Table 1. While the Kd for DNA/TNA is higher, the affinity for RNA/TNA is in a similar nanomolar range as RNA/RNA, indicating strong binding to RNA targets.[1]

Table 3: Nuclease Resistance of TNA vs. DNA Oligonucleotides

Oligonucleotide TypeIncubation ConditionsHalf-life (t1/2)
DNA120 mM citrate (B86180) phosphate (B84403) buffer (pH 3.3), 90°C10.9 minutes
RNA120 mM citrate phosphate buffer (pH 3.3), 90°C40.8 minutes
TNA 120 mM citrate phosphate buffer (pH 3.3), 90°C 6.3 hours
DNA50% Human Serum, 37°CRapid degradation
TNA 50% Human Serum, 37°C Remained undigested after 7 days

TNA demonstrates significantly enhanced stability against both acidic conditions and serum nucleases compared to DNA and RNA.[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of TNA Oligonucleotides

This protocol outlines the automated solid-phase synthesis of TNA oligonucleotides using TNA phosphoramidite (B1245037) monomers.

Materials:

  • TNA phosphoramidite monomers (A, C, G, T)

  • Controlled Pore Glass (CPG) solid support

  • Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Coupling activator (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation: Dissolve TNA phosphoramidites and activator in anhydrous acetonitrile (B52724) to the desired concentration (e.g., 0.1 M). Install reagents on the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside with the detritylation solution.

    • Coupling: Addition of the next TNA phosphoramidite monomer, activated by the tetrazole catalyst, to the free 5'-hydroxyl group. Coupling times may need to be extended for TNA monomers compared to standard DNA phosphoramidites.[3]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate triester using the oxidizing solution.

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the TNA oligonucleotide from the CPG support and remove the base and phosphate protecting groups by incubating with concentrated aqueous ammonia (B1221849) at 55°C for 12-16 hours.[4]

  • Purification: Purify the crude TNA oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Characterization: Confirm the identity and purity of the synthesized TNA oligonucleotide by MALDI-TOF mass spectrometry and analytical HPLC.

Protocol 2: Fluorescent TNA Probe-Based Detection of miRNA in Solution

This protocol describes a fluorescence-based assay for the detection of a specific microRNA (miRNA) using a TNA probe system. The probe system consists of a fluorophore-labeled TNA strand partially hybridized to a quencher-labeled TNA strand. In the presence of the target miRNA, the fluorophore-labeled strand is displaced, leading to a fluorescence signal.

Materials:

  • Fluorophore-labeled TNA reporter strand (e.g., with Cy3)

  • Quencher-labeled TNA recognition strand (e.g., with BHQ1)

  • Target miRNA and control miRNA sequences

  • Phosphate-buffered saline (PBS)

  • Fluorometer or microplate reader

Procedure:

  • Probe Annealing:

    • In a microcentrifuge tube, mix the fluorophore-labeled TNA reporter strand and the quencher-labeled TNA recognition strand in a 1:1.2 molar ratio in PBS.

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature to facilitate annealing.

  • Target Hybridization:

    • In a 96-well plate, add the annealed TNA probe to a final concentration of 500 nM in PBS.

    • Add varying concentrations of the target miRNA (e.g., 0-1000 nM) to the wells.

    • For specificity controls, add non-target miRNAs to separate wells at the same concentration as the target miRNA.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for Cy3, excitation ~550 nm, emission ~570 nm).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the target miRNA concentration.

    • Compare the fluorescence signal from the target miRNA with that of the control miRNAs to assess specificity. A significant increase in fluorescence in the presence of the target miRNA indicates successful detection.[5]

Protocol 3: Nuclease Resistance Assay for TNA Oligonucleotides

This protocol compares the stability of TNA and DNA oligonucleotides in the presence of serum nucleases.

Materials:

  • Fluorophore-labeled TNA and DNA oligonucleotides of the same sequence

  • Fetal Bovine Serum (FBS)

  • PBS

  • Urea-polyacrylamide gel (e.g., 15%)

  • Gel loading buffer

  • Gel electrophoresis apparatus

  • Fluorescence gel scanner

Procedure:

  • Incubation:

    • In separate microcentrifuge tubes, incubate the TNA and DNA oligonucleotides (e.g., 1 µM final concentration) with 50% FBS in PBS at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Preparation:

    • Mix the aliquots with an equal volume of gel loading buffer containing formamide.

    • Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.

  • Gel Electrophoresis:

    • Load the samples onto a denaturing urea-polyacrylamide gel.

    • Run the gel until the desired separation is achieved.

  • Visualization and Analysis:

    • Scan the gel using a fluorescence gel scanner.

    • Quantify the intensity of the bands corresponding to the intact oligonucleotides at each time point.

    • Plot the percentage of intact oligonucleotide as a function of time to compare the degradation rates of TNA and DNA. TNA is expected to show significantly less degradation over time.[2]

Visualizations

Diagnostic Workflow for TNA-based miRNA Detection

DiagnosticWorkflow cluster_0 Probe Design & Synthesis cluster_1 Assay Procedure cluster_2 Data Analysis ProbeDesign Probe Design (Target miRNA Sequence) TNASynthesis TNA Oligo Synthesis (Phosphoramidite Chemistry) ProbeDesign->TNASynthesis Labeling Fluorophore & Quencher Labeling TNASynthesis->Labeling Purification HPLC Purification Labeling->Purification SamplePrep Sample Preparation (e.g., Total RNA Extraction) Purification->SamplePrep Validated Probe Hybridization Hybridization (TNA Probe + Sample) SamplePrep->Hybridization SignalDetection Fluorescence Detection Hybridization->SignalDetection Quantification Signal Quantification SignalDetection->Quantification Interpretation Result Interpretation (miRNA Expression Level) Quantification->Interpretation

Caption: Workflow for TNA-based miRNA diagnostic assay.

Signaling Pathway of miR-21 in Cancer Targeted by a TNA Probe

miR21_Pathway cluster_0 Diagnostic Intervention cluster_1 Cellular Signaling Pathways TNA_Probe TNA Probe (anti-miR-21) miR21 miR-21 (Upregulated in Cancer) TNA_Probe->miR21 Hybridization & Inhibition PTEN PTEN (Tumor Suppressor) miR21->PTEN Inhibits PDCD4 PDCD4 (Tumor Suppressor) miR21->PDCD4 Inhibits PI3K_AKT PI3K/AKT Pathway PTEN->PI3K_AKT Inhibits Apoptosis Apoptosis PDCD4->Apoptosis Promotes Proliferation Cell Proliferation PI3K_AKT->Proliferation Promotes Metastasis Metastasis PI3K_AKT->Metastasis Promotes Apoptosis->Proliferation Inhibits

Caption: miR-21 signaling in cancer and TNA probe intervention.

References

Application Notes and Protocols for Fluorescent Labeling of TNA Oligonucleotides Containing Modified Guanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is an artificial nucleic acid (XNA) analog with a simplified threose sugar backbone that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics. Its inherent resistance to nuclease degradation makes it a robust candidate for in vivo applications. Fluorescent labeling of TNA oligonucleotides, particularly those containing modified bases such as guanine (B1146940) analogs, is a critical step for elucidating their biological functions, developing novel diagnostic probes, and tracking their delivery as therapeutic agents.

These application notes provide detailed protocols for three primary methods of fluorescently labeling TNA oligonucleotides: enzymatic incorporation of fluorescently modified guanine analogs, post-synthetic labeling via click chemistry, and enzymatic modification of guanine residues. Furthermore, we present quantitative data for each method to facilitate comparison and selection of the most suitable technique for your research needs.

Data Presentation: Comparison of TNA Labeling Methods

The following table summarizes the key quantitative parameters for the described TNA fluorescent labeling methods.

Labeling MethodTypical Labeling EfficiencyThroughputKey AdvantagesKey Disadvantages
Enzymatic Incorporation of Fluorescent G-Analog Triphosphate >98% fidelity of incorporation[1][2][3]HighSite-specific labeling during synthesis; uniform labeling.Requires synthesis of modified TNA triphosphate; dependent on polymerase tolerance.
Post-Synthetic Labeling (Click Chemistry) High (often near-quantitative, >90%)[4]HighVersatile, wide range of fluorophores available; bioorthogonal.Requires pre-modification of TNA with an alkyne or azide (B81097) group.
Enzymatic Post-Synthetic Modification (TNA-TAG) >95% on analogous DNA substrates[5]ModerateSite-specific modification of guanine; mild reaction conditions.Requires a specific recognition sequence; enzyme and modified substrate preparation needed.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of a Fluorescent Guanine Analog during TNA Synthesis

This protocol describes the incorporation of a fluorescently modified guanine analog triphosphate into a TNA oligonucleotide using a template-directed enzymatic synthesis with an engineered polymerase.

Materials:

  • DNA template strand

  • TNA primer strand

  • Engineered TNA polymerase (e.g., a variant of Kod DNA polymerase)

  • Standard TNA triphosphates (tATP, tCTP, tTTP)

  • Fluorescently modified guanine TNA triphosphate (e.g., a custom-synthesized fluorescent analog)

  • Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.8, 10 mM (NH₄)₂SO₄, 10 mM KCl, 2 mM MgSO₄, 0.1% Triton X-100)

  • Nuclease-free water

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Fluorescence imager

Procedure:

  • Annealing: In a PCR tube, mix the DNA template and TNA primer in a 1:1.5 molar ratio in nuclease-free water. Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature to facilitate annealing.

  • Reaction Setup: Prepare the polymerase reaction mixture on ice. For a 20 µL reaction, add:

    • 4 µL of 5x Reaction Buffer

    • 2 µL of annealed primer/template (from step 1)

    • 1 µL of dNTP mix (containing tATP, tCTP, tTTP at a final concentration of 100 µM each)

    • 1 µL of fluorescent G-analog TNA triphosphate (final concentration 100 µM)

    • 1 µL of engineered TNA polymerase (1-2 units)

    • Nuclease-free water to a final volume of 20 µL

  • Polymerase Reaction: Incubate the reaction at the optimal temperature for the engineered polymerase (e.g., 60-72°C) for 1-2 hours.

  • Quenching: Stop the reaction by adding an equal volume of 2x formamide (B127407) loading dye.

  • Analysis: Denature the sample by heating at 95°C for 5 minutes and then place on ice. Analyze the product by denaturing PAGE.

  • Visualization: Visualize the fluorescently labeled TNA oligonucleotide using a fluorescence imager with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Expected Results: A successful reaction will show a band corresponding to the full-length fluorescently labeled TNA product, which will be retarded in the gel compared to the unlabeled primer. The labeling efficiency can be quantified by comparing the fluorescence intensity of the product band to that of any unreacted primer.

Protocol 2: Post-Synthetic Labeling of TNA via Copper(I)-Catalyzed Click Chemistry (CuAAC)

This protocol details the labeling of a TNA oligonucleotide containing a modified guanine with an alkyne group, which is then "clicked" to an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified TNA oligonucleotide (synthesized with a guanine analog containing a terminal alkyne)

  • Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Nuclease-free water

  • DMSO

  • Size-exclusion chromatography columns (e.g., Sephadex G-25)

Procedure:

  • Oligonucleotide Preparation: Dissolve the alkyne-modified TNA oligonucleotide in nuclease-free water to a final concentration of 100 µM.

  • Dye Preparation: Dissolve the azide-functionalized fluorescent dye in DMSO to a final concentration of 10 mM.

  • Catalyst Preparation: Prepare fresh stock solutions of 100 mM CuSO₄ in water and 500 mM sodium ascorbate in water. Prepare a 50 mM solution of THPTA in water.

  • Click Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • 5 µL of 100 µM alkyne-modified TNA

    • 2 µL of 10 mM azide-dye solution

    • 10 µL of 4x reaction buffer (e.g., 400 mM potassium phosphate (B84403) buffer, pH 7.0)

    • 1 µL of 50 mM THPTA

    • 1 µL of 100 mM CuSO₄

    • 1 µL of 500 mM sodium ascorbate

    • Nuclease-free water to a final volume of 40 µL

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the labeled TNA oligonucleotide from unreacted dye and catalyst using a size-exclusion chromatography column equilibrated with nuclease-free water.

  • Analysis: Confirm successful labeling and assess purity using denaturing PAGE and fluorescence imaging, or by mass spectrometry.

Expected Results: The click reaction is typically highly efficient, resulting in a near-quantitative conversion of the alkyne-modified TNA to the fluorescently labeled product.

Protocol 3: Enzymatic Labeling of TNA at a Guanine Residue (TNA-TAG)

This protocol is an adaptation of the RNA-TAG method for TNA, utilizing a tRNA guanine transglycosylase (TGT) to exchange a specific guanine in a TNA hairpin with a fluorescently labeled guanine analog.

Materials:

  • TNA oligonucleotide containing a TGT recognition hairpin with a target guanine.

  • Recombinant tRNA guanine transglycosylase (TGT) enzyme.

  • Fluorescently labeled pre-queuosine 1 (preQ1) analog (e.g., preQ1-fluorophore conjugate).

  • TGT Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl₂, 5 mM DTT).

  • Nuclease-free water.

  • Denaturing PAGE system.

  • Fluorescence imager.

Procedure:

  • TNA Preparation: Dissolve the TNA oligonucleotide containing the TGT recognition site in nuclease-free water to a final concentration of 10 µM.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 5 µL of 10 µM TNA oligonucleotide

    • 2 µL of 10x TGT Reaction Buffer

    • 1 µL of 100 µM fluorescent preQ1 analog

    • 1 µL of TGT enzyme (e.g., 10 µM stock)

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Quenching: Stop the reaction by adding an equal volume of 2x formamide loading dye.

  • Analysis: Denature the sample at 95°C for 5 minutes and analyze by denaturing PAGE.

  • Visualization: Visualize the fluorescently labeled TNA product using a fluorescence imager.

Expected Results: This method allows for highly specific labeling of the target guanine within the recognition hairpin. The labeling efficiency is expected to be high, as demonstrated with analogous DNA substrates.[5]

Mandatory Visualizations

Experimental Workflow: Post-Synthetic Labeling of TNA via Click Chemistry

G synthesis Solid-Phase Synthesis of Alkyne-Modified TNA reaction CuAAC Reaction: TNA-Alkyne + Azide-Fluorophore synthesis->reaction Purified TNA-Alkyne purification Purification (Size-Exclusion Chromatography) reaction->purification analysis PAGE & Fluorescence Imaging purification->analysis Labeled TNA characterization Mass Spectrometry analysis->characterization

Caption: Workflow for post-synthetic fluorescent labeling of TNA oligonucleotides using click chemistry.

Signaling Pathway: TNA Aptamer Beacon for Protein Detection

G cluster_system TNA Aptamer Beacon System cluster_inactive Inactive State (No Target) cluster_active Active State (Target Bound) inactive TNA Aptamer Beacon (Stem-Loop Structure) Fluorescence Quenched fluorophore F quencher Q active TNA-Target Complex (Conformational Change) Fluorescence Emitted inactive->active Target Binding fluorophore2 F active->fluorophore2 Signal target Target Protein

Caption: Mechanism of a TNA-based molecular beacon for fluorescent detection of a target protein.

Logical Relationship: Comparison of TNA Labeling Strategies

G cluster_enzymatic_incorp Details cluster_post_synthetic Details cluster_enzymatic_post Details labeling Fluorescent Labeling of TNA enzymatic_incorp Enzymatic Incorporation labeling->enzymatic_incorp post_synthetic Post-Synthetic Labeling labeling->post_synthetic enzymatic_post Enzymatic Post-Modification labeling->enzymatic_post incorp_adv Adv: Site-specific, Uniform enzymatic_incorp->incorp_adv incorp_dis Disadv: Requires modified NTP enzymatic_incorp->incorp_dis post_adv Adv: Versatile, High Yield post_synthetic->post_adv post_dis Disadv: Requires pre-modification post_synthetic->post_dis enz_post_adv Adv: Site-specific on G, Mild enzymatic_post->enz_post_adv enz_post_dis Disadv: Requires recognition site enzymatic_post->enz_post_dis

Caption: Comparison of advantages and disadvantages of different TNA fluorescent labeling strategies.

References

Application Notes and Protocols for Deprotection of TNA Oligonucleotides with O6-Diphenylcarbamoyl and N2-Acetyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue with a four-carbon threose sugar backbone, which imparts unique biochemical and biophysical properties, including resistance to nuclease degradation and the ability to form stable duplexes with DNA and RNA. The chemical synthesis of TNA oligonucleotides, particularly those containing guanine (B1146940), often requires robust protecting group strategies to ensure high fidelity and yield. The use of a bulky O6-diphenylcarbamoyl (O6-CONPh2 or DPC) group on the guanine base, in conjunction with an N2-acetyl (N2Ac) group, is a strategy employed to direct the regioselective glycosylation to the desired N9 position during nucleoside synthesis.

This document provides detailed application notes and protocols for the deprotection of TNA oligonucleotides synthesized using guanosine (B1672433) monomers bearing the O6-diphenylcarbamoyl and N2-acetyl protecting groups. The information is compiled from established methodologies for the deprotection of modified nucleosides and oligonucleotides, providing a comprehensive guide for researchers in the field.

Data Presentation

The following table summarizes the typical deprotection conditions for the removal of O6-diphenylcarbamoyl and N2-acetyl protecting groups from guanine nucleosides. These conditions serve as a foundational guideline for the deprotection of TNA oligonucleotides. Optimization may be required depending on the specific sequence and length of the TNA oligomer.

Protecting GroupReagentTemperature (°C)TimeTypical Yield (%)Reference
O6-Diphenylcarbamoyl (DPC)Methanolic Ammonia (B1221849) (NH3/MeOH)6012-24 hours80-90 (for nucleosides)[1]
N2-Acetyl (Ac)Aqueous Ammonia (NH4OH) or Methylamine (CH3NH2)Room Temperature - 554-16 hours>95General Oligonucleotide Deprotection Protocols

Experimental Protocols

Protocol 1: Single-Step Deprotection of TNA Oligonucleotides

This protocol is a standard approach for the simultaneous removal of the O6-diphenylcarbamoyl and N2-acetyl groups, along with cleavage from the solid support and deprotection of the phosphate (B84403) backbone.

Materials:

  • TNA oligonucleotide synthesized on a solid support (e.g., CPG)

  • Concentrated ammonium (B1175870) hydroxide (B78521) (28-30%)

  • Anhydrous methanol (B129727)

  • Sterile, nuclease-free microcentrifuge tubes

  • Heating block or oven

  • SpeedVac or lyophilizer

  • HPLC system for analysis and purification

Procedure:

  • Preparation of Deprotection Reagent: Prepare a fresh solution of methanolic ammonia by mixing concentrated ammonium hydroxide and anhydrous methanol in a 1:1 (v/v) ratio. Caution: This should be done in a well-ventilated fume hood.

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized TNA oligonucleotide to a 2 mL screw-cap microcentrifuge tube.

    • Add 1 mL of the freshly prepared methanolic ammonia solution to the tube.

    • Seal the tube tightly to prevent evaporation.

    • Incubate the mixture at 60°C for 16-24 hours. This extended time and elevated temperature are necessary to ensure complete removal of the bulky and stable O6-diphenylcarbamoyl group.

  • Sample Recovery:

    • After incubation, allow the tube to cool to room temperature.

    • Centrifuge the tube briefly to pellet the solid support.

    • Carefully transfer the supernatant containing the deprotected TNA oligonucleotide to a new sterile microcentrifuge tube.

    • Wash the solid support with 0.5 mL of 50% aqueous methanol, centrifuge, and combine the supernatant with the previous collection.

  • Solvent Removal:

    • Dry the combined supernatant using a SpeedVac or by lyophilization.

  • Reconstitution and Analysis:

    • Resuspend the dried TNA oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water or 10 mM Tris-HCl, pH 7.5).

    • Analyze the purity and integrity of the deprotected TNA oligonucleotide by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Two-Step Deprotection for Sensitive TNA Oligonucleotides

For TNA oligonucleotides containing sensitive modifications that may be degraded by prolonged exposure to harsh basic conditions, a two-step deprotection strategy can be employed. This involves a milder initial deprotection of the exocyclic amines followed by the removal of the more labile protecting groups. However, for the specific combination of O6-CONPh2 and N2Ac, a single-step approach is generally sufficient. Should a two-step process be necessary, it would typically involve an initial milder base treatment to remove the N2-acetyl group, followed by a stronger or more prolonged treatment for the O6-diphenylcarbamoyl group. Due to the stability of the O6-CONPh2 group, a single, robust deprotection step as outlined in Protocol 1 is the more common and practical approach.

Visualizations

Deprotection_Workflow start Synthesized TNA Oligo (on solid support) reagent Prepare Deprotection Reagent (1:1 NH4OH:MeOH) deprotection Cleavage & Base Deprotection (60°C, 16-24h) start->deprotection reagent->deprotection Add to oligo recovery Sample Recovery (Collect Supernatant) deprotection->recovery drying Solvent Removal (SpeedVac/Lyophilization) recovery->drying analysis Analysis & Purification (HPLC, Mass Spec) drying->analysis end Purified TNA Oligo analysis->end

Caption: Experimental workflow for the deprotection of TNA oligonucleotides.

Logical_Relationship cluster_synthesis TNA Oligonucleotide Synthesis cluster_deprotection Deprotection Process cluster_outcome Final Product G_protected Guanosine Monomer (N2-Ac, O6-CONPh2) Solid_Phase_Synth Solid-Phase Synthesis G_protected->Solid_Phase_Synth Cleavage Cleavage from Support Solid_Phase_Synth->Cleavage Base_Deprotection Base Deprotection (Removal of N2-Ac & O6-CONPh2) Cleavage->Base_Deprotection Phosphate_Deprotection Phosphate Deprotection Base_Deprotection->Phosphate_Deprotection Deprotected_TNA Fully Deprotected TNA Oligo Phosphate_Deprotection->Deprotected_TNA

Caption: Logical relationship between synthesis, deprotection, and the final product.

Discussion and Considerations

  • TNA Stability: TNA has been shown to be significantly more resistant to acid-mediated degradation than DNA and RNA[2][3]. This inherent stability is advantageous during the final deprotection and purification steps, which may involve acidic conditions (e.g., during RP-HPLC).

  • Completeness of Deprotection: The O6-diphenylcarbamoyl group is notably stable, necessitating the relatively harsh conditions (elevated temperature and prolonged incubation) outlined in the protocol. Incomplete removal of this bulky group will lead to a heterogeneous product with altered hybridization properties. It is crucial to verify complete deprotection by mass spectrometry.

  • Alternative Protecting Groups: Recent research has focused on developing synthetic routes for guanosine TNA phosphoramidites that avoid the use of the challenging O6-diphenylcarbamoyl group[4][5][6]. These alternative strategies may offer milder deprotection conditions and improved overall yields. Researchers should consider these newer methodologies for future syntheses.

  • Purification: Following deprotection, purification of the TNA oligonucleotide is typically performed by HPLC (e.g., ion-exchange or reverse-phase). The choice of purification method will depend on the length, sequence, and presence of any other modifications on the TNA oligo.

Conclusion

The deprotection of TNA oligonucleotides bearing O6-diphenylcarbamoyl and N2-acetyl protecting groups on guanine residues is a critical step that requires carefully controlled conditions to ensure the integrity and purity of the final product. The protocols and information provided herein offer a comprehensive guide for researchers, enabling the successful deprotection and subsequent application of these novel nucleic acid analogues in various research and therapeutic contexts. Verification of complete deprotection and purity by appropriate analytical methods is paramount to obtaining reliable experimental results.

References

Purifying Threose Nucleic Acid (TNA): Application Notes and Protocols for HPLC and PAGE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic oligonucleotides is paramount for the accuracy of experimental results and the safety of therapeutic applications. Threose Nucleic Acid (TNA), a promising xeno-nucleic acid (XNA) with a simpler sugar backbone than DNA or RNA, is gaining interest for its potential in antisense therapy and diagnostics.[1] This document provides detailed application notes and protocols for the two most common high-resolution purification techniques for TNA oligonucleotides: High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).

Introduction to TNA and Purification Principles

TNA is a synthetic analog of DNA and RNA where the ribose or deoxyribose sugar is replaced by a threose sugar.[1] This structural modification imparts unique properties, including high stability and the ability to form stable duplexes with DNA and RNA.[1] Following solid-phase synthesis, the crude TNA oligonucleotide product is a heterogeneous mixture containing the desired full-length sequence, as well as shorter, truncated "failure" sequences and by-products from the chemical reactions.[2] Purification is therefore a critical step to isolate the full-length, biologically active TNA oligonucleotide.

High-Performance Liquid Chromatography (HPLC) separates molecules based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For oligonucleotides, the two primary modes are Reversed-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC).

  • Reversed-Phase HPLC (RP-HPLC) separates oligonucleotides based on hydrophobicity.[3] A nonpolar stationary phase is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the column and thus elute later. The inclusion of an ion-pairing reagent in the mobile phase is common to enhance the retention of the negatively charged oligonucleotides on the nonpolar stationary phase.[4]

  • Anion-Exchange HPLC (AEX-HPLC) separates oligonucleotides based on their net negative charge, which is proportional to the number of phosphate (B84403) groups in the backbone.[3] A positively charged stationary phase is used, and oligonucleotides are eluted with an increasing salt gradient, which disrupts the electrostatic interactions. Longer oligonucleotides, having more phosphate groups, bind more tightly and elute at higher salt concentrations.[3]

Polyacrylamide Gel Electrophoresis (PAGE) separates oligonucleotides based on their size (length) and charge. Under denaturing conditions (typically using urea), the oligonucleotides are unfolded, and their migration through the polyacrylamide matrix is primarily dependent on their chain length.[2][5] Shorter oligonucleotides migrate faster through the gel. PAGE offers very high resolution, capable of separating oligonucleotides that differ by a single nucleotide.[5]

Comparison of HPLC and PAGE for TNA Oligonucleotide Purification

The choice between HPLC and PAGE for TNA oligonucleotide purification depends on several factors, including the length of the oligonucleotide, the required purity and yield, and the presence of any modifications.[6]

FeatureHPLC (Reversed-Phase & Anion-Exchange)Denaturing PAGE
Principle of Separation Hydrophobicity (RP) or Charge (AEX)[3][7]Size (Charge-to-mass ratio)[7][8]
Typical Purity >85% (RP), >90% (AEX)[9]>95%[8]
Yield Generally higher than PAGE[6]Can be lower due to complex extraction from the gel[8][9]
Recommended Oligo Length RP-HPLC: <50 bases; AEX-HPLC: up to 100 bases[3][8]Especially recommended for oligos >50-60 bases[7][8]
Throughput High, amenable to automation[3]Lower, more labor-intensive[10]
Scale Easily scalable for larger quantities[8]Typically for smaller scale, but preparative options exist[2]
Cost Requires expensive equipment and solvents[10]Less expensive equipment[10]
Modified Oligonucleotides Method of choice for many modifications, especially hydrophobic ones (dyes, etc.)[6]Urea (B33335) used in denaturing PAGE can damage some modifications[6]

Experimental Workflows

The following diagrams illustrate the general workflows for the purification of TNA oligonucleotides by HPLC and PAGE.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_tna Crude TNA Oligo deprotection Deprotection crude_tna->deprotection desalting Desalting deprotection->desalting hplc_system HPLC System (RP or AEX) desalting->hplc_system fraction_collection Fraction Collection hplc_system->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling quantification Quantification (UV-Vis) pooling->quantification final_product Purified TNA Oligo quantification->final_product

Caption: General workflow for TNA oligonucleotide purification by HPLC.

PAGE_Workflow cluster_prep Sample Preparation cluster_page PAGE Purification cluster_extraction Extraction and Final Steps crude_tna Crude TNA Oligo deprotection Deprotection crude_tna->deprotection sample_loading Load Sample deprotection->sample_loading gel_prep Prepare Denaturing Polyacrylamide Gel electrophoresis Run Electrophoresis gel_prep->electrophoresis sample_loading->electrophoresis visualization Visualize Bands (UV Shadowing) electrophoresis->visualization band_excision Excise Target Band visualization->band_excision elution Elute Oligo from Gel Slice band_excision->elution desalting Desalting elution->desalting quantification Quantification (UV-Vis) desalting->quantification final_product Purified TNA Oligo quantification->final_product

Caption: General workflow for TNA oligonucleotide purification by PAGE.

Detailed Experimental Protocols

Protocol 1: Purification of TNA Oligonucleotides by Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable for the purification of TNA oligonucleotides up to approximately 50 bases in length.[8] It separates the full-length product from shorter failure sequences based on hydrophobicity.

Materials:

  • Crude, deprotected, and desalted TNA oligonucleotide sample

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile (B52724)

  • HPLC system with a UV detector

  • Reversed-phase C18 column suitable for oligonucleotide separation

  • 0.22 µm filters for mobile phases

Procedure:

  • System Preparation:

    • Prepare and filter all mobile phases.

    • Thoroughly wash the HPLC system and column with a gradient of Mobile Phase A and B to remove any contaminants.

    • Equilibrate the column with the starting conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude TNA oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 50-60°C (to minimize secondary structures)[3]

    • Detection: UV at 260 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5-50% B (linear gradient)

      • 35-40 min: 50-95% B (wash)

      • 40-45 min: 95% B

      • 45-50 min: 95-5% B (re-equilibration)

      • 50-60 min: 5% B (re-equilibration) (Note: The gradient may need to be optimized depending on the TNA sequence and length.)

  • Fraction Collection:

    • Collect fractions corresponding to the major peak, which is typically the full-length product. Shorter failure sequences will elute earlier.

  • Post-Purification:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the fractions with the desired purity.

    • Evaporate the acetonitrile and lyophilize the sample to remove the volatile TEAA buffer.

    • Perform a final desalting step if necessary.

Protocol 2: Purification of TNA Oligonucleotides by Anion-Exchange HPLC (AEX-HPLC)

AEX-HPLC is particularly useful for longer oligonucleotides or those with significant secondary structure.[3]

Materials:

  • Crude, deprotected TNA oligonucleotide sample

  • Mobile Phase A: 10 mM Sodium Perchlorate, pH 7.0

  • Mobile Phase B: 300 mM Sodium Perchlorate, pH 7.0

  • HPLC system with a UV detector

  • Anion-exchange column suitable for oligonucleotide separation

  • 0.22 µm filters for mobile phases

Procedure:

  • System Preparation:

    • Prepare and filter all mobile phases.

    • Wash the HPLC system and equilibrate the anion-exchange column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude TNA oligonucleotide in Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Strong anion-exchange column (e.g., quaternary ammonium (B1175870) stationary phase)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient or slightly elevated

    • Detection: UV at 260 nm

    • Gradient:

      • 0-5 min: 0% B

      • 5-45 min: 0-100% B (linear gradient)

      • 45-50 min: 100% B (wash)

      • 50-60 min: 100-0% B (re-equilibration) (Note: The salt concentration and gradient slope may require optimization.)

  • Fraction Collection:

    • The full-length TNA oligonucleotide will be the last major peak to elute, as it has the highest negative charge. Collect fractions corresponding to this peak.

  • Post-Purification:

    • Analyze the purity of the collected fractions.

    • Pool the pure fractions.

    • Desalt the pooled fractions to remove the high concentration of sodium perchlorate. This is a critical step.

Protocol 3: Purification of TNA Oligonucleotides by Denaturing PAGE

This method provides the highest purity and is recommended for applications requiring highly pure product, or for oligonucleotides longer than 50-60 bases.[2][7][8]

Materials:

  • Crude, deprotected TNA oligonucleotide sample

  • Acrylamide/Bis-acrylamide solution (e.g., 19:1)

  • Urea

  • 10X TBE Buffer (Tris-borate-EDTA)

  • Ammonium persulfate (APS), 10% solution

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Formamide (B127407) loading buffer

  • Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

  • UV lamp for shadowing

  • Electrophoresis apparatus

Procedure:

  • Gel Preparation (e.g., 12% polyacrylamide gel):

    • In a flask, dissolve urea in the required volume of water and 10X TBE buffer.

    • Add the acrylamide/bis-acrylamide solution.

    • Stir until the urea is completely dissolved. Bring to the final volume with water.

    • Degas the solution for 15-20 minutes.

    • Add 10% APS and TEMED to initiate polymerization.

    • Immediately pour the solution between the glass plates of the gel cassette and insert the comb. Allow the gel to polymerize for at least 1 hour.

  • Sample Preparation and Loading:

    • Dissolve the crude TNA oligonucleotide in water.

    • Mix the sample with an equal volume of formamide loading buffer.

    • Heat the sample at 90°C for 3-5 minutes to denature, then immediately place on ice.

    • Load the denatured sample into the wells of the polyacrylamide gel.

  • Electrophoresis:

    • Run the gel in 1X TBE buffer at a constant power or voltage until the tracking dyes have migrated to the desired position.

  • Visualization and Band Excision:

    • Carefully remove one of the glass plates.

    • Place the gel on a fluorescent TLC plate or plastic wrap.

    • Visualize the oligonucleotide bands by UV shadowing. The bands will appear as dark shadows against the fluorescent background.

    • Using a clean razor blade, carefully excise the band corresponding to the full-length TNA product (the slowest migrating major band).

  • Elution:

    • Crush the excised gel slice into small pieces.

    • Add elution buffer to a tube containing the crushed gel.

    • Incubate at 37°C overnight with gentle agitation to allow the TNA oligonucleotide to diffuse out of the gel matrix.

  • Purification and Desalting:

    • Separate the supernatant (containing the TNA) from the gel fragments by centrifugation or filtration.

    • Desalt the eluted sample using a desalting column or by ethanol (B145695) precipitation to remove salts and residual acrylamide.

  • Final Steps:

    • Quantify the purified TNA oligonucleotide by measuring its absorbance at 260 nm.

    • Verify the purity by analytical HPLC or analytical PAGE.

Characterization of Purified TNA Oligonucleotides

After purification, it is essential to characterize the TNA oligonucleotide to confirm its identity and purity. Common analytical techniques include:

  • Analytical HPLC (RP or AEX): To determine the purity of the final product.

  • Capillary Electrophoresis (CE): Offers high-resolution separation for purity assessment.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight and thus the identity of the full-length product.[1]

By selecting the appropriate purification method and carefully following these protocols, researchers can obtain high-purity TNA oligonucleotides suitable for a wide range of research and development applications.

References

Synthesis of TNA-DNA Chimeras: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of Threose Nucleic Acid (TNA)-DNA chimeras using modified phosphoramidites. TNA, a xeno-nucleic acid (XNA) with a four-carbon threose sugar backbone, offers remarkable resistance to nuclease degradation, making TNA-DNA chimeras promising candidates for therapeutic and diagnostic applications.

This application note details the necessary protocols for the chemical synthesis of TNA phosphoramidite (B1245037) monomers, the solid-phase synthesis of TNA-DNA chimeric oligonucleotides, and their subsequent purification and characterization. Quantitative data on coupling efficiencies and thermal stability are provided to guide experimental design and optimization.

Key Applications and Advantages

TNA-DNA chimeras offer significant advantages over natural nucleic acids, primarily due to the modified sugar-phosphate backbone of TNA, which links the 2' and 3' positions of the threose sugar.[1] This structural difference confers exceptional resistance to nuclease digestion, a critical attribute for in vivo applications.[1] These chimeras can form stable duplexes with complementary DNA and RNA strands, enabling their use in various applications[2]:

  • Antisense Oligonucleotides: The enhanced stability of TNA-DNA chimeras makes them ideal candidates for antisense therapies, where they can modulate gene expression with increased longevity.

  • Aptamers: TNA-based aptamers exhibit high affinity and stability, making them robust alternatives to traditional antibodies for diagnostic and therapeutic purposes.[3]

  • Gene Therapy: Chimeric oligonucleotides are being explored for their potential in gene correction and therapy.[4]

  • Nanotechnology: TNA-capped DNA nanostructures show enhanced stability in biological fluids, opening new avenues for drug delivery and diagnostics.[5][6][7]

Synthesis of TNA Phosphoramidite Monomers

The foundation of TNA-DNA chimera synthesis lies in the preparation of high-quality TNA phosphoramidite monomers for the four standard nucleobases (A, C, G, T). The synthesis typically starts from a readily available chiral precursor, such as L-ascorbic acid, to produce the protected threofuranosyl sugar.[8][9] This is followed by glycosylation to introduce the nucleobase and subsequent protection and phosphitylation to yield the final phosphoramidite.

An improved synthesis for the guanosine (B1672433) TNA phosphoramidite has been developed to address challenges related to the formation of N7 regioisomers and low solubility. This method utilizes 2-amino-6-chloro purine, which leads to a more efficient synthesis of the desired N9 isomer and avoids the use of the bulky diphenylcarbamoyl (DPC) protecting group, thereby improving coupling efficiency during oligonucleotide synthesis.[10][11][12]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of TNA-DNA Chimeras

This protocol outlines the automated solid-phase synthesis of TNA-DNA chimeras using a standard DNA synthesizer. The process involves the sequential addition of DNA and TNA phosphoramidites to a growing oligonucleotide chain attached to a solid support.

Materials:

  • DNA phosphoramidites (A, C, G, T)

  • TNA phosphoramidites (tA, tC, tG, tT)

  • Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole)

  • Capping reagents (Cap A: acetic anhydride; Cap B: N-methylimidazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Cleavage and deprotection solution (e.g., 30% aqueous ammonium (B1175870) hydroxide)

Procedure:

  • Synthesizer Setup: Load the DNA and TNA phosphoramidites, solid support, and all necessary reagents onto an automated DNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a series of automated cycles for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.

    • Coupling: Activation of the incoming DNA or TNA phosphoramidite with the activator solution and its subsequent coupling to the 5'-hydroxyl of the growing oligonucleotide chain. For TNA phosphoramidites, an extended coupling time of 5 minutes is recommended to ensure high efficiency.[12]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Chain Elongation: Repeat the synthesis cycle until the desired TNA-DNA chimeric sequence is assembled.

  • Cleavage and Deprotection: After the final cycle, treat the solid support with the cleavage and deprotection solution (e.g., 30% aqueous ammonium hydroxide (B78521) at 55°C for 18 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[12]

  • Purification: Purify the crude oligonucleotide product using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for TNA-DNA Chimera Synthesis

G cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking Deblocking Coupling Coupling Deblocking->Coupling Exposes 5'-OH Capping Capping Coupling->Capping Forms phosphite triester Oxidation Oxidation Capping->Oxidation Blocks failures Oxidation->Deblocking Stabilizes linkage Cleavage Cleavage & Deprotection Oxidation->Cleavage Repeat n times Purification HPLC Purification Cleavage->Purification Characterization Analysis (MS, UV-Vis) Purification->Characterization End End: Pure TNA-DNA Chimera Characterization->End Start Start: Solid Support Start->Deblocking

Caption: Automated solid-phase synthesis workflow for TNA-DNA chimeras.

Protocol 2: Purification of TNA-DNA Chimeras by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying synthetic oligonucleotides, offering high resolution to separate the full-length product from shorter failure sequences and other impurities.[13] Both reverse-phase and anion-exchange HPLC can be employed.

Reverse-Phase HPLC (RP-HPLC):

  • Principle: Separates oligonucleotides based on hydrophobicity. The full-length product, especially if the final 5'-DMT group is left on ("trityl-on" purification), is significantly more hydrophobic than truncated sequences.[13]

  • Stationary Phase: C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile).

  • Procedure:

    • The crude, deprotected oligonucleotide solution is injected onto the RP-HPLC column.

    • A gradient of increasing acetonitrile concentration is applied to elute the oligonucleotides.

    • The full-length, DMT-on product is eluted last and collected.

    • The DMT group is then removed by treatment with an acid (e.g., 80% acetic acid), followed by desalting.

Anion-Exchange HPLC (AEX-HPLC):

  • Principle: Separates oligonucleotides based on the negative charge of the phosphate backbone. Longer oligonucleotides have a greater negative charge and bind more tightly to the column.

  • Stationary Phase: A column with a positively charged stationary phase.

  • Mobile Phase: A salt gradient (e.g., using sodium perchlorate (B79767) or sodium chloride) in a buffered solution.

  • Procedure:

    • The crude oligonucleotide is injected onto the AEX-HPLC column.

    • A gradient of increasing salt concentration is used to elute the oligonucleotides, with the full-length product eluting at a higher salt concentration than shorter sequences.

    • The collected fractions containing the pure product are desalted.

Protocol 3: Characterization of TNA-DNA Chimeras

Mass Spectrometry:

  • Purpose: To confirm the identity and purity of the synthesized TNA-DNA chimera by verifying its molecular weight.

  • Method: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are commonly used.

UV-Vis Spectroscopy:

  • Purpose: To quantify the concentration of the purified oligonucleotide.

  • Method: The absorbance of the oligonucleotide solution is measured at 260 nm (A260). The concentration is calculated using the Beer-Lambert law and the sequence-specific molar extinction coefficient.

Thermal Denaturation (Melting Temperature, Tm):

  • Purpose: To assess the thermal stability of the TNA-DNA chimera when hybridized to a complementary DNA or RNA strand.

  • Method:

    • Anneal the TNA-DNA chimera with its complementary strand in a suitable buffer (e.g., 1 M NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).

    • Monitor the change in absorbance at 260 nm as the temperature is gradually increased.

    • The Tm is the temperature at which 50% of the duplex has dissociated into single strands.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of TNA-DNA chimeras.

Table 1: Coupling Efficiency of TNA Phosphoramidites

TNA PhosphoramiditeProtecting Group (Guanine)Coupling Time (min)Average Coupling Efficiency (%)Reference
tGDPC and Acetyl5~95[12]
tGAcetyl only5>98[12]
tA, tC, tTStandard5>98[12]

Data is indicative and may vary based on synthesizer conditions and reagent quality.

Table 2: Thermal Stability (Tm) of TNA-DNA Duplexes

Sequence (5' to 3')TNA Purine ContentTm (°C)Comparison to DNA-DNA DuplexReference
Low Purine TNALowLower (often by >5°C)Less Stable[10]
High Purine TNAHighHigherMore Stable[10]

Tm values are highly sequence-dependent and are influenced by the purine/pyrimidine content of the TNA strand.

Visualization of Key Structures

Modified TNA Phosphoramidite Structure

Caption: Key components of a TNA phosphoramidite monomer.

Conclusion

The synthesis of TNA-DNA chimeras using modified phosphoramidites is a robust and accessible methodology for researchers in drug development and molecular biology. The protocols and data presented in this application note provide a solid foundation for the successful production and evaluation of these promising biomolecules. The enhanced nuclease resistance and stable hybridization properties of TNA-DNA chimeras underscore their potential to overcome key limitations of natural oligonucleotides in therapeutic and diagnostic settings.

References

Application Notes and Protocols for Enzymatic Ligation of Threose Nucleic Acid (TNA) Strands in Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic ligation of Threose Nucleic Acid (TNA) strands, a key process for the development of advanced nanomaterials. TNA, a synthetic xeno-nucleic acid (XNA), offers enhanced stability against nuclease degradation compared to DNA, making it an attractive material for in vivo and diagnostic applications. Enzymatic ligation provides a powerful tool for the precise assembly of TNA-based nanostructures.

Introduction to TNA and its Significance in Nanotechnology

Threose Nucleic Acid (TNA) is an artificial genetic polymer with a simplified four-carbon sugar-phosphate backbone. This structural difference from the five-carbon deoxyribose of DNA confers upon TNA a remarkable resistance to enzymatic degradation, a critical attribute for the development of robust nanostructures for biological applications.[1][2] The ability to form stable duplexes with both DNA and RNA allows for the integration of TNA into existing nucleic acid-based technologies. In nanotechnology, TNA is emerging as a valuable building block for creating biocompatible and durable nanostructures, such as scaffolds for drug delivery and components for biosensors.[3][4]

Principles of Enzymatic TNA Ligation

Enzymatic ligation is the process of joining two nucleic acid strands by forming a phosphodiester bond, a reaction catalyzed by a ligase enzyme. While most commercially available ligases are optimized for DNA, some have shown activity on TNA substrates, particularly T3 and T7 DNA ligases.[2] The ligation reaction typically requires a template strand to bring the two strands to be ligated into close proximity, a 5'-phosphate on one strand, and a 3'-hydroxyl group on the other. The enzyme, in the presence of a cofactor such as ATP, catalyzes the formation of the phosphodiester bond, effectively "stitching" the two strands together. This precise control over the connectivity of nucleic acid strands is fundamental to the bottom-up fabrication of complex nanostructures.

Quantitative Data on Ligation Efficiency

While specific quantitative data on the enzymatic ligation of TNA is still an emerging area of research, data from DNA ligation studies using relevant enzymes can provide a baseline for expectations. The efficiency of ligation is influenced by factors such as the type of ligase, the sequence of the nucleic acid strands, the presence of cohesive or blunt ends, and the reaction conditions.

LigaseSubstrateReported Efficiency/YieldKey ConditionsReference
T3 DNA LigaseCohesive-end DNA90% ligation of 450 fmol of DNA in 30 minpH 8.0, 0.5 mM ATP, 5 mM DTT, 1 mM Mg2+, 300 mM Na+[5]
T3 DNA LigaseBlunt-end DNA60-70% ligation in 30 minIn the presence of 15% PEG 6000[6]
T7 DNA LigaseCohesive-end DNA82 ± 3% yield after 18 hours25°C in standard ligation buffer[7]
T4 DNA LigaseFour-base overhang DNA56 ± 6% ligation at 1h, 82 ± 3% at 18h25°C in standard ligation buffer[7]
Chemical LigationAcyclic L-aTNA60% yield of a 29-mer within 2 hours4°C in the presence of N-cyanoimidazole and metal ions[8]

Note: The ligation efficiency for TNA substrates may differ, and optimization of reaction conditions is recommended.

Experimental Protocols

The following protocols are based on standard DNA ligation procedures and should be adapted and optimized for TNA substrates.

Protocol 1: General Enzymatic Ligation of TNA Strands using T3 DNA Ligase

This protocol provides a starting point for the ligation of two TNA strands on a complementary DNA or TNA template.

Materials:

  • T3 DNA Ligase (e.g., NEB #M0317)[8][9]

  • 10X T3 DNA Ligase Reaction Buffer

  • TNA strand with 5'-phosphate

  • TNA strand with 3'-hydroxyl

  • Template strand (DNA or TNA)

  • Nuclease-free water

Procedure:

  • Annealing of Substrates:

    • In a sterile microcentrifuge tube, combine the TNA strands and the template strand in a 1:1:1 molar ratio in a suitable annealing buffer (e.g., 1X PBS).

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature to facilitate proper annealing.

  • Ligation Reaction Setup:

    • On ice, prepare the following reaction mixture in a sterile microcentrifuge tube:

ComponentVolume (for a 20 µL reaction)Final Concentration
Annealed TNA/template mixx µL (to a final concentration of 50 nM)50 nM
10X T3 DNA Ligase Reaction Buffer2 µL1X
T3 DNA Ligase1 µL-
Nuclease-free waterto 20 µL-
  • Incubation:

    • Mix the reaction gently by pipetting up and down.

    • Incubate the reaction at 25°C for 1 hour. For less efficient ligations, the incubation time can be extended to overnight at 16°C.

  • Enzyme Inactivation (Optional):

    • To stop the reaction, heat the mixture at 65°C for 10 minutes. Note that this may not be suitable if the ligated product is thermally sensitive.[9]

  • Analysis:

    • The ligation product can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the formation of a longer TNA strand.

Protocol 2: Splinted Ligation of TNA Strands for Nanostructure Assembly using T7 DNA Ligase

This protocol is adapted for the assembly of TNA-based nanostructures where a "splint" or "staple" strand is used to position multiple TNA strands for ligation.

Materials:

  • T7 DNA Ligase (e.g., NEB #M0318)[10][11]

  • 10X T7 DNA Ligase Reaction Buffer

  • TNA strands for assembly (some with 5'-phosphate, some with 3'-hydroxyl)

  • DNA or TNA splint/staple strands

  • Nuclease-free water

Procedure:

  • Assembly and Annealing:

    • Combine all TNA and splint/staple strands in the desired molar ratios in an annealing buffer.

    • Heat to 95°C for 5-10 minutes.

    • Cool down slowly to the desired ligation temperature (e.g., 25°C).

  • Ligation Reaction Setup:

    • Prepare the ligation mixture as follows:

ComponentVolume (for a 50 µL reaction)Final Concentration
Assembled nanostructure mixx µL (to a final concentration of 10-20 nM)10-20 nM
10X T7 DNA Ligase Reaction Buffer5 µL1X
T7 DNA Ligase1-2 µL-
Nuclease-free waterto 50 µL-
  • Incubation:

    • Incubate at 25°C for 2-4 hours. Longer incubation times may be necessary for complex structures.

  • Purification:

    • Purify the ligated nanostructures from excess enzymes and unligated strands using size-exclusion chromatography or agarose (B213101) gel electrophoresis.

  • Characterization:

    • The assembled and ligated nanostructures can be characterized by atomic force microscopy (AFM) or transmission electron microscopy (TEM).

Visualizations

Workflow for Enzymatic Assembly of a TNA Nanostructure

TNA_Nanostructure_Assembly cluster_0 1. Component Mixing cluster_1 2. Self-Assembly cluster_2 3. Enzymatic Ligation cluster_3 4. Purification & Analysis TNA_Strands TNA Strands (5'-P and 3'-OH) Annealing Annealing (Heating and Cooling) TNA_Strands->Annealing Splint_Strands DNA/TNA Splint Strands Splint_Strands->Annealing Ligation Addition of T3/T7 DNA Ligase + Buffer Annealing->Ligation Incubation Incubation (e.g., 25°C) Ligation->Incubation Purification Purification (e.g., SEC, Gel) Incubation->Purification Characterization Characterization (e.g., AFM, TEM) Purification->Characterization

Caption: Workflow for the enzymatic assembly of a TNA nanostructure.

Logical Relationship for TNA-based Biosensor using Ligation

TNA_Biosensor Target_Molecule Target Molecule Present Probe_Hybridization TNA Probes Hybridize to Target Target_Molecule->Probe_Hybridization No_Target Target Molecule Absent Probes_Free TNA Probes Remain Unligated No_Target->Probes_Free Ligation_Junction Ligation Junction Forms Probe_Hybridization->Ligation_Junction Ligation_Event Enzymatic Ligation (Signal ON) Ligation_Junction->Ligation_Event No_Ligation No Ligation Occurs (Signal OFF) Probes_Free->No_Ligation

Caption: Principle of a TNA ligation-based biosensor.

Applications in Nanotechnology

TNA-based Nanostructures for Drug Delivery

Enzymatically ligated TNA nanostructures offer a promising platform for drug delivery due to their enhanced stability in biological fluids.[3][4] The process of ligation can be used to create covalently closed, cage-like structures that can encapsulate therapeutic agents.

Conceptual Workflow:

  • Design: Design TNA strands that self-assemble into a hollow nanostructure with specific sites for enzymatic ligation.

  • Assembly & Encapsulation: The TNA strands are mixed with the drug molecule, and self-assembly is induced, trapping the drug within the nascent structure.

  • Ligation: A ligase is added to covalently seal the nanostructure, preventing premature drug release.

  • Targeting: The exterior of the TNA nanostructure can be functionalized with targeting ligands (e.g., aptamers, antibodies) to direct the carrier to specific cells or tissues.

TNA-based Biosensors

The specificity of enzymatic ligation can be harnessed to develop highly sensitive and specific biosensors.[12] The presence of a target molecule can act as a template, bringing two TNA probes into proximity for ligation. The ligated product can then be detected, generating a signal.

Signaling Pathway:

  • Probe Design: Two TNA probes are designed to bind to adjacent sites on a target molecule (e.g., a specific mRNA sequence).

  • Binding: In the presence of the target, the TNA probes hybridize, forming a nicked duplex.

  • Ligation: A ligase recognizes the nick and catalyzes the formation of a phosphodiester bond, creating a single, continuous TNA strand.

  • Signal Generation: The ligation event can be detected through various means, such as fluorescence resonance energy transfer (FRET), electrochemical signals, or by serving as a template for amplification reactions like PCR or rolling circle amplification. The absence of the target prevents ligation and thus, no signal is generated.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of DMTr-TNA-G amidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with DMTr-TNA-G amidite in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is DMTr-TNA-G amidite, and what are its common protecting groups?

A1: DMTr-TNA-G amidite is a phosphoramidite (B1245037) building block used in the solid-phase synthesis of threose nucleic acid (TNA), a synthetic nucleic acid analog with a four-carbon threose sugar backbone. The "G" signifies a guanine (B1146940) nucleobase. A common protecting group strategy for this amidite is DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite. In this configuration, the 5'-hydroxyl group is protected by a dimethoxytrityl (DMTr) group, the N2 position of guanine is protected by an acetyl (Ac) group, and the O6 position is protected by a bulky diphenylcarbamoyl (DPC) group.

Q2: What is "coupling efficiency," and why is it critical for oligonucleotide synthesis?

A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle. High coupling efficiency (ideally >99%) is crucial because unreacted sites lead to the formation of truncated sequences (n-1, n-2, etc.). The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.

Q3: We are observing significantly lower coupling efficiency when incorporating DMTr-TNA-G amidite compared to standard DNA or other TNA amidites. What is the likely cause?

A3: The most probable cause for low coupling efficiency with this compound is steric hindrance . The diphenylcarbamoyl (DPC) protecting group on the O6 position of the guanine is exceptionally bulky. This large group can physically obstruct the approach of the activated phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain, thereby slowing down or preventing the coupling reaction.[]

Q4: Besides steric hindrance, what are other general factors that can lead to low coupling efficiency?

A4: Several factors can contribute to poor coupling efficiency in any phosphoramidite-based oligonucleotide synthesis:

  • Moisture Contamination: Phosphoramidites and activators are highly sensitive to moisture. Water can hydrolyze the activated phosphoramidite, rendering it incapable of coupling.[2] Ensure all reagents, especially the acetonitrile (B52724) (ACN) solvent, are anhydrous.

  • Degraded Phosphoramidite: Improper storage (exposure to moisture or oxygen) or using an expired amidite will result in poor performance. Phosphoramidites should be stored in a cool, dry, and inert environment.

  • Suboptimal Activator: An inappropriate, diluted, or degraded activator solution will not efficiently catalyze the coupling reaction. The choice of activator is particularly important for sterically hindered amidites.

  • Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient amounts of amidite and activator from reaching the synthesis column.

  • Solid Support Problems: For longer oligonucleotides, the pores of the controlled pore glass (CPG) support can become clogged, impeding reagent access to the growing chains.[2]

Troubleshooting Guide

If you are experiencing low coupling efficiency with DMTr-TNA-G amidite, follow these troubleshooting steps, starting with the most likely solutions for sterically hindered amidites.

Primary Troubleshooting Steps (Addressing Steric Hindrance)

1. Extend the Coupling Time:

  • Issue: The standard coupling time (e.g., 30-60 seconds) may be insufficient for the bulky DMTr-TNA-G amidite to react completely.

  • Solution: Significantly extend the coupling time for the TNA-G monomer. Start by increasing the coupling time to 5-10 minutes. For particularly difficult couplings, times up to 15 minutes may be necessary.[3][4]

2. Use a More Potent Activator:

  • Issue: Standard activators like 1H-Tetrazole may not be sufficiently reactive to promote the coupling of sterically hindered amidites.[5]

  • Solution: Switch to a more active activator. 4,5-Dicyanoimidazole (DCI) and 5-Ethylthio-1H-tetrazole (ETT) are excellent alternatives that have been shown to improve coupling efficiency for challenging monomers.[5][6] DCI is often recommended as it is less acidic than tetrazole derivatives, reducing the risk of detritylation of the monomer during longer coupling times.[5][6]

3. Implement a Double or Triple Coupling Protocol:

  • Issue: A single coupling step, even if extended, may not drive the reaction to completion.

  • Solution: Program the synthesizer to perform two or three consecutive coupling steps for the DMTr-TNA-G amidite before proceeding to the capping step. This involves delivering fresh amidite and activator to the column for each coupling cycle to react with any remaining free 5'-hydroxyl groups.

4. Increase Phosphoramidite Concentration:

  • Issue: A standard amidite concentration (e.g., 0.1 M) might not be high enough to overcome the unfavorable kinetics of a sterically hindered coupling.

  • Solution: Increase the concentration of the DMTr-TNA-G amidite solution to 0.15 M or 0.2 M. A higher concentration of the reactant can help to drive the reaction forward.

Secondary Troubleshooting Steps (General Optimization)

5. Verify Reagent Quality and Anhydrous Conditions:

  • Issue: Moisture or degraded reagents are common culprits for failed syntheses.

  • Solution:

    • Use fresh, high-quality DMTr-TNA-G amidite.

    • Prepare fresh activator solution.

    • Ensure that the acetonitrile (ACN) used for all reagents and washes is of the highest grade with very low water content (<10-15 ppm).[2]

    • Consider drying the dissolved amidite solution over 3 Å molecular sieves prior to use, especially if it is a custom or hygroscopic reagent.

6. Check Synthesizer Performance:

  • Issue: Mechanical problems can mimic chemical issues.

  • Solution:

    • Perform a pressure test on the synthesizer to check for leaks in the fluidics system.

    • Ensure that all reagent lines are clear and not blocked.

    • Verify that the volume of reagents delivered to the synthesis column is accurate.

Data Presentation

Table 1: Comparison of Common Activators for Oligonucleotide Synthesis
ActivatorTypical ConcentrationpKaKey Characteristics & Recommendations
1H-Tetrazole 0.45 M4.9Standard activator for DNA synthesis. May be suboptimal for sterically hindered amidites like TNA-G. Limited solubility.
5-Ethylthio-1H-tetrazole (ETT) 0.25 M4.3More acidic and reactive than 1H-Tetrazole. Good for RNA and other modified amidites. More soluble in ACN.
5-Benzylthio-1H-tetrazole (BTT) 0.25 M4.1More acidic than ETT, very effective for RNA synthesis, allowing for reduced coupling times.[5]
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.0 M5.2Less acidic than tetrazoles, reducing the risk of premature detritylation.[5] Highly soluble and very effective for hindered amidites. Often the recommended choice for problematic couplings.[6]

Experimental Protocols

Protocol 1: Extended and Double Coupling for DMTr-TNA-G Amidite

This protocol assumes the use of an automated DNA/RNA synthesizer. The steps should be modified in the synthesizer's protocol editor.

  • Reagent Preparation:

    • Prepare a fresh 0.15 M solution of DMTr-TNA-G amidite in anhydrous acetonitrile.

    • Prepare a fresh 0.25 M solution of DCI in anhydrous acetonitrile.

  • Synthesis Cycle Modification (for TNA-G incorporation only):

    • Deblocking: Standard detritylation step (e.g., 3% trichloroacetic acid in dichloromethane).

    • First Coupling:

      • Deliver the DCI activator and DMTr-TNA-G amidite solutions to the synthesis column.

      • Set the coupling wait time to 5 minutes .

    • Second Coupling:

      • Without any intermediate washing steps, immediately repeat the delivery of fresh DCI activator and DMTr-TNA-G amidite solutions.

      • Set the second coupling wait time to 5 minutes .

    • Washing: Perform a standard acetonitrile wash.

    • Capping: Proceed with the standard capping step (e.g., Cap A and Cap B).

    • Oxidation: Proceed with the standard oxidation step (e.g., iodine solution).

    • Washing: Perform a final acetonitrile wash before the next cycle's deblocking step.

  • Continue Synthesis: Revert to the standard synthesis protocol for all other non-sterically hindered phosphoramidites.

Protocol 2: Monitoring Coupling Efficiency via Trityl Cation Assay

This protocol allows for a quantitative assessment of stepwise coupling efficiency.

  • Synthesizer Setup: Ensure the synthesizer is configured to collect the trityl cation effluent from each deblocking step into separate fractions (e.g., a 96-well plate).

  • Synthesis: Run the oligonucleotide synthesis, including the modified protocol for the DMTr-TNA-G amidite.

  • Measurement:

    • Dilute the collected orange trityl fractions with a suitable acidic solution if necessary.

    • Measure the absorbance of each fraction at approximately 495 nm using a spectrophotometer or plate reader.

  • Calculation: The stepwise coupling efficiency (%) for a given cycle can be calculated as:

    • Efficiency = (Absorbance of current cycle / Absorbance of previous cycle) * 100

    • A stable or only slightly decreasing absorbance indicates high coupling efficiency. A significant drop in absorbance after the TNA-G addition indicates a coupling failure.

Visualizations

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (Remove DMTr) Coupling 2. Coupling (Add Amidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Amidite + Activator Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Acetic Anhydride End Elongated Chain Oxidation->End Iodine Start Growing Chain on Solid Support Start->Deblocking TCA End->Deblocking Repeat for next cycle

Caption: Standard four-step phosphoramidite cycle for oligonucleotide synthesis.

Troubleshooting_Workflow Start Low Coupling Efficiency with DMTr-TNA-G Check1 Is coupling time extended (5-15 min)? Start->Check1 Action1 Extend Coupling Time Check1->Action1 No Check2 Using potent activator (DCI or ETT)? Check1->Check2 Yes Action1->Check2 Action2 Switch Activator to DCI Check2->Action2 No Check3 Using double/triple coupling? Check2->Check3 Yes Action2->Check3 Action3 Implement Double Coupling Check3->Action3 No Check4 Are reagents fresh and anhydrous? Check3->Check4 Yes Action3->Check4 Action4 Use Fresh Reagents & Anhydrous ACN Check4->Action4 No Success Problem Resolved Check4->Success Yes Action4->Success

Caption: Troubleshooting workflow for low DMTr-TNA-G coupling efficiency.

Steric_Hindrance cluster_0 Standard Amidite cluster_1 Bulky TNA-G Amidite Standard_Amidite A Hydroxyl_Group1 5'-OH Standard_Amidite->Hydroxyl_Group1 Easy Access (High Efficiency) Bulky_Amidite G-DPC Hydroxyl_Group2 5'-OH Bulky_Amidite->Hydroxyl_Group2 Hindered Access (Low Efficiency)

Caption: Steric hindrance from bulky protecting groups impeding amidite coupling.

References

Technical Support Center: Optimizing Coupling Time for Modified TNA Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with modified Threose Nucleic Acid (TNA) phosphoramidites. Our goal is to help you navigate common challenges and optimize your solid-phase synthesis protocols.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of TNA oligonucleotides, with a focus on optimizing phosphoramidite (B1245037) coupling times.

Question: I am observing low coupling efficiency with my modified TNA phosphoramidite using a standard DNA synthesis protocol. What is the likely cause and how can I improve it?

Answer:

Low coupling efficiency is a common issue when working with modified phosphoramidites, including TNA. The primary reasons for this are often related to steric hindrance from the modification or altered reactivity of the phosphoramidite. Unlike standard DNA phosphoramidites, TNA and its modified versions often require longer coupling times to achieve high efficiency.[1][2]

Initial Troubleshooting Steps:

  • Extend the Coupling Time: This is the most critical parameter to adjust. For many modified phosphoramidites, a standard 30-second coupling time is insufficient.[3] Start by increasing the coupling time to at least 5 minutes. Some complex modifications may require 10-15 minutes or even longer.[4] It is also a common practice to increase the frequency of coupling reactions (double or triple coupling) to enhance efficiency.[2][4]

  • Increase Phosphoramidite Concentration: A higher concentration of the phosphoramidite in the coupling solution can help drive the reaction to completion. A concentration of 0.1 M is often recommended for modified reagents.[4]

  • Check Your Reagents: Ensure all reagents, especially the acetonitrile (B52724) (ACN) and the activator, are anhydrous. Moisture is a significant inhibitor of the coupling reaction.[5]

  • Evaluate the Activator: While 1H-Tetrazole is a standard activator, others like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) can be more effective for sterically hindered phosphoramidites.

Question: How do I systematically determine the optimal coupling time for a novel modified TNA phosphoramidite?

Answer:

A systematic approach is necessary to determine the ideal coupling time for a new modified TNA phosphoramidite. This involves performing a time-course experiment.

Experimental Approach:

  • Synthesize a short, test oligonucleotide (e.g., a dimer or trimer) incorporating the modified TNA phosphoramidite.

  • Vary the coupling time for the modified phosphoramidite while keeping all other synthesis parameters constant. We recommend testing a range of times, for example, 2, 5, 10, 15, and 20 minutes.

  • Cleave and deprotect the oligonucleotides.

  • Analyze the crude product by HPLC and Mass Spectrometry.

  • Calculate the coupling efficiency for each time point by comparing the peak areas of the full-length product and the failure sequences (n-1).

The optimal coupling time is the shortest time that gives the highest percentage of the full-length product without the appearance of significant side products.

Question: Can extending the coupling time too much have negative consequences?

Answer:

Yes, excessively long coupling times can sometimes lead to side reactions, although this is less common than incomplete coupling. For some sensitive phosphoramidites, prolonged exposure to the activator can lead to degradation. One study on a different type of modified phosphoramidite showed that after reaching a maximum, the coupling efficiency slowly decreased with very long coupling times.[6] It is also important to consider that longer cycle times increase the overall synthesis time and reagent consumption. Therefore, the goal is to find the "sweet spot" that maximizes yield and purity in a reasonable timeframe.

Question: I'm seeing a significant amount of n-1 product despite using a long coupling time. What else could be the problem?

Answer:

If extending the coupling time does not resolve the issue of low coupling efficiency, consider the following:

  • Phosphoramidite Quality: The phosphoramidite may have degraded due to improper storage or exposure to moisture. Use fresh, high-quality phosphoramidites.

  • Steric Hindrance: The modification on your TNA phosphoramidite may be particularly bulky, impeding its access to the growing oligonucleotide chain. In such cases, a less sterically hindered protecting group on the nucleobase might improve coupling efficiency.[1][7]

  • Solid Support: For longer oligonucleotides, the pores of the solid support can become clogged, hindering reagent access. Using a support with a larger pore size may be beneficial.[5]

  • Activator Choice: As mentioned previously, the choice of activator can significantly impact the coupling of sterically demanding phosphoramidites. Experiment with different activators.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the coupling time for a modified TNA phosphoramidite?

A1: A good starting point is 5 minutes. This is significantly longer than the typical time for DNA phosphoramidites and has been used in studies to evaluate the coupling efficiency of modified TNA phosphoramidites.[1][7]

Q2: How does the protecting group on the TNA phosphoramidite affect coupling time?

A2: Bulky protecting groups can increase steric hindrance and necessitate longer coupling times. For example, a study on a guanosine (B1672433) TNA phosphoramidite showed that a less bulky acetyl protecting group had a higher coupling efficiency than a more bulky diphenylcarbamoyl (DPC) group under the same conditions.[1][7]

Q3: Is double or triple coupling effective for modified TNA phosphoramidites?

A3: Yes, performing the coupling step two or three times in a row for the modified phosphoramidite can significantly increase the overall coupling efficiency, especially for challenging modifications.[4]

Q4: What analytical techniques are essential for optimizing coupling time?

A4: High-performance liquid chromatography (HPLC) is crucial for quantifying the ratio of full-length product to failure sequences. Mass spectrometry (MS) is essential to confirm the identity of the synthesized oligonucleotides.[1][7]

Data Presentation

The following tables summarize quantitative data from studies on modified phosphoramidite coupling.

Table 1: Impact of Protecting Group on TNA-Guanosine Phosphoramidite Coupling Efficiency

Protecting GroupCoupling TimeCoupling Efficiency (%)
Diphenylcarbamoyl (DPC)5 minutes~55
Acetyl5 minutes~80

Data is estimated from a study by B. Mahalingavelar et al. (2024), where a single 5-minute coupling was used under suboptimal conditions to highlight differences.[1][7]

Table 2: Effect of Phosphoramidite Equivalents and Recirculation Time on Coupling Efficiency for a Modified Oligonucleotide

EntryPhosphoramidite EquivalentsRecirculation Time (min)Coupling Efficiency (%)
11.755.046
21.7515.080
32.8830.0>95

This table is adapted from a study on a 5'-GalNAc-conjugated oligonucleotide and illustrates the combined effect of reagent concentration and reaction time.

Experimental Protocols

Protocol: Optimization of Coupling Time for a Novel Modified TNA Phosphoramidite

This protocol outlines a general procedure for determining the optimal coupling time for a new modified TNA phosphoramidite on an automated DNA/RNA synthesizer.

1. Reagent Preparation:

  • Dissolve the modified TNA phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
  • Ensure all other reagents (activator, capping, oxidation, deblocking solutions) are fresh and anhydrous.

2. Synthesizer Setup:

  • Program the synthesizer to synthesize a short test sequence (e.g., 5'-TT(X)TT-3', where X is your modified TNA).
  • Create several different synthesis protocols, each with a different coupling time for the modified phosphoramidite (e.g., 2, 5, 10, 15, and 20 minutes). Keep all other cycle parameters constant.

3. Synthesis:

  • Perform the syntheses on a 1 µmol scale.
  • Ensure the trityl monitor is active to get a preliminary indication of coupling efficiency.

4. Cleavage and Deprotection:

  • Cleave the oligonucleotides from the solid support and remove protecting groups using the appropriate deprotection solution and conditions for your specific modification.

5. Analysis:

  • Analyze the crude product from each synthesis by reverse-phase HPLC.
  • Integrate the peak areas for the full-length product (n) and the major failure sequence (n-1).
  • Calculate the stepwise coupling efficiency using the formula: Efficiency (%) = [Area(n) / (Area(n) + Area(n-1))] * 100.
  • Confirm the identity of the full-length product using mass spectrometry.

6. Determination of Optimal Coupling Time:

  • Plot the calculated coupling efficiency against the coupling time.
  • The optimal coupling time is the shortest time that results in the highest coupling efficiency and a clean product profile.

Visualizations

Troubleshooting_Low_Coupling_Efficiency cluster_primary Primary Actions cluster_secondary Secondary Actions start Low Coupling Efficiency Observed extend_time Extend Coupling Time (e.g., 5-15 min) start->extend_time increase_conc Increase Phosphoramidite Concentration (0.1 M) extend_time->increase_conc If still low double_couple Implement Double/Triple Coupling increase_conc->double_couple If still low check_reagents Check Reagent Quality (anhydrous ACN, fresh activator) double_couple->check_reagents If still low success Coupling Efficiency Improved double_couple->success If improved change_activator Change Activator (e.g., ETT, DCI) check_reagents->change_activator check_amidite Evaluate Phosphoramidite (degradation, steric hindrance) change_activator->check_amidite failure Issue Persists: Consult Further check_amidite->failure

Caption: Troubleshooting workflow for low coupling efficiency.

Coupling_Time_Optimization_Workflow start Start: Novel Modified TNA Phosphoramidite design_exp Design Time-Course Experiment (e.g., 2, 5, 10, 15, 20 min) start->design_exp synthesis Synthesize Test Oligonucleotides design_exp->synthesis cleavage Cleavage and Deprotection synthesis->cleavage analysis Analyze by HPLC and MS cleavage->analysis calculate Calculate Coupling Efficiency for each time point analysis->calculate plot Plot Efficiency vs. Time calculate->plot determine_opt Determine Optimal Coupling Time plot->determine_opt

Caption: Experimental workflow for coupling time optimization.

References

Side reactions associated with N2-acetyl guanine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting oligonucleotide synthesis involving N2-acetyl guanine (B1146940). This guide provides detailed answers to frequently asked questions and solutions to common problems encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using an N2-acetyl protecting group for guanine in oligonucleotide synthesis?

The N2-acetyl group serves as a protecting group for the exocyclic amino group of the guanine nucleobase. While the N2 amino group of guanosine (B1672433) is not highly reactive, its protection is primarily employed to enhance the solubility of the 2'-deoxyguanosine (B1662781) phosphoramidite (B1245037) building block in acetonitrile, the standard solvent used during the automated solid-phase synthesis coupling step.[1]

Q2: What are the most common side reactions associated with N2-acetyl guanine during synthesis?

Researchers may encounter several side reactions when using N2-acetyl guanine. The most prominent issues include:

  • Depurination: Cleavage of the bond between the guanine base and the sugar, leading to strand scission.[2][3]

  • Incomplete Deprotection: Failure to completely remove the acetyl group during the final cleavage and deprotection step, resulting in a product with a mass addition of 42 Da.[4]

  • O6 Position Modification: Unwanted reaction of activated phosphoramidites at the O6 position of guanine, which can lead to depurination and chain cleavage if not reversed.[1][5][6]

  • Conversion to N2-acetyl-2,6-diaminopurine: A capping-related side reaction that results in an impurity with a mass addition of 41 Da.[][8]

Q3: Is N2-acetyl guanine particularly susceptible to depurination?

Yes, it can be. Acyl-based protecting groups like the acetyl group are electron-withdrawing. This property destabilizes the N-glycosidic bond that connects the guanine base to the deoxyribose sugar.[3] During the acidic detritylation step of each synthesis cycle, this weakened bond is more susceptible to cleavage, leading to the loss of the purine (B94841) base (depurination).[2][3] This contrasts with electron-donating protecting groups, such as dimethylformamidine (dmf), which stabilize the glycosidic bond and offer greater resistance to depurination.[2][3]

Troubleshooting Guides

Problem 1: Significant product degradation, observed as truncated sequences (n-1, n-x) at guanine positions.

Symptom: HPLC or Mass Spectrometry analysis shows a high percentage of shorter oligonucleotide fragments, particularly when the sequence is rich in guanine.

Possible Cause: Depurination. The acidic conditions required to remove the 5'-DMT group (detritylation), typically using Trichloroacetic acid (TCA), can protonate the N7 position of guanine. This facilitates the cleavage of the N-glycosidic bond.[2] The resulting abasic site is unstable and will be cleaved during the final basic deprotection step, causing fragmentation of the oligonucleotide chain.[3]

Solutions:

  • Use a Milder Deblocking Agent: Replace the standard TCA deblocking solution with Dichloroacetic acid (DCA), which has a higher pKa and is less likely to cause depurination.[2]

  • Minimize Acid Exposure: Reduce the duration of the deblocking step to the minimum time required for complete detritylation.

  • Consider Alternative Protecting Groups: For G-rich sequences, using a phosphoramidite with a more robust protecting group like dimethylformamidine (dmf-dG) can significantly reduce depurination.[2]

Table 1: Comparison of Deblocking Agents and Protecting Groups for Depurination Prevention

ParameterStandard ConditionRecommended AlternativeRationale
Deblocking Agent Trichloroacetic Acid (TCA)Dichloroacetic Acid (DCA)DCA is a weaker acid, reducing the rate of depurination.[2]
Guanine Protection N2-Acetyl (Ac-dG)N2-Dimethylformamidine (dmf-dG)The dmf group is electron-donating, which stabilizes the glycosidic bond against acid-catalyzed cleavage.[2][3]

Experimental Workflow: Depurination and Strand Cleavage

A Oligo on Solid Support B Deblocking Step (Acid Exposure, e.g., TCA) A->B C N7 Protonation of Guanine B->C D N-Glycosidic Bond Cleavage (Depurination) C->D E Formation of Abasic Site D->E F Final Deprotection (Base Cleavage, e.g., NH4OH) E->F G Strand Scission at Abasic Site F->G H Truncated Oligonucleotide Fragments G->H

Caption: Workflow of depurination leading to oligonucleotide truncation.

Problem 2: Mass spectrometry reveals a persistent impurity with a mass of +42 Da.

Symptom: The final product mass spectrum shows a peak corresponding to the expected molecular weight plus 42 atomic mass units (amu).

Possible Cause: Incomplete deprotection and retention of the N2-acetyl group on one or more guanine residues. Standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at room temperature) may not be sufficient for complete removal, especially for sterically hindered guanines within the oligonucleotide sequence.[4]

Solutions:

  • Increase Deprotection Temperature and Time: Extend the duration of the ammonium hydroxide treatment and/or increase the temperature (e.g., to 55°C).

  • Use a Stronger Deprotection Reagent: Employ a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA). AMA is more effective at removing acyl protecting groups than ammonium hydroxide alone.[]

Protocol: AMA Deprotection

  • Preparation: Prepare a 1:1 (v/v) solution of concentrated aqueous ammonium hydroxide (~28-30% NH₃) and aqueous methylamine (~40%). This should be done in a well-ventilated fume hood.

  • Cleavage & Deprotection: Add the freshly prepared AMA solution to the solid support containing the synthesized oligonucleotide.

  • Incubation: Incubate the mixture. A typical condition is 10-15 minutes at 65°C. Note: These conditions are significantly faster than standard ammonium hydroxide deprotection.

  • Work-up: After incubation, cool the vessel, carefully unseal it, and evaporate the AMA solution under vacuum.

  • Reconstitution: Reconstitute the oligonucleotide pellet in an appropriate buffer or water for purification.

Problem 3: Low synthesis yields for G-rich sequences and evidence of random chain cleavage.

Symptom: Poor overall yield, especially for sequences containing multiple consecutive guanines. Analysis may show a smear of shorter fragments rather than a distinct full-length product.

Possible Cause: Modification of the O6 position of guanine by the activated phosphoramidite. During the coupling step, the activator (e.g., 1H-tetrazole) can facilitate a side reaction where the incoming phosphoramidite attaches to the O6 oxygen of a guanine base instead of the 5'-hydroxyl of the growing chain.[1][5][6] This O6-phosphitylated guanine is unstable and can lead to depurination and subsequent chain cleavage upon oxidation.[1][6]

Solutions:

  • Change the Synthesis Cycle Order: Perform the capping step before the oxidation step. The capping reagent (acetic anhydride) is effective at removing the transient O6 modification, restoring the natural guanine structure before it can be permanently altered by oxidation.[1]

  • Use O6-Protected Guanosine: For extremely challenging sequences, consider using a specially prepared guanosine phosphoramidite where the O6 position is protected with a group like p-nitrophenylethyl. This prevents the side reaction from occurring altogether.[5][6]

Logical Diagram: O6 Modification and Prevention

cluster_0 Standard Cycle (Problematic) cluster_1 Modified Cycle (Solution) G1 Guanine P1 O6 Phosphitylation (Side Reaction) G1->P1 O1 Oxidation Step P1->O1 C1 Depurination & Chain Cleavage O1->C1 G2 Guanine P2 O6 Phosphitylation (Side Reaction) G2->P2 Cap2 Capping Step P2->Cap2 RegenG2 Guanine Regenerated Cap2->RegenG2 O2 Oxidation Step RegenG2->O2 S2 Stable Product O2->S2

Caption: Comparison of synthesis cycles showing prevention of O6 modification.

Problem 4: Mass spectrometry shows a significant impurity at +41 Da.

Symptom: A distinct peak is observed in the mass spectrum at a mass 41 amu higher than the expected full-length product.

Possible Cause: Conversion of a protected guanine base to N2-acetyl-2,6-diaminopurine. This side reaction is known to occur during the capping step, which uses acetic anhydride (B1165640).[][8] A proposed mechanism involves transamidation of the existing N2 protecting group followed by substitution of the O6 oxygen atom.[8]

Solutions:

  • Optimize Capping Conditions: Reduce the volume of the capping reagents delivered and/or shorten the contact time to minimize the extent of this side reaction.[]

  • Use an Alternative Capping Agent: For sensitive sequences, especially those synthesized with "fast-deprotecting" phosphoramidites, replace acetic anhydride with a bulkier or less reactive anhydride like pivalic anhydride or phenoxyacetic anhydride. These alternatives can reduce the incidence of transamidation.[9]

Table 2: Summary of Common Mass Adducts and Their Causes

Mass Shift (Da)Identity of ImpurityProbable CauseStage of Synthesis
+41 N2-acetyl-2,6-diaminopurineConversion of guanine during capping.[8]Capping
+42 Retained N2-acetyl groupIncomplete deprotection.[4]Final Deprotection
+53 N3-cyanoethyl thymidineReaction of acrylonitrile (B1666552) (byproduct of deprotection) with thymine.[2]Final Deprotection
+70 Retained N2-isobutyryl groupIncomplete removal of iBu protecting group (if used instead of acetyl).[]Final Deprotection

Logical Diagram: Formation of +41 Da Impurity

A Protected Guanine Residue B Capping Step (Acetic Anhydride) A->B C Transamidation & O6 Substitution B->C D N2-acetyl-2,6-diaminopurine (+41 Da Impurity) C->D

Caption: Pathway for the formation of the +41 Da guanine modification.

References

Technical Support Center: Incomplete Removal of the Diphenylcarbamoyl (DPC) Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the incomplete removal of the diphenylcarbamoyl (DPC) protecting group.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of the DPC group in a question-and-answer format.

Q1: My DPC deprotection reaction shows incomplete conversion by TLC/LCMS. What are the most common causes?

Incomplete removal of the DPC group can stem from several factors related to reaction conditions and reagent quality. Often, issues include insufficient reaction time, improper temperature, or degradation of reagents. The presence of excess water in the reaction can also hinder the efficiency of many deprotection procedures.[1] In some cases, the substrate itself may be sterically hindered, requiring more forcing conditions.

Q2: How can I optimize my reaction to drive the DPC removal to completion?

To improve deprotection efficiency, consider the following optimization steps:

  • Increase Reaction Time: Monitor the reaction over an extended period to ensure it has reached completion.

  • Elevate Temperature: Gently heating the reaction mixture can often increase the rate of deprotection, but should be done cautiously to avoid side product formation.

  • Adjust Reagent Stoichiometry: Increase the equivalents of the deprotecting agent.

  • Ensure Anhydrous Conditions: For reactions sensitive to moisture, ensure all glassware is oven-dried and use anhydrous solvents. The presence of water can significantly reduce the rate of deprotection for certain reagents.[1]

Q3: I suspect my reagents are compromised. How can I verify their quality?

Reagent quality is critical for successful deprotection.

  • Use Fresh Reagents: Whenever possible, use freshly opened bottles of solvents and reagents.

  • Check for Degradation: Visually inspect reagents for signs of decomposition or discoloration.

  • Verify Water Content: For moisture-sensitive reactions, the water content of reagents can be quantified using methods like Karl Fischer titration.[1] Reagents with high water content may need to be dried or replaced.[1]

Q4: Standard deprotection methods are failing. Is there an effective alternative for removing the DPC group?

Yes, an alternative method for the selective deprotection of the N-phenylcarbamoyl group involves using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and tetra-n-butylammonium nitrite (B80452) (Bu₄NNO₂) in pyridine (B92270) at room temperature.[2][3] This method has been reported to be effective and yields the corresponding alcohol without affecting many other common protecting groups.[2][3]

Frequently Asked Questions (FAQs)

Q1: What functional group is the diphenylcarbamoyl (DPC) moiety typically used to protect?

The diphenylcarbamoyl group is primarily used as a protecting group for hydroxyl (-OH) functional groups in alcohols, particularly in the context of carbohydrate and nucleoside chemistry.[3][4]

Q2: How can I monitor the progress of the deprotection reaction?

The progress of the reaction can be monitored by standard chromatographic techniques.

  • Thin-Layer Chromatography (TLC): Compare the reaction mixture to a spot of the DPC-protected starting material. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a more quantitative assessment of the reaction progress by showing the decrease in the peak area of the starting material and the increase in the peak area of the deprotected product.

Q3: How do I definitively confirm that the DPC group has been successfully removed post-purification?

Confirmation of DPC group removal is typically achieved using a combination of analytical methods:

  • NMR Spectroscopy: In ¹H NMR, the successful removal of the DPC group is confirmed by the disappearance of the characteristic signals corresponding to the aromatic protons of the two phenyl rings.

  • Mass Spectrometry (MS): The mass spectrum of the product should show the expected molecular ion peak for the deprotected compound and the absence of the molecular ion corresponding to the DPC-protected starting material.

  • Infrared (IR) Spectroscopy: The disappearance of the carbamate (B1207046) carbonyl stretch in the IR spectrum can also indicate successful deprotection.

Analytical Detection of Incomplete Deprotection

Properly identifying the presence of residual DPC-protected starting material is crucial. The following table summarizes key analytical techniques and expected observations.

Analytical MethodObservation for Incomplete Deprotection
Thin-Layer Chromatography (TLC) Persistence of the starting material spot (typically less polar than the deprotected product).
High-Performance Liquid Chromatography (HPLC) A peak corresponding to the retention time of the DPC-protected starting material remains in the chromatogram of the final product.
¹H NMR Spectroscopy Presence of characteristic signals for the diphenyl protons (typically in the 7.0-7.5 ppm range).
Mass Spectrometry (MS) Detection of a molecular ion peak corresponding to the mass of the DPC-protected starting material alongside the product peak.
Experimental Protocols
Alternative DPC Deprotection using Boc₂O and Bu₄NNO₂

This protocol describes a mild and selective method for the removal of the N-phenylcarbamoyl group.[2][3]

Materials:

  • DPC-protected compound

  • Pyridine (anhydrous)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetra-n-butylammonium nitrite (Bu₄NNO₂)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the DPC-protected compound in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add di-tert-butyl dicarbonate (Boc₂O) to the solution.

  • Add tetra-n-butylammonium nitrite (Bu₄NNO₂) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

Work-up and Purification:

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the deprotected alcohol.

Visual Guides

G Troubleshooting Workflow for DPC Deprotection start Start Deprotection Reaction monitor Monitor Reaction by TLC/HPLC start->monitor check Is Reaction Complete? monitor->check incomplete Incomplete Reaction check->incomplete No complete Reaction Complete check->complete Yes optimize Optimize Conditions: - Increase Time/Temp - Add More Reagent incomplete->optimize workup Proceed to Work-up & Purification complete->workup recheck Re-run and Monitor optimize->recheck still_incomplete Still Incomplete? recheck->still_incomplete still_incomplete->workup No, it's complete alternative Consider Alternative Method (e.g., Boc₂O / Bu₄NNO₂) still_incomplete->alternative Yes

Caption: Troubleshooting workflow for incomplete DPC removal.

DeprotectionPathway General DPC Deprotection Pathway reactant R-O-C(=O)N(Ph)₂ DPC-Protected Alcohol product R-OH Deprotected Alcohol reactant->product Deprotection reagents Deprotection Reagents (e.g., Boc₂O, Bu₄NNO₂) reagents->product

References

Preventing depurination during TNA oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Threose Nucleic Acid (TNA) oligonucleotide synthesis. Our aim is to offer direct, actionable solutions to common experimental challenges, with a focus on preventing depurination and ensuring high-quality synthesis.

Frequently Asked Questions (FAQs)

Q1: What is depurination and why is it a concern during oligonucleotide synthesis?

A1: Depurination is a chemical reaction where the bond connecting a purine (B94841) base (adenine or guanine) to the sugar backbone of a nucleic acid is broken, leading to the loss of the base.[1] This typically occurs under acidic conditions, such as the detritylation step in solid-phase synthesis. The resulting abasic site is unstable and can lead to chain cleavage during the final basic deprotection step, resulting in truncated, impure oligonucleotides.[2]

Q2: Is depurination as significant a problem in TNA synthesis as it is in DNA synthesis?

A2: No, and this is a key advantage of TNA. TNA is significantly more resistant to acid-mediated degradation and depurination than both DNA and RNA.[2] This increased stability is attributed to the unique 2',3'-phosphodiester linkage in the TNA backbone. This structure destabilizes the formation of the oxocarbenium intermediate that is critical for the depurination process.[2]

Q3: What are the primary causes of oligonucleotide degradation during TNA synthesis?

A3: While TNA is more robust than DNA, degradation can still occur. The primary potential issues are:

  • Incomplete Reactions: Failed coupling or capping steps can lead to the formation of truncated sequences (n-1, n-2, etc.).

  • Phosphoramidite (B1245037) Quality: Degradation of TNA phosphoramidite monomers due to moisture or improper storage can lead to poor coupling efficiency.

  • Sub-optimal Deprotection/Cleavage: While depurination is less of a concern, inappropriate cleavage or deprotection conditions can still lead to other side reactions or incomplete removal of protecting groups.

Q4: What are the standard steps in solid-phase TNA oligonucleotide synthesis?

A4: TNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite chemistry, similar to DNA and RNA synthesis.[3] The synthesis cycle involves four main steps that are repeated for each nucleotide addition: detritylation, coupling, capping, and oxidation.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Synthesis Yield 1. Poor coupling efficiency of TNA phosphoramidites.2. Degraded phosphoramidite reagents.3. Sub-optimal detritylation conditions.1. Increase the coupling time for TNA phosphoramidites. A coupling time of up to 2000 seconds has been reported to be effective.2. Use fresh, high-quality TNA phosphoramidites and anhydrous acetonitrile (B52724).3. While TNA is resistant to depurination, ensure complete detritylation for efficient coupling. A two-cycle detritylation of 60 seconds each can be employed.
Presence of Truncated Sequences (n-1) 1. Inefficient coupling.2. Incomplete detritylation.3. Inefficient capping.1. As above, increase coupling time and ensure high-quality reagents.2. Ensure complete removal of the DMT group before coupling.3. Check the freshness and concentration of capping reagents.
Unexpected Modifications in Final Product 1. Depurination (though less likely with TNA).2. Side reactions during deprotection.1. Although TNA is highly resistant, for very long oligonucleotides or those with particularly sensitive modified bases, consider using milder detritylation reagents if issues are observed.2. Ensure the correct deprotection solution and conditions (time and temperature) are used as specified for the protecting groups on the TNA monomers.

Quantitative Data: Acid Stability of TNA vs. DNA and RNA

Recent studies have quantified the remarkable stability of TNA in acidic conditions compared to natural nucleic acids. The data below summarizes the half-lives and degradation rate constants of different oligonucleotides under acidic conditions (pH 3.3 at 90°C).

OligonucleotideHalf-life (t½)Degradation Rate Constant (k)
TNA 6.3 hours 3.3 x 10⁻⁵ s⁻¹
DNA10.9 minutes8.4 x 10⁻⁴ s⁻¹
RNA40.8 minutes1.9 x 10⁻⁴ s⁻¹
2',5'-linked DNA9.9 hours2.5 x 10⁻⁵ s⁻¹
Data from reference[2]

This data clearly demonstrates that TNA is substantially more stable than both DNA and RNA under harsh acidic conditions, making depurination a significantly less limiting factor in the synthesis of long TNA oligonucleotides.[2]

Experimental Protocols

General Protocol for Solid-Phase TNA Oligonucleotide Synthesis

This protocol outlines the key steps for automated solid-phase synthesis of TNA oligonucleotides using phosphoramidite chemistry. It is assumed that the synthesis is performed on a standard automated DNA/RNA synthesizer.

1. Pre-Synthesis Setup:

  • Ensure all reagents (TNA phosphoramidites, activator, capping solutions, oxidizing solution, and detritylation solution) are fresh and anhydrous where specified.

  • Dissolve TNA phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.

  • The synthesis is performed on a solid support (e.g., controlled pore glass - CPG) pre-loaded with the first TNA nucleoside.

2. Synthesis Cycle:

The following four steps are repeated for each TNA monomer addition:

  • Step 1: Detritylation (Deblocking)

    • The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).

    • TNA-specific recommendation: To ensure complete detritylation, a two-cycle detritylation of 60 seconds each can be implemented.

  • Step 2: Coupling

    • The next TNA phosphoramidite is activated (e.g., with ethylthiotetrazole or DCI) and coupled to the free 5'-hydroxyl group of the preceding nucleoside.

    • TNA-specific recommendation: The coupling time for TNA phosphoramidites should be extended significantly compared to standard DNA monomers. A coupling time of 2000 seconds has been shown to be effective.

  • Step 3: Capping

    • Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Step 4: Oxidation

3. Cleavage and Deprotection:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the nucleobase and phosphate protecting groups are removed.

  • A common method involves incubation with concentrated ammonium (B1175870) hydroxide (B78521) (33%) for 18 hours at 55°C.

4. Purification:

  • The crude TNA oligonucleotide is purified to remove truncated sequences and other impurities.

  • Methods such as denaturing polyacrylamide gel electrophoresis (PAGE) followed by electroelution and desalting are commonly used.

Visualizations

Mechanism of Depurination

Depurination_Mechanism cluster_0 Acid-Catalyzed Depurination Purine_DNA Purine Nucleoside in DNA/TNA chain Protonation Protonation of Purine (N7) Purine_DNA->Protonation + H⁺ Glycosidic_Cleavage Hydrolytic Cleavage of N-Glycosidic Bond Protonation->Glycosidic_Cleavage Weakens Bond Abasic_Site Formation of Abasic Site Glycosidic_Cleavage->Abasic_Site Releases Purine Base Chain_Cleavage Strand Scission (under basic conditions) Abasic_Site->Chain_Cleavage

Caption: Acid-catalyzed depurination pathway.

TNA Solid-Phase Synthesis Workflow

TNA_Synthesis_Workflow Start Start: Support-bound TNA Nucleoside (DMT-ON) Detritylation 1. Detritylation (Acid Treatment) Remove 5'-DMT Start->Detritylation Wash1 Wash Detritylation->Wash1 Coupling 2. Coupling Add activated TNA phosphoramidite Wash1->Coupling Wash2 Wash Coupling->Wash2 Capping 3. Capping Block unreacted 5'-OH Wash2->Capping Wash3 Wash Capping->Wash3 Oxidation 4. Oxidation (Iodine Treatment) Wash3->Oxidation Wash4 Wash Oxidation->Wash4 Next_Cycle Repeat for next nucleotide Wash4->Next_Cycle Next_Cycle->Detritylation Yes End End: Cleavage & Deprotection Next_Cycle->End No

Caption: Automated solid-phase TNA synthesis cycle.

References

Technical Support Center: Crude TNA Oligonucleotide Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing impurities in crude Threose Nucleic Acid (TNA) oligonucleotide products. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in crude TNA oligonucleotide products?

A1: Crude TNA oligonucleotide preparations, much like their DNA and RNA counterparts, contain a variety of impurities stemming from the solid-phase synthesis process. These can be broadly categorized as:

  • Product-Related Impurities:

    • Truncated Sequences (n-x): Shorter oligonucleotides that result from incomplete coupling at one or more synthesis cycles. The most common are n-1 sequences.[1]

    • Elongated Sequences (n+x): Longer oligonucleotides that can arise from issues such as the addition of multiple phosphoramidite (B1245037) units in a single cycle.

    • Sequences with Protecting Group Adducts: Incomplete removal of protecting groups from the nucleobases or the phosphate (B84403) backbone during the final deprotection step.

    • Modified Sequences: Byproducts from side reactions that chemically alter the oligonucleotide, such as depurination (though less frequent in TNA compared to DNA).[2][3]

    • Guanosine (B1672433) Regioisomers: A specific challenge in TNA synthesis is the potential for the formation of N7 and N9 regioisomers during the chemical synthesis of guanosine phosphoramidites, which can be difficult to separate.

  • Process-Related Impurities:

    • Residual Solvents and Reagents: Small molecules from the synthesis and purification process, such as acetonitrile, acetic anhydride, and cleavage/deprotection reagents.

    • Phosphoramidite-Related Impurities: Impurities present in the starting phosphoramidite monomers can be incorporated into the growing oligonucleotide chain.

Q2: How do impurities in crude TNA oligonucleotides affect downstream applications?

A2: The presence of impurities can have significant consequences for various applications:

  • Reduced Functional Concentration: The actual concentration of the full-length, correct TNA oligonucleotide is lower than the total measured concentration, which can affect stoichiometric calculations in experiments like binding assays or enzymatic reactions.

  • Interference in Assays: Truncated sequences or those with modifications can compete with the full-length product for binding to target sequences, potentially leading to inaccurate results in hybridization-based assays.

  • Altered Biological Activity: In therapeutic applications, impurities can lead to off-target effects, altered efficacy, and potential toxicity.

  • Issues in Structural Studies: Heterogeneity in the sample can impede crystallization or lead to ambiguous results in NMR and mass spectrometry analyses.

Q3: What methods are used to analyze the purity of crude TNA oligonucleotides?

A3: A multi-faceted approach is typically employed to accurately assess the purity of TNA oligonucleotides, combining separation techniques with mass analysis.

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for oligonucleotide analysis.

    • Ion-Pair Reversed-Phase (IP-RP) HPLC: Separates oligonucleotides based on their hydrophobicity and length. It is highly effective for resolving the full-length product from shorter failure sequences.[4][5]

    • Anion-Exchange (AEX) HPLC: Separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone, making it excellent for separating by length.[4][6]

  • Mass Spectrometry (MS): Provides precise molecular weight information, confirming the identity of the target oligonucleotide and helping to identify impurities.[7] Liquid chromatography is often coupled with mass spectrometry (LC-MS) for comprehensive analysis.

  • Capillary Gel Electrophoresis (CGE): Offers high-resolution separation of oligonucleotides based on size and charge.

  • Polyacrylamide Gel Electrophoresis (PAGE): A traditional method for visualizing and purifying oligonucleotides, especially for longer sequences.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification and analysis of crude TNA oligonucleotides.

Issue 1: Low yield of the full-length product (FLP) after purification.

Possible Cause Troubleshooting Steps
Suboptimal Synthesis Efficiency Review the synthesis report. Lower-than-expected coupling efficiencies for each step will result in a lower proportion of the full-length product in the crude mixture. For TNA synthesis, it is often necessary to increase the coupling time and the frequency of de-blocking and coupling reactions to ensure high yield.[8]
Inefficient Purification Method The chosen purification method may not be optimal for the specific TNA oligonucleotide. For example, the resolution of reversed-phase HPLC can decrease for very long oligonucleotides. Consider an alternative or orthogonal purification method (e.g., anion-exchange HPLC if reversed-phase was used).
Loss of Product During Sample Handling Ensure complete dissolution of the crude product before loading it onto the purification system. Use appropriate low-binding labware.
Depurination During Synthesis While TNA is more resistant to acid-mediated depurination than DNA, prolonged exposure to acidic conditions during detritylation can still lead to some product loss.[2][3] This is especially a concern for longer sequences that undergo many detritylation cycles. Consider using a milder deblocking reagent if depurination is suspected.

Issue 2: Co-elution of impurities with the full-length product in HPLC.

Possible Cause Troubleshooting Steps
Similar Hydrophobicity or Charge Certain impurities, such as n-1 sequences that are very close in length to the FLP, or oligonucleotides with minor base modifications, can be difficult to resolve.
Optimize HPLC Gradient: Use a shallower gradient around the elution time of the FLP to improve resolution.
Change Ion-Pairing Reagent: In IP-RP HPLC, switching to a different ion-pairing reagent (e.g., from triethylammonium (B8662869) acetate (B1210297) to hexylammonium acetate) can alter selectivity.
Adjust Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution by disrupting secondary structures.
Orthogonal Chromatography: Use a different separation mode. If you are using IP-RP HPLC (separation by hydrophobicity), try AEX-HPLC (separation by charge), or vice versa.
Presence of Guanosine Regioisomers The N7 and N9 regioisomers of guanosine can be challenging to separate from the desired product. Methodical optimization of HPLC conditions is required.

Issue 3: Mass spectrometry reveals unexpected masses.

Possible Cause Troubleshooting Steps
Incomplete Deprotection Masses corresponding to the FLP with protecting groups still attached (e.g., +benzoyl, +isobutyryl) indicate incomplete deprotection. Extend the deprotection time or use harsher conditions if the TNA sequence is stable enough.
Formation of Adducts Common adducts in mass spectrometry of oligonucleotides include sodium (+22 Da) and potassium (+38 Da). The presence of certain ion-pairing reagents can also lead to adduct formation. Ensure high-purity reagents and solvents are used.[9]
Side Reactions During Synthesis Unexpected masses could indicate side reactions. For example, cyanoethylation of thymidine (B127349) can result in a +53 Da modification.[10] Careful analysis of the mass difference can help identify the nature of the modification.
Depurination The loss of a purine (B94841) base (adenine or guanine) will result in a mass decrease corresponding to the mass of the base. While less common in TNA, it can still occur.[2][3][10]

Quantitative Data Summary

Table 1: Common Analytical Techniques for TNA Oligonucleotide Purity Assessment

Technique Principle of Separation/Analysis Typical Purity Achieved Advantages Limitations
IP-RP HPLC Hydrophobicity and length>95%High resolution for shorter oligos, compatible with MS.Resolution can decrease for longer oligos.
AEX-HPLC Charge (number of phosphate groups)>98%Excellent for separating by length, high resolution.Can be less effective at separating sequences with the same length but different base compositions.
PAGE Size and conformation>99%High purity, good for preparative scale for long oligos.Can be labor-intensive, recovery can be lower.
LC-MS Mass-to-charge ratioN/A (provides identity)Confirms molecular weight, identifies modifications and adducts.Quantification can be challenging without standards.

Experimental Protocols

Protocol 1: General Analytical Ion-Pair Reversed-Phase HPLC (IP-RP HPLC) for TNA Oligonucleotides

  • Column: C18 column suitable for oligonucleotide analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 100 mM hexafluoroisopropanol (HFIP), 8.6 mM triethylamine (B128534) (TEA) in water.

  • Mobile Phase B: 100 mM HFIP, 8.6 mM TEA in methanol.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 60 °C.

  • Gradient: A linear gradient tailored to the specific TNA oligonucleotide, for example, 30-40% B over 10 minutes.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the crude TNA oligonucleotide in water or a low-salt buffer to a concentration of approximately 10-50 µM.

Protocol 2: General Anion-Exchange HPLC (AEX-HPLC) for TNA Oligonucleotides

  • Column: A polymer-based anion-exchange column suitable for oligonucleotides.

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.5.

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Gradient: A linear gradient from a low to high salt concentration, for example, 0-50% B over 30 minutes.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the crude TNA oligonucleotide in Mobile Phase A to a concentration of approximately 10-50 µM.

Visualizations

Experimental_Workflow cluster_analysis Analysis Methods cluster_purification Purification Methods Crude_TNA Crude TNA Product Analysis Purity & Identity Analysis Crude_TNA->Analysis Sample Purification Purification Analysis->Purification Proceed if identity is correct IP_RP_HPLC IP-RP HPLC Analysis->IP_RP_HPLC AEX_HPLC AEX-HPLC Analysis->AEX_HPLC LC_MS LC-MS Analysis->LC_MS Purified_TNA Purified TNA Product Purification->Purified_TNA Fractions Prep_HPLC Preparative HPLC Purification->Prep_HPLC PAGE PAGE Purification->PAGE Final_QC Final Quality Control Purified_TNA->Final_QC Sample Downstream Downstream Application Final_QC->Downstream Meets Specs

Caption: Workflow for TNA Oligonucleotide Analysis and Purification.

Troubleshooting_Logic Start Impurity Issue Identified Check_Purity Assess Purity Profile (HPLC, MS) Start->Check_Purity Co_elution Co-eluting Impurities? Check_Purity->Co_elution Chromatography Unexpected_Mass Unexpected Mass? Check_Purity->Unexpected_Mass Mass Spec Optimize_HPLC Optimize HPLC Conditions (Gradient, Temp, Ion-Pair) Co_elution->Optimize_HPLC Yes Orthogonal_Method Use Orthogonal Method (e.g., AEX-HPLC) Co_elution->Orthogonal_Method No Resolution Analyze_Mass_Diff Analyze Mass Difference (Adducts, Modifications) Unexpected_Mass->Analyze_Mass_Diff Yes Review_Synthesis Review Synthesis & Deprotection Unexpected_Mass->Review_Synthesis No Obvious Adducts Resolved Impurities Resolved Optimize_HPLC->Resolved Orthogonal_Method->Resolved Identified Impurity Identified Analyze_Mass_Diff->Identified Review_Synthesis->Identified

Caption: Troubleshooting Logic for TNA Impurity Analysis.

References

Technical Support Center: Improving the Yield of Long TNA Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of long Threose Nucleic Acid (TNA) oligonucleotides. Our goal is to help you optimize your experimental protocols to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing long TNA oligonucleotides?

The primary challenge in synthesizing long oligonucleotides, including TNA, is the cumulative effect of incomplete coupling at each step.[1] While the coupling efficiency for each nucleotide addition is typically high (around 99%), this small inefficiency compounds with increasing oligonucleotide length, leading to a significant decrease in the yield of the full-length product.[1][2] For instance, a 99% coupling efficiency for a 100-mer oligonucleotide results in only about 37% of the theoretical full-length product.[3]

Q2: How does the choice of solid support impact the synthesis of long TNA oligonucleotides?

The solid support's physical properties, particularly pore size and loading capacity, are critical for the successful synthesis of long oligonucleotides.

  • Pore Size: For longer oligonucleotides, solid supports with larger pores are necessary to prevent steric hindrance as the oligonucleotide chain grows.[4] Controlled Pore Glass (CPG) with pore sizes of 1000 Å or greater is recommended for oligonucleotides up to 100 bases, while even larger pores may be needed for longer sequences.[4]

  • Loading Capacity: While a higher loading capacity might seem desirable for increasing yield, it can lead to steric crowding on the support surface, which in turn reduces coupling efficiency, especially in the initial synthesis cycles.[4] Optimizing the surface area to nucleoside loading (SANL) is crucial for maximizing the yield of the full-length product.[4]

Q3: Are there specific challenges related to TNA phosphoramidite (B1245037) chemistry?

Yes, the synthesis of TNA phosphoramidites, particularly the guanosine (B1672433) (tG) monomer, presents unique challenges. The use of a bulky diphenylcarbamoyl (DPC) protecting group on the O6 position of guanine, while effective in preventing side reactions, can sterically hinder the coupling reaction.[5][6][7][8] Recent studies have shown that using a less bulky acetyl protecting group on the tG amidite can increase the coupling efficiency by approximately 25%.[6][7]

Q4: What are the recommended deprotection strategies for TNA oligonucleotides?

The choice of deprotection strategy depends on the presence of any base-labile modifications on the TNA oligonucleotide.

  • Standard Deprotection: A common method involves using a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), which allows for rapid deprotection.[9][10]

  • Mild Deprotection: For TNA oligos with sensitive modifications, milder deprotection conditions are necessary. Options include using potassium carbonate in methanol (B129727) or t-butylamine/water mixtures.[9][10] It is crucial to use acetyl (Ac) protected dC to avoid base modification when using AMA.[10]

Q5: Which purification method is best for long TNA oligonucleotides?

Both High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are effective for purifying long oligonucleotides, each with its advantages and disadvantages.

  • PAGE: Offers the highest resolution and can achieve purities greater than 95%, making it ideal for separating the full-length product from shorter failure sequences (n-1, n-2).[11][12][13] However, the yield from PAGE purification is often lower due to the complex extraction process.[12][13]

  • HPLC: Reversed-phase HPLC (RP-HPLC) is a high-throughput method that provides good purity (typically >85%) and higher yields compared to PAGE.[11][12] However, its resolution decreases with increasing oligonucleotide length.[12] Anion-exchange HPLC (AEX-HPLC) can be beneficial for sequences prone to secondary structures.[14]

Troubleshooting Guides

Low Yield of Full-Length TNA Oligonucleotide

A low yield of the final product is one of the most common issues in long oligonucleotide synthesis. The following guide will help you diagnose and address the potential causes.

dot

Troubleshooting_Low_Yield start Low Yield of Full-Length TNA check_coupling Assess Coupling Efficiency start->check_coupling check_reagents Verify Reagent Quality start->check_reagents check_protocol Review Synthesis Protocol start->check_protocol check_deprotection Evaluate Deprotection & Cleavage start->check_deprotection check_purification Analyze Purification Method start->check_purification coupling_low Coupling Efficiency < 99% check_coupling->coupling_low reagents_bad Reagents Expired or Contaminated? check_reagents->reagents_bad protocol_suboptimal Protocol Optimized for Long TNA? check_protocol->protocol_suboptimal deprotection_incomplete Incomplete Deprotection or Cleavage? check_deprotection->deprotection_incomplete purification_loss Product Loss During Purification? check_purification->purification_loss solution_coupling Optimize Coupling: - Increase coupling time - Use fresh, high-quality phosphoramidites - Use optimal activator (e.g., DCI) - Ensure anhydrous conditions coupling_low->solution_coupling Yes solution_reagents Replace all reagents with fresh, anhydrous solutions. Ensure proper storage. reagents_bad->solution_reagents Yes solution_protocol Adjust Protocol: - Use solid support with larger pores - Optimize phosphoramidite concentration - Consider a double coupling step for difficult monomers protocol_suboptimal->solution_protocol Yes solution_deprotection Optimize Deprotection: - Ensure appropriate deprotection time and temperature - Use fresh deprotection reagents - Confirm complete cleavage from support deprotection_incomplete->solution_deprotection Yes solution_purification Optimize Purification: - Choose method based on length and purity needs (PAGE vs. HPLC) - For HPLC, optimize gradient and column type - For PAGE, ensure efficient extraction from gel purification_loss->solution_purification Yes

Troubleshooting Decision Tree for Low Yield
Problem Potential Cause Recommended Solution
Low Overall Yield Suboptimal Coupling Efficiency: Each coupling step must be highly efficient (>99%) to achieve a good yield for long oligos.[1]- Increase Coupling Time: TNA phosphoramidites may require longer coupling times than standard DNA or RNA monomers.[7] - Use Fresh Reagents: Ensure all phosphoramidites, activator, and solvents are fresh and anhydrous.[2] - Optimize Activator: Use a highly efficient activator such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[2][15]
Inadequate Solid Support: The pore size of the solid support may be too small, leading to steric hindrance.[4]- Select Appropriate Support: Use a solid support with a larger pore size (e.g., 1000Å or 2000Å CPG) for longer TNA oligonucleotides.[4]
Poor Quality Phosphoramidites: Impurities in the phosphoramidite solutions can lead to failed couplings.- Quality Control: Use high-purity TNA phosphoramidites and ensure they are stored under anhydrous conditions to prevent degradation.[15]
High Proportion of Truncated Sequences Inefficient Capping: Unreacted 5'-hydroxyl groups that are not capped will lead to the formation of n-1 and other deletion sequences.- Optimize Capping: Ensure the capping solution is fresh and the capping step is of sufficient duration to block all unreacted sites.[15]
Depurination: The acidic conditions of the deblocking step can cause depurination, leading to chain cleavage.[2]- Use Milder Deblocking: Consider using a milder deblocking agent, such as 3% dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), especially for sequences rich in purines.[2]
Presence of Unexpected Peaks in Mass Spectrometry Incomplete Deprotection: Residual protecting groups on the bases or phosphate (B84403) backbone will result in adducts.- Optimize Deprotection: Ensure the deprotection time and temperature are sufficient for complete removal of all protecting groups.[9][10] - Use Appropriate Reagents: Select the deprotection reagent based on the protecting groups used and the presence of any sensitive modifications.[9][10]
Side Reactions: Side reactions during synthesis can lead to modified bases or backbone structures.- Minimize Water Content: Ensure all reagents and solvents are anhydrous to prevent side reactions.[2] - Optimize Activator: Avoid overly acidic activators that can promote side reactions like GG dimer formation.[2]

Interpreting Mass Spectrometry Data

Mass spectrometry is a critical tool for quality control in oligonucleotide synthesis. Here's a guide to interpreting common observations in your mass spectra.

Observation Potential Cause Confirmation/Action
Peak at Expected Mass is Low Low yield of full-length product.Refer to the "Low Yield of Full-Length TNA Oligonucleotide" troubleshooting guide.
Series of Peaks at Lower Masses Truncated sequences (n-1, n-2, etc.) due to incomplete coupling or inefficient capping.The mass difference between peaks should correspond to the mass of a single TNA nucleotide. Review coupling and capping steps.
Peak at M + 71 Da Incomplete removal of the isobutyryl (iBu) protecting group from a guanosine base.[16]Re-treat the oligonucleotide with the deprotection solution for a longer duration or at a higher temperature.
Peak at M + 56 Da Incomplete removal of the acetyl (Ac) protecting group from a cytosine or guanosine base.Re-treat the oligonucleotide with the deprotection solution.
Peak at M + 16 Da Oxidation of a phosphodiester linkage to a phosphate.Ensure proper handling and storage of phosphoramidites to prevent oxidation.
Broad or Unresolved Peaks Presence of multiple salt adducts (e.g., Na+, K+).Desalt the sample prior to mass spectrometry analysis. Using lithium chloride during sample preparation can help consolidate adducts to a single lithiated species.[16]

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Oligonucleotide Length98% Coupling Efficiency99% Coupling Efficiency99.5% Coupling Efficiency
20-mer66.8%81.8%90.5%
50-mer36.4%60.5%77.9%
80-mer19.9%44.9%67.0%
100-mer13.3%36.6%60.6%
120-mer8.8%29.9%54.8%
Data adapted from Gene Link.[3]

Table 2: Comparison of Purification Methods for Long Oligonucleotides

Purification MethodTypical PurityTypical YieldRecommended for Long Oligos (>50 bases)AdvantagesDisadvantages
PAGE >95%[13]LowerYes[13]Highest resolution, excellent for removing n-1 sequences.[11][12]Time-consuming, lower recovery, not suitable for some modifications.[12]
RP-HPLC >85%[12]HigherUse with cautionHigh throughput, good for modified oligos.[12]Resolution decreases with increasing length.[12]
AEX-HPLC >95% (for <50 bases)[14]ModerateLess commonGood for sequences with secondary structures.[14]Resolution decreases significantly for longer oligos.[14]

Experimental Protocols

Protocol: Solid-Phase Synthesis of a Long TNA Oligonucleotide

This protocol provides a general guideline for the automated solid-phase synthesis of a long TNA oligonucleotide. Timings and reagent volumes may need to be optimized based on the specific synthesizer and the sequence being synthesized.

dot

Synthesis_Workflow start Start Synthesis deblock 1. Deblocking (Remove 5'-DMT) start->deblock coupling 2. Coupling (Add next TNA phosphoramidite) deblock->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation repeat Repeat for each nucleotide oxidation->repeat repeat->deblock Yes cleavage 5. Cleavage from Solid Support repeat->cleavage No deprotection 6. Base and Phosphate Deprotection cleavage->deprotection purification 7. Purification (HPLC or PAGE) deprotection->purification end Final Product purification->end

Solid-Phase TNA Oligonucleotide Synthesis Workflow

Materials:

  • TNA phosphoramidites (A, C, G, T) dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.

  • Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile).

  • Deblocking solution (3% DCA in dichloromethane).

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

  • Oxidation solution (0.02 M iodine in THF/water/pyridine).

  • Anhydrous acetonitrile for washing.

  • Controlled Pore Glass (CPG) solid support with the first nucleoside attached (1000 Å or 2000 Å pore size).

  • Cleavage and deprotection solution (e.g., AMA).

Procedure:

  • Synthesizer Preparation: Ensure the automated DNA synthesizer is clean and all reagent lines are primed with fresh, anhydrous reagents.

  • Synthesis Cycle: a. Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside by treating with the deblocking solution. b. Coupling: Deliver the TNA phosphoramidite and activator solution to the synthesis column. Allow for an extended coupling time (e.g., 5-15 minutes) to ensure high coupling efficiency. A double coupling can be performed for notoriously difficult couplings. c. Capping: Treat the support with the capping solutions to acetylate any unreacted 5'-hydroxyl groups. d. Oxidation: Oxidize the newly formed phosphite (B83602) triester to a more stable phosphate triester using the oxidation solution. e. Wash: Thoroughly wash the solid support with anhydrous acetonitrile between each step.

  • Repeat Synthesis Cycle: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.

  • Cleavage and Deprotection: a. Transfer the solid support to a vial. b. Add the cleavage and deprotection solution (e.g., AMA) and incubate at the recommended temperature and time (e.g., 65 °C for 10 minutes for AMA). c. Evaporate the solution to obtain the crude TNA oligonucleotide.

  • Purification: Purify the crude oligonucleotide using either HPLC or PAGE to isolate the full-length product.

  • Quality Control: Analyze the final product by mass spectrometry to confirm the molecular weight and by analytical HPLC or CE to determine purity.

References

Impact of activator choice on TNA synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Threose Nucleic Acid (TNA) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing TNA synthesis efficiency, with a particular focus on the critical role of activator selection. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for TNA synthesis?

TNA oligonucleotides can be synthesized using two main methods: solid-phase synthesis via phosphoramidite (B1245037) chemistry and polymerase-mediated primer extension.[1] Solid-phase synthesis is a common method for creating custom TNA sequences, while polymerase-mediated synthesis is used for template-dependent TNA polymerization using engineered DNA polymerases.[1][2]

Q2: Why is activator choice so important in solid-phase TNA synthesis?

Activators play a crucial role in the coupling step of phosphoramidite chemistry. They protonate the diisopropylamino group of the phosphoramidite, which is then displaced by the activator to form a highly reactive intermediate. This intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. The efficiency of this coupling step directly impacts the overall yield and purity of the final TNA oligonucleotide. Given the unique four-carbon threose sugar structure in TNA, which can present steric challenges similar to or greater than the ribose in RNA, the choice of activator is critical for achieving high coupling efficiency.

Q3: Which activators are commonly used for oligonucleotide synthesis, and how do they differ?

Several activators are used in phosphoramidite chemistry, each with distinct properties. The choice of activator can significantly impact coupling kinetics and the potential for side reactions. Key characteristics to consider are acidity (pKa) and nucleophilicity.

ActivatorpKaKey Characteristics
1H-Tetrazole4.8The traditional activator for DNA synthesis; can be less effective for sterically hindered monomers.
5-Ethylthio-1H-tetrazole (ETT)4.28More acidic than 1H-Tetrazole, leading to faster coupling reactions. Often recommended for RNA synthesis.
5-Benzylthio-1H-tetrazole (BTT)4.08Even more acidic than ETT, providing very fast coupling kinetics. Also a common choice for RNA synthesis.
4,5-Dicyanoimidazole (DCI)5.2Less acidic than 1H-Tetrazole but a stronger nucleophile. Its lower acidity can reduce the risk of premature detritylation of the phosphoramidite.

Q4: What is the recommended activator for TNA synthesis?

While there is limited direct comparative data specifically for TNA synthesis, based on the understanding of phosphoramidite chemistry and the steric hindrance of TNA monomers, the following recommendations can be made:

  • For routine TNA synthesis, especially for shorter oligonucleotides, a more potent activator than 1H-Tetrazole is advisable. 5-Ethylthio-1H-tetrazole (ETT) is a good starting point due to its successful application in RNA synthesis, which also involves sterically demanding monomers.

  • 5-Benzylthio-1H-tetrazole (BTT) , being more acidic, could offer even faster coupling but should be used with caution to avoid potential side reactions like premature detritylation, especially in the synthesis of longer TNA sequences.

  • 4,5-Dicyanoimidazole (DCI) is a strong candidate, particularly for longer TNA oligonucleotides. Its lower acidity minimizes the risk of detritylation of the incoming TNA phosphoramidite, a side reaction that can lead to n+1 insertions.

Q5: How does the coupling time for TNA synthesis compare to DNA synthesis?

Due to the steric bulk of the threose sugar, TNA phosphoramidites generally require significantly longer coupling times than standard DNA phosphoramidites. Some protocols suggest coupling times for TNA amidites as long as 2000 seconds, a substantial increase from the typical 30-60 seconds used for DNA synthesis. It is crucial to optimize the coupling time for your specific TNA monomers and chosen activator to maximize efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during solid-phase TNA synthesis, with a focus on problems related to activator choice and coupling efficiency.

Problem Potential Cause Recommended Solution
Low overall yield of TNA oligonucleotide Low coupling efficiency. This is the most common cause of low yield in solid-phase synthesis.1. Switch to a more potent activator: If using 1H-Tetrazole, consider switching to ETT or BTT. 2. Increase coupling time: TNA monomers are sterically hindered and require longer reaction times. Systematically increase the coupling time and monitor the impact on yield. 3. Increase phosphoramidite concentration: A higher concentration of the TNA phosphoramidite can help drive the coupling reaction to completion. 4. Ensure anhydrous conditions: Water will react with the activated phosphoramidite, reducing coupling efficiency. Use anhydrous acetonitrile (B52724) and ensure all reagents and the synthesizer lines are dry.
Inefficient capping. Unreacted 5'-hydroxyl groups that are not capped will lead to the synthesis of n-1 and other deletion sequences, which can complicate purification and lower the yield of the full-length product.1. Check the freshness of capping reagents. 2. Increase capping time to ensure all unreacted chains are blocked.
Presence of n+1 sequences in the final product Premature detritylation of the phosphoramidite monomer. Highly acidic activators like BTT can cause a small amount of the 5'-DMT protecting group on the incoming phosphoramidite to be removed. This "dimer" phosphoramidite can then couple to the growing chain, resulting in an n+1 impurity.1. Switch to a less acidic activator: If using BTT or ETT, consider switching to DCI, which is less acidic but still a potent activator due to its high nucleophilicity.[3] 2. Optimize activator concentration and coupling time: Reducing the coupling time when using a highly acidic activator may help minimize this side reaction, but this must be balanced with achieving acceptable coupling efficiency.
Inconsistent synthesis results Activator precipitation. Some activators, like 1H-Tetrazole, have limited solubility in acetonitrile and can precipitate at lower temperatures, leading to inconsistent delivery and failed couplings.1. Use a more soluble activator: ETT and DCI have better solubility in acetonitrile than 1H-Tetrazole. 2. Ensure proper storage and handling of the activator solution to prevent precipitation.

Experimental Protocols

General Protocol for Solid-Phase TNA Oligonucleotide Synthesis

This protocol provides a general framework for the synthesis of TNA oligonucleotides on an automated DNA synthesizer. Optimization of coupling times and reagent concentrations is recommended for each specific TNA phosphoramidite and activator used.

  • Solid Support: Start with a solid support (e.g., CPG) functionalized with the desired 3'-terminal TNA nucleoside.

  • Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

  • Coupling: Deliver the TNA phosphoramidite and the chosen activator (e.g., 0.25 M ETT in acetonitrile) to the synthesis column.

    • Note on Coupling Time: For TNA synthesis, a significantly extended coupling time (e.g., 10-30 minutes) is generally required compared to DNA synthesis. This should be empirically determined.

  • Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences.

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester to a more stable phosphate (B84403) triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Repeat: Repeat steps 2-5 for each subsequent TNA monomer to be added to the sequence.

  • Cleavage and Deprotection: After the final coupling cycle, cleave the TNA oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone using a suitable deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purification: Purify the full-length TNA oligonucleotide using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Visualizations

TNA_Synthesis_Workflow start Start with 3'-TNA on Solid Support deblock Deblocking (Remove 5'-DMT) start->deblock coupling Coupling (TNA Phosphoramidite + Activator) deblock->coupling capping Capping (Block unreacted 5'-OH) coupling->capping oxidation Oxidation (P(III) -> P(V)) capping->oxidation repeat Repeat Cycle for Next TNA Monomer oxidation->repeat repeat->deblock  Yes final_cleavage Final Cleavage & Deprotection repeat->final_cleavage No purification Purification final_cleavage->purification Activator_Choice_Logic start Choosing an Activator for TNA Synthesis olig_length What is the desired TNA oligonucleotide length? start->olig_length short_oligo Short Oligonucleotide (< 50 bases) olig_length->short_oligo Short long_oligo Long Oligonucleotide (> 50 bases) olig_length->long_oligo Long ett_btt Use a more acidic activator: ETT or BTT (Faster coupling) short_oligo->ett_btt dci Consider a less acidic, more nucleophilic activator: DCI (Minimizes n+1 side reactions) long_oligo->dci optimization Optimize coupling time and phosphoramidite concentration ett_btt->optimization dci->optimization

References

Technical Support Center: Synthesis of G-Rich TNA Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of G-rich threose nucleic acid (TNA) sequences. This resource is designed for researchers, scientists, and professionals in drug development who are working with these challenging but promising molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common issues and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when synthesizing G-rich TNA sequences?

A1: The primary challenge in synthesizing G-rich TNA sequences is their propensity to form stable secondary structures, particularly G-quadruplexes.[1][2] These four-stranded structures, held together by Hoogsteen hydrogen bonds between guanine (B1146940) bases, can lead to several problems during solid-phase synthesis, including incomplete coupling reactions, difficult deprotection, and aggregation, which collectively result in low synthesis yield and purity.[3][4]

Q2: How can I prevent G-quadruplex formation during solid-phase synthesis?

A2: Preventing G-quadruplex formation on the solid support is crucial for successful synthesis. Strategies include using modified phosphoramidites with protecting groups that hinder Hoogsteen base pairing, optimizing coupling conditions, and using synthesis protocols with shorter cycle times to minimize the opportunity for secondary structure formation. Additionally, some researchers have explored the use of high-temperature synthesis to disrupt these structures.

Q3: What are the recommended deprotection strategies for G-rich TNA sequences?

A3: Incomplete removal of protecting groups from guanine bases is a common issue, as G-quadruplex structures can shield these groups from the deprotection reagents.[3] It is often necessary to use stronger or prolonged deprotection conditions. A widely used method is treatment with AMA (a 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine), which can often achieve deprotection in a shorter time frame.[3][5] For particularly sensitive sequences, milder deprotection strategies using reagents like potassium carbonate in methanol (B129727) may be considered, although these may require longer reaction times.[5]

Q4: How does the choice of phosphoramidite (B1245037) protecting groups affect the synthesis of G-rich TNA?

A4: The choice of exocyclic protecting groups on the guanosine (B1672433) phosphoramidite is critical. Standard protecting groups may not be sufficient to prevent G-quadruplex formation. The use of bulky protecting groups on the guanine base can disrupt the hydrogen bonding required for G-quadruplex assembly. An improved synthesis of guanosine TNA phosphoramidite has been reported to enhance coupling efficiency.[6][7]

Q5: What are the best methods for purifying G-rich TNA sequences?

A5: Purification of G-rich TNA can be challenging due to aggregation and the presence of secondary structures. Denaturing polyacrylamide gel electrophoresis (PAGE) is a common and effective method for separating the full-length product from shorter failure sequences.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used, often with the dimethoxytrityl (DMT) group left on the 5' end (DMT-on purification) to aid in separation. Affinity-based purification methods that specifically target G-quadruplex structures have also been developed.[8][9]

Troubleshooting Guides

Problem 1: Low Coupling Efficiency and Low Yield
Symptom Possible Cause Suggested Solution
Low overall yield of the final product.Formation of G-quadruplex structures on the solid support: This can physically block the incoming phosphoramidite, leading to incomplete coupling.[4]1. Use modified G-phosphoramidites: Employ guanosine phosphoramidites with bulky protecting groups to inhibit Hoogsteen base pairing. 2. Increase coupling time: Extend the coupling time for G-rich regions to allow for more efficient reaction. 3. Use a stronger activator: Consider using a more potent activator to drive the coupling reaction to completion.
Mass spectrometry analysis shows a high percentage of failure sequences (n-1, n-2, etc.).Steric hindrance and secondary structures: Aggregation of the growing TNA chain can limit access to the 5'-hydroxyl group.1. Change the solid support: A support with a lower loading capacity may reduce steric hindrance between growing chains. 2. Incorporate a non-G base: If the sequence allows, breaking up long G-tracts with other bases can disrupt G-quadruplex formation.
Problem 2: Incomplete Deprotection
Symptom Possible Cause Suggested Solution
Mass spectrometry shows peaks corresponding to the desired product with protecting groups still attached.G-quadruplex structure shielding protecting groups: The folded structure can prevent the deprotection reagent from accessing the protecting groups on the guanine bases.[3]1. Use a stronger deprotection reagent: Switch from standard ammonium hydroxide to AMA (ammonium hydroxide/methylamine).[3][5] 2. Increase deprotection time and/or temperature: Prolong the incubation time or increase the temperature of the deprotection step to help denature the G-quadruplex and allow for complete removal of protecting groups.[5]
The purified TNA sequence shows poor performance in downstream applications.Residual protecting groups interfering with biological activity. 1. Re-treat with deprotection solution: Subject the purified oligonucleotide to a second round of deprotection. 2. Optimize purification: Use denaturing purification methods like denaturing PAGE to separate fully deprotected sequences from partially deprotected ones.
Problem 3: Difficulty in Purification
Symptom Possible Cause Suggested Solution
Smearing or broad peaks during HPLC or gel electrophoresis.Aggregation of the G-rich TNA sequence: G-quadruplexes can promote intermolecular aggregation.1. Use denaturing conditions: For PAGE, use a high concentration of urea (B33335) (e.g., 7M). For HPLC, consider using elevated temperatures and organic mobile phase modifiers that disrupt secondary structures. 2. Purify with DMT-on: Keeping the hydrophobic DMT group on the 5'-end can improve separation in RP-HPLC.
Low recovery of the desired product after purification.Precipitation or irreversible binding to the purification matrix. 1. Optimize elution conditions: For ion-exchange or affinity chromatography, adjust the salt concentration or pH of the elution buffer. 2. Pre-treat the sample: Before loading onto the purification column, heat the sample in a low-salt buffer to disrupt aggregates.

Data Presentation

Table 1: Comparison of Deprotection Conditions for G-Rich Oligonucleotides

Deprotection ReagentTemperature (°C)Typical TimeEfficacy for G-rich sequencesNotes
Ammonium Hydroxide (30%)558-16 hoursModerateMay be insufficient for highly stable G-quadruplexes.[3]
AMA (1:1 NH4OH/Methylamine)6510-30 minutesHighMore effective at removing stubborn protecting groups.[3][5]
Potassium Carbonate (0.05M in Methanol)Room Temp4-17 hoursMildSuitable for sensitive modifications, but may require longer times.[5]
t-Butylamine/Water (1:3)606 hoursHighAn alternative for oligonucleotides with sensitive dyes or modifications.[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of G-Rich TNA Sequences

This protocol outlines a standard procedure for solid-phase synthesis using phosphoramidite chemistry, with modifications for G-rich sequences.

  • Resin Preparation:

    • Start with a solid support (e.g., CPG) pre-loaded with the first nucleoside of your sequence.

    • Swell the resin in anhydrous acetonitrile (B52724) for 30 minutes.

  • Synthesis Cycle:

    • Detritylation: Remove the 5'-DMT protecting group with 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

    • Coupling:

      • Activate the TNA phosphoramidite (A, C, G, or T) with an activator (e.g., 5-(ethylthio)-1H-tetrazole).

      • For G-rich regions, use a guanosine phosphoramidite with a bulky protecting group.

      • Couple the activated phosphoramidite to the free 5'-hydroxyl group on the growing TNA chain. Extend the coupling time for G bases to 5-10 minutes.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

    • Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

    • Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, cleave the TNA oligonucleotide from the solid support and remove the protecting groups using AMA at 65°C for 30 minutes.

  • Purification:

    • Purify the crude TNA oligonucleotide using denaturing PAGE or RP-HPLC.

Protocol 2: Purification of G-Rich TNA by Denaturing PAGE
  • Sample Preparation:

    • Resuspend the crude, deprotected TNA oligonucleotide in a loading buffer containing 7M urea and a tracking dye (e.g., bromophenol blue).

    • Heat the sample at 95°C for 5 minutes to denature any secondary structures, then immediately place it on ice.

  • Gel Electrophoresis:

    • Prepare a denaturing polyacrylamide gel (e.g., 12-20%) containing 7M urea.

    • Load the sample onto the gel and run the electrophoresis at a constant power until the tracking dye has migrated to the desired position.

  • Visualization and Elution:

    • Visualize the TNA bands using UV shadowing.

    • Excise the band corresponding to the full-length product.

    • Crush the gel slice and elute the TNA oligonucleotide overnight in a high-salt buffer (e.g., 0.5 M ammonium acetate).

  • Desalting:

    • Remove the salt from the eluted TNA using a desalting column or by ethanol (B145695) precipitation.

Protocol 3: Analysis of G-Rich TNA by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to confirm the formation of G-quadruplex structures.

  • Sample Preparation:

    • Dissolve the purified TNA oligonucleotide in a buffer containing a physiologically relevant concentration of cations (e.g., 100 mM KCl or NaCl) to induce G-quadruplex folding. Lithium chloride (LiCl) can be used as a negative control, as lithium ions do not typically stabilize G-quadruplexes.[10]

    • Anneal the sample by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • CD Measurement:

    • Record the CD spectrum from 220 nm to 320 nm at a controlled temperature (e.g., 25°C).

    • A characteristic CD spectrum for a parallel G-quadruplex shows a positive peak around 260 nm and a negative peak around 240 nm. Antiparallel structures typically exhibit a positive peak around 295 nm.

  • Thermal Denaturation:

    • To assess the stability of the G-quadruplex, perform a thermal melt by monitoring the CD signal at a specific wavelength (e.g., 260 nm or 295 nm) while increasing the temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the structure is unfolded.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support detritylation Detritylation start->detritylation coupling Coupling detritylation->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation repeat Repeat Cycle oxidation->repeat repeat->detritylation Next Nucleotide cleavage Cleavage & Deprotection repeat->cleavage Final Nucleotide purification Purification (PAGE/HPLC) cleavage->purification analysis Analysis (MS/CD) purification->analysis

Caption: Workflow for the synthesis and processing of G-rich TNA sequences.

troubleshooting_logic start Low Synthesis Yield? cause1 G-Quadruplex Formation on Support start->cause1 Yes cause2 Incomplete Deprotection start->cause2 Check Purity cause3 Purification Issues (Aggregation) start->cause3 Purification Problems solution1a Use Modified G-Phosphoramidites cause1->solution1a solution1b Increase Coupling Time cause1->solution1b solution2a Use Stronger Deprotection Agent (AMA) cause2->solution2a solution2b Increase Deprotection Time/Temp cause2->solution2b solution3a Use Denaturing Conditions cause3->solution3a

Caption: Troubleshooting decision tree for low-yield G-rich TNA synthesis.

References

Technical Support Center: Modified Oligonucleotide Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the deprotection of modified oligonucleotides. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the signs of incomplete deprotection and how can I confirm it?

A1: Incomplete deprotection is a common issue that can significantly impact the performance of your modified oligonucleotides.[1][2][3]

Symptoms of Incomplete Deprotection:

  • Poor performance in downstream applications (e.g., low hybridization efficiency, reduced biological activity).[1][4]

  • Unexpected or additional peaks during analytical chromatography (e.g., HPLC).[3][5][6]

  • Discrepancies in mass spectrometry data, showing masses higher than the expected molecular weight of the fully deprotected oligonucleotide.[3][]

  • For oligonucleotides used in microarrays, incomplete deprotection can lead to poor spot morphology and inaccurate results.[1][2]

Confirmation Methods:

  • Mass Spectrometry (MS): This is one of the most definitive methods to confirm incomplete deprotection. The presence of peaks corresponding to the mass of the oligonucleotide plus the mass of the protecting group(s) is a clear indicator.[3]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can often resolve fully deprotected oligonucleotides from their partially protected counterparts. Incompletely deprotected species typically have longer retention times due to the hydrophobicity of the protecting groups.[3][5][6]

  • Polyacrylamide Gel Electrophoresis (PAGE): While less common for this specific purpose, in some cases, incompletely deprotected oligos may exhibit altered mobility.

Q2: My modified oligonucleotide is sensitive to standard deprotection conditions. What are my options?

A2: Many modifications, such as fluorescent dyes, are not stable under standard deprotection conditions like concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.[8] In these cases, milder deprotection strategies are necessary to avoid degrading the modification.

Mild Deprotection Strategies:

  • UltraMILD Deprotection: This approach utilizes phosphoramidites with more labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[8] Deprotection can then be achieved with a mild base like 0.05M potassium carbonate in methanol (B129727) at room temperature.[8][9]

  • Ammonium Hydroxide/Methylamine (AMA): While AMA is often used for rapid deprotection, it can also be used at lower temperatures for sensitive modifications.[3][8]

  • t-Butylamine/Water: A mixture of t-butylamine and water can be used for the deprotection of oligonucleotides containing sensitive dyes like TAMRA.[3][8]

It is crucial to review the technical specifications of your specific modification to determine the recommended deprotection protocol.[3][10]

Q3: I am seeing a significant amount of (n-1) shortmer impurities. Could this be related to deprotection?

A3: While (n-1) impurities are often associated with incomplete capping during synthesis, incomplete 5'-DMT deprotection during the synthesis cycles can also lead to their formation. If the 5'-hydroxyl group is not successfully deprotected in a given cycle, it cannot react with the incoming phosphoramidite, leading to a deletion at that position. This results in a full-length product that is one nucleotide shorter, which is often difficult to separate from the desired product.

Q4: How does water content in my reagents affect deprotection, especially for RNA?

A4: Water content can be a critical factor, particularly in the deprotection of RNA and certain modified oligonucleotides. For the removal of 2'-O-silyl protecting groups in RNA synthesis using tetrabutylammonium (B224687) fluoride (B91410) (TBAF), excess water in the TBAF reagent can significantly slow down the desilylation reaction, especially for pyrimidine (B1678525) residues.[4] This can lead to incomplete deprotection and biologically inactive RNA.[4]

Troubleshooting:

  • Use fresh, high-quality reagents.

  • Consider using molecular sieves to dry reagents like TBAF before use.[4]

  • Store reagents under inert gas (e.g., argon or nitrogen) to prevent moisture absorption.

Quantitative Data Summary

Table 1: Comparison of Common Deprotection Conditions

Deprotection MethodReagentTemperatureDurationTypical Application
Regular Concentrated Ammonium Hydroxide55 °C8 - 16 hoursStandard DNA oligonucleotides
UltraFAST Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)65 °C5 - 10 minutesRapid deprotection of DNA with compatible amidites (e.g., Ac-dC)
UltraMILD 0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursOligonucleotides with base-labile modifications (e.g., certain dyes)
t-Butylamine/Water t-Butylamine/Water (1:3 v/v)60 °C6 hoursOligonucleotides containing sensitive dyes like TAMRA

Note: These are general guidelines. Always refer to the specific recommendations for your oligonucleotide and any modifications it contains.[3][8]

Experimental Protocols

Protocol 1: Analysis of Deprotection by Reverse-Phase HPLC

This protocol outlines a general method for analyzing the completeness of deprotection using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Deprotected oligonucleotide sample

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Buffer B: 0.1 M TEAA in 50% Acetonitrile

  • C18 reverse-phase HPLC column

Procedure:

  • Equilibrate the C18 column with a mixture of Buffer A and Buffer B as per the column manufacturer's instructions.

  • Inject the deprotected oligonucleotide sample onto the column.

  • Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration. A typical gradient might be from 5% to 65% Buffer B over 30 minutes.

  • Monitor the elution profile at 260 nm.

  • Analysis: A single major peak corresponding to the full-length, fully deprotected oligonucleotide is expected. The presence of later-eluting peaks may indicate incomplete deprotection, as the remaining protecting groups increase the hydrophobicity of the molecule.[5][6]

Protocol 2: Deprotection of Thiol-Modified Oligonucleotides

This protocol describes the cleavage of the disulfide bond for thiol-modified oligonucleotides to generate a free thiol group.

Materials:

  • Lyophilized thiol-modified oligonucleotide

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate (B84403) buffer (100 mM, pH 8.3-8.5)

Procedure using DTT:

  • Prepare a 100 mM DTT solution in the phosphate buffer. This solution should be prepared fresh.

  • Dissolve the lyophilized oligonucleotide in the buffer to a concentration of 100-500 µM.

  • Add an equal volume of the 100 mM DTT solution to the oligonucleotide solution (final DTT concentration of 50 mM).

  • Incubate at room temperature for 30 minutes.[11]

  • The reduced oligonucleotide can be used directly, or excess DTT can be removed by ethanol (B145695) precipitation or using a desalting column.[11]

Procedure using TCEP:

  • Prepare a 0.1 M TCEP solution.

  • Dissolve the lyophilized oligonucleotide in 400 µL of the 0.1 M TCEP solution.

  • Incubate at room temperature for 1 hour with intermittent vortexing.[11]

  • Purify the oligonucleotide by ethanol precipitation to remove TCEP.[11]

Visual Guides

Deprotection_Troubleshooting_Workflow cluster_symptoms Observed Problem cluster_causes Potential Cause cluster_solutions Solution Poor_Performance Poor Performance in Assay Incomplete_Deprotection Incomplete Deprotection Poor_Performance->Incomplete_Deprotection Degradation Modification Degradation Poor_Performance->Degradation Bad_Analytics Anomalous Analytical Data (HPLC/MS) Bad_Analytics->Incomplete_Deprotection Bad_Analytics->Degradation Optimize_Conditions Optimize Deprotection (Time, Temp, Reagent) Incomplete_Deprotection->Optimize_Conditions Check_Reagents Verify Reagent Quality (e.g., water content) Incomplete_Deprotection->Check_Reagents Use_Mild_Conditions Switch to Mild Deprotection Protocol Degradation->Use_Mild_Conditions Deprotection_Strategy_Selection cluster_strategy Deprotection Strategy Standard Standard Deprotection (Ammonium Hydroxide, 55°C) Fast UltraFAST Deprotection (AMA, 65°C) Standard->Fast Need Speed? Mild UltraMILD Deprotection (K2CO3/MeOH, RT) Start Start: Review Oligo Components Sensitive_Mod Sensitive Modification? Start->Sensitive_Mod Sensitive_Mod->Standard No Sensitive_Mod->Mild Yes

References

Validation & Comparative

A Comparative Guide to the Characterization of Modified Oligonucleotides: The Case of DMTr-TNA-G Sequences

Author: BenchChem Technical Support Team. Date: December 2025

The advent of xeno-nucleic acids (XNAs), such as threofuranosyl nucleic acid (TNA), has opened new avenues in drug development and synthetic biology. TNA's unique backbone structure, composed of repeating α-L-threofuranosyl nucleotides linked by 3',2'-phosphodiester bonds, imparts high stability against nucleases, making it a prime candidate for therapeutic applications like aptamers and gene silencing enzymes.[1] The accurate characterization of synthetic oligonucleotides incorporating TNA modifications is critical for quality control and functional validation. This guide provides a comparative overview of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the characterization of sequences containing 5'-O-Dimethoxytrityl (DMTr)-protected TNA-Guanine (G), comparing it with alternative methods and providing detailed experimental protocols.

MALDI-TOF MS for Modified Oligonucleotide Analysis

MALDI-TOF MS is a powerful analytical technique widely used for determining the molecular weight of biomolecules, including oligonucleotides.[2][3] The process involves co-crystallizing the analyte with a matrix material on a target plate. A pulsed laser irradiates the spot, causing the matrix to absorb energy and desorb, carrying the intact, ionized analyte molecules into the gas phase. These ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio (m/z) is determined based on their flight time.[4][5]

For modified oligonucleotides, MALDI-TOF offers several advantages, including high sensitivity, speed, and tolerance to moderate salt concentrations, making it well-suited for high-throughput quality control of synthetic sequences.[4][5]

Comparison of Analytical Methods: MALDI-TOF vs. ESI-MS

While MALDI-TOF is a robust method, Electrospray Ionization (ESI) mass spectrometry represents a common and powerful alternative for oligonucleotide analysis.[6] The choice between these techniques often depends on the specific requirements of the analysis, such as the length of the oligonucleotide and the desired mass accuracy.

FeatureMALDI-TOF Mass SpectrometryElectrospray Ionization (ESI) Mass Spectrometry
Principle Analyte is co-crystallized with a matrix and ionized by a laser pulse.[4][5]Analyte in solution is sprayed through a charged capillary, creating multiply charged ions.[4]
Ionization State Primarily generates singly charged ions (M+H)⁺.[4]Generates a series of multiply charged ions (M+nH)ⁿ⁺.[4]
Mass Range Effective for oligonucleotides up to ~50 bases; performance decreases for longer sequences.[4][5]Maintains high accuracy and resolution for a wide range of lengths (20–120+ bases).[4]
Mass Accuracy Good, but can be lower than ESI, with errors sometimes >0.02%.[4]Excellent, typically ≤0.02% error, even for oligos >14,000 Da.[4]
Salt Tolerance Reasonably tolerant to salts and buffers.[5]Highly sensitive to salts, buffers, and detergents, which can suppress the signal.[5]
Mixture Analysis Generally better for analyzing mixtures of different oligonucleotides.Can be challenging to analyze complex mixtures due to overlapping charge state distributions.[5]
Throughput High-throughput capability due to rapid sample spotting and analysis.[5]Can be lower throughput, especially when coupled with liquid chromatography (LC).
Fragmentation Depurination can occur due to the acidic matrix and laser energy.[4]In-source fragmentation can be controlled; depurination can occur with added heat.[4]

Experimental Workflow and Protocols

The complete characterization of a DMTr-TNA-G incorporated sequence involves synthesis, purification, and final mass analysis. The DMTr group, which protects the 5'-hydroxyl during synthesis, is typically removed before analysis ("DMTr-off"), although "DMTr-on" analysis can be used for purification monitoring.[7]

MALDI_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification & Deprotection cluster_analysis MALDI-TOF Analysis synthesis 1. Solid-Phase Synthesis (Incorporation of DMTr-TNA-G) cleavage 2. Cleavage from Support & Base Deprotection synthesis->cleavage dmtr_off 3. DMTr Group Removal ('DMTr-off') cleavage->dmtr_off purify 4. Desalting/Purification (e.g., C18 ZipTip) dmtr_off->purify spotting 5. Co-crystallization (Sample + Matrix) purify->spotting maldi 6. Laser Desorption/Ionization spotting->maldi tof 7. Time-of-Flight Analysis maldi->tof spectrum 8. Mass Spectrum Generation tof->spectrum

Caption: Workflow for the synthesis and MALDI-TOF MS characterization of a TNA-modified oligonucleotide.

Protocol 1: Synthesis and Purification of TNA-Incorporated Oligonucleotide

This protocol outlines the general steps for creating the oligonucleotide sequence. The DMTr-TNA-G phosphoramidite (B1245037) is used as a building block in standard automated solid-phase synthesis.[8][9]

  • Automated Solid-Phase Synthesis : The desired sequence is synthesized on a CPG solid support using standard phosphoramidite chemistry. The DMTr-TNA-G phosphoramidite is coupled at the desired position in the sequence. The DMTr group protects the 5'-OH of the growing chain.

  • Cleavage and Deprotection : Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases are removed using an appropriate cleavage solution (e.g., concentrated ammonium (B1175870) hydroxide). At this stage, the oligonucleotide can be purified with the DMTr group attached ("DMTr-on") via reverse-phase HPLC, which separates the full-length product from failure sequences.

  • "DMTr-off" Deprotection : The 5'-DMTr group is removed by treatment with a mild acid (e.g., 80% acetic acid).

  • Final Purification/Desalting : The final "DMTr-off" oligonucleotide must be thoroughly desalted before MALDI-TOF analysis. Metal adducts (Na⁺, K⁺) can significantly hinder analysis by causing peak broadening and reducing resolution.[3][10] Purification using C18 reverse-phase micropipette tips is highly effective for removing salts and other contaminants.[10][11]

Protocol 2: Sample Preparation for MALDI-TOF MS

Proper sample preparation is crucial for obtaining high-quality spectra. This involves selecting an appropriate matrix and spotting technique.

  • Matrix Selection : For oligonucleotides, 3-hydroxypicolinic acid (3-HPA) is the most common and effective matrix.[4] An alternative matrix, 2',4',6'-trihydroxyacetophenone (B23981) (THAP), has also been shown to yield high-resolution spectra for modified oligonucleotides.[12][13][14]

  • Matrix Solution Preparation :

    • Prepare a saturated solution of 3-HPA in a 1:1 (v/v) mixture of acetonitrile (B52724) (ACN) and deionized water.

    • To reduce salt adducts, add an ionic additive like diammonium hydrogen citrate (B86180) to the matrix solution at a concentration of 10-50 mg/mL.[2][15]

  • Sample Spotting (Dried-Droplet Method) :

    • Clean the MALDI target plate thoroughly.[15]

    • Spot 0.5 µL of the matrix solution onto the target plate and let it air dry completely.

    • Apply 0.5 µL of the purified oligonucleotide sample (typically 1-10 pmol/µL in deionized water) directly on top of the dried matrix spot.

    • Allow the sample spot to air dry at room temperature before inserting it into the mass spectrometer.[15]

Protocol 3: MALDI-TOF MS Instrument Parameters

Instrument settings should be optimized for oligonucleotide analysis.

  • Ionization Mode : Negative ion mode is often preferred for oligonucleotides due to the negatively charged phosphodiester backbone. However, positive ion mode can also be used.[14]

  • Analyzer Mode : Reflector mode should be used to achieve the high resolution necessary to confirm the isotopic distribution of the oligonucleotide.[12][13]

  • Mass Range : Set the mass range to encompass the expected molecular weight of the TNA-modified oligonucleotide.

  • Calibration : Calibrate the instrument using an external standard of known oligonucleotides with masses that bracket the expected mass of the analyte.

  • Data Acquisition : Acquire spectra by firing the laser at various positions across the sample spot to find a "hot spot" that yields the best signal-to-noise ratio. Average several hundred laser shots to generate the final spectrum.

By following these protocols, researchers can reliably use MALDI-TOF MS to verify the identity and purity of novel TNA-incorporated oligonucleotides, ensuring the quality of materials used in downstream applications for research and drug development.

References

A Researcher's Guide to Confirming TNA Monomer Incorporation: An NMR-Centric Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise confirmation of threose nucleic acid (TNA) monomer incorporation into synthetic oligonucleotides is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, supported by experimental data and detailed protocols. We will delve into the unique spectral signatures that make NMR a powerful tool for this application and present a clear workflow for its implementation.

Introduction to TNA and the Analytical Challenge

Threose nucleic acid (TNA) is a synthetic nucleic acid analog with a four-carbon threose sugar backbone, differing from the five-carbon ribose or deoxyribose in native RNA and DNA. This structural modification, specifically the 2'-3' phosphodiester linkage, imparts unique biochemical properties to TNA, including resistance to nuclease degradation, making it a promising candidate for therapeutic applications. However, this same modification presents an analytical challenge: confirming the successful and correct incorporation of TNA monomers into an oligonucleotide chain.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands out as a primary method for the unambiguous confirmation of TNA monomer incorporation due to its ability to provide detailed atomic-level structural information in a non-destructive manner. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to probe the chemical environment of specific nuclei within the oligonucleotide.

Key NMR Observables for TNA Incorporation:
  • ¹H NMR: The proton NMR spectrum provides a fingerprint of the oligonucleotide. The incorporation of a TNA monomer leads to characteristic shifts in the proton resonances of the threose sugar moiety and neighboring nucleotides. Key protons to observe include the anomeric proton (H1') and the sugar protons (H2', H3', H4'). The unique stereochemistry of the threose sugar results in a distinct set of chemical shifts and scalar coupling constants (J-couplings) compared to deoxyribose or ribose.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is highly sensitive to the electronic environment of the phosphodiester backbone. The 2'-3' phosphodiester linkage in TNA will have a distinct ³¹P chemical shift compared to the natural 3'-5' linkage in DNA and RNA. This provides a direct and quantitative measure of TNA incorporation.

  • 2D NMR (COSY, TOCSY, NOESY, HSQC): Two-dimensional NMR experiments are crucial for resolving spectral overlap and establishing connectivity between atoms.

    • COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify coupled protons within the same sugar spin system, confirming the threose structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is essential for sequential assignment and confirming the linkage between the TNA monomer and its neighbors.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons with their directly attached heteronuclei (¹³C or ¹⁵N), providing further structural confirmation.

Quantitative Data Summary

The following tables summarize the expected NMR spectral data indicative of TNA monomer incorporation.

Table 1: Expected ¹H NMR Chemical Shifts (ppm) for a TNA Monomer in a DNA-TNA Chimera

ProtonDeoxyribose (DNA)Threose (TNA)Rationale for Shift
H1'5.5 - 6.55.8 - 6.2Altered sugar pucker and backbone geometry.
H2'1.9 - 2.82.2 - 2.6Change in the local electronic environment.
H2''2.2 - 3.0N/AThreose has only one H2' proton.
H3'4.5 - 5.04.2 - 4.6Involvement in the 2'-3' phosphodiester linkage.
H4'3.9 - 4.44.0 - 4.4Different substitution pattern on the furanose ring.

Note: These are approximate chemical shift ranges and can vary depending on the sequence context and experimental conditions.

Table 2: Expected ³¹P NMR Chemical Shifts (ppm) for Different Phosphodiester Linkages

Linkage TypeChemical Shift Range (ppm)
3'-5' Phosphodiester (DNA/RNA)-1.0 to 1.0
2'-3' Phosphodiester (TNA)0.5 to 2.5
Phosphorothioate50 to 70

The distinct downfield shift of the ³¹P signal for the 2'-3' linkage is a key diagnostic marker for TNA incorporation.

Comparison with Alternative Methods

While NMR is a powerful tool, other techniques are also used for oligonucleotide analysis. The following table compares their performance for confirming TNA monomer incorporation.

Table 3: Comparison of Analytical Techniques

FeatureNMR SpectroscopyMass Spectrometry (e.g., ESI-MS)HPLC/UPLC
Primary Information Atomic-level structure, connectivity, conformationMolecular weight, elemental compositionPurity, separation of isomers and impurities
Confirmation of Incorporation Unambiguous via distinct chemical shifts and couplingsConfirms correct mass, but not linkage positionCan separate isomers, but doesn't directly confirm structure
Quantification Highly quantitative (qNMR)Less inherently quantitativeQuantitative for purity assessment
Sensitivity Lower (micromolar range)High (nanomolar to picomolar range)High (nanogram range)
Resolution High, especially with high-field instrumentsHigh mass resolutionHigh chromatographic resolution
Sample Preparation Minimal, non-destructiveRequires ionization, can be destructiveRequires mobile phases and columns
Analysis Time Longer (minutes to hours per sample)Fast (minutes per sample)Fast (minutes per sample)

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Oligonucleotide Synthesis and Purification: Synthesize the TNA-containing oligonucleotide using standard phosphoramidite (B1245037) chemistry. Purify the crude product using HPLC or other suitable chromatographic techniques to remove failure sequences and protecting groups.

  • Sample Desalting: Desalt the purified oligonucleotide using a size-exclusion column or dialysis to remove any residual salts from the purification process.

  • Lyophilization: Lyophilize the desalted sample to a dry powder.

  • Sample Reconstitution: Dissolve the lyophilized oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) prepared in 99.9% D₂O. For observing exchangeable imino protons, reconstitute the sample in a 90% H₂O/10% D₂O mixture.

  • Concentration Determination: Determine the oligonucleotide concentration using UV-Vis spectroscopy at 260 nm. A typical concentration for NMR is in the range of 0.1 to 1.0 mM.

  • Transfer to NMR Tube: Transfer the final sample to a high-quality NMR tube (e.g., Shigemi or equivalent).

Protocol 2: NMR Data Acquisition and Processing
  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution. Tune and match the probe for the desired nuclei (¹H and ³¹P).

  • 1D ¹H NMR:

    • Acquire a standard 1D ¹H spectrum to assess sample purity and folding.

    • Use water suppression techniques (e.g., presaturation or WATERGATE) if the sample is in H₂O.

    • Typical parameters: 16-64 scans, 1-2 second relaxation delay.

  • 1D ³¹P NMR:

    • Acquire a proton-decoupled 1D ³¹P spectrum.

    • Typical parameters: 128-512 scans, 2-5 second relaxation delay.

  • 2D NMR Experiments:

    • TOCSY: Acquire a 2D TOCSY spectrum to identify the spin systems of the sugar moieties. A mixing time of 80 ms (B15284909) is typically used.

    • NOESY: Acquire a 2D NOESY spectrum to establish sequential connectivities. Mixing times of 150-300 ms are common for oligonucleotides.

    • ¹H-¹³C HSQC: Acquire a natural abundance ¹H-¹³C HSQC spectrum to correlate proton and carbon chemical shifts.

    • ¹H-³¹P HSQC or HETCOR: Acquire a ¹H-³¹P correlation spectrum to assign specific phosphorus resonances to the protons in the backbone.

  • Data Processing: Process the acquired data using appropriate NMR software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship in choosing an analytical method.

experimental_workflow Experimental Workflow for NMR Analysis cluster_synthesis Synthesis & Purification cluster_sample_prep NMR Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis purification HPLC Purification synthesis->purification desalting Desalting purification->desalting lyophilization Lyophilization desalting->lyophilization reconstitution Reconstitution in D2O/H2O lyophilization->reconstitution concentration Concentration Determination reconstitution->concentration transfer Transfer to NMR Tube concentration->transfer oneD_H 1D ¹H NMR transfer->oneD_H oneD_P 1D ³¹P NMR transfer->oneD_P twoD_NMR 2D NMR (TOCSY, NOESY, HSQC) oneD_H->twoD_NMR oneD_P->twoD_NMR processing Data Processing twoD_NMR->processing assignment Resonance Assignment processing->assignment confirmation Confirmation of Incorporation assignment->confirmation

NMR Analysis Workflow

logical_relationship Choosing an Analytical Method cluster_methods Analytical Techniques cluster_info Information Provided start Analytical Goal nmr NMR Spectroscopy start->nmr Unambiguous Structural Confirmation ms Mass Spectrometry start->ms Rapid Mass Confirmation hplc HPLC/UPLC start->hplc Purity Assessment structure Detailed Structure & Connectivity nmr->structure mass Molecular Weight ms->mass purity Purity & Isomer Separation hplc->purity structure->mass complements mass->purity complements purity->structure complements

Method Selection Logic

Conclusion

NMR spectroscopy is an indispensable tool for the definitive confirmation of TNA monomer incorporation into oligonucleotides. Its ability to provide detailed, atomic-level structural information, particularly the unique chemical shifts of the threose sugar protons and the characteristic ³¹P signal of the 2'-3' phosphodiester linkage, makes it superior to other methods for this specific purpose. While techniques like mass spectrometry and HPLC are valuable for confirming molecular weight and assessing purity, they do not offer the same level of structural detail as NMR. For researchers in the field of therapeutic oligonucleotide development, a comprehensive analytical approach that leverages the strengths of each of these techniques, with NMR at the core of structural verification, is essential for ensuring the quality and efficacy of their novel TNA-based constructs.

Unveiling Superior Coupling Efficiency in TNA Guanosine Phosphoramidites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of threose nucleic acid (TNA), a synthetic genetic polymer with significant potential in therapeutic and diagnostic applications, the efficiency of oligonucleotide chain elongation is paramount. A critical factor influencing this efficiency is the chemical structure of the phosphoramidite (B1245037) building blocks, particularly the choice of protecting groups. This guide provides a detailed comparison of the coupling efficiency of different TNA guanosine (B1672433) phosphoramidites, supported by experimental data, to aid researchers in selecting optimal reagents for their TNA synthesis needs.

A key challenge in the synthesis of guanosine phosphoramidites is the potential for side reactions and the formation of regioisomers.[1][2][3][4] To circumvent these issues, a bulky diphenylcarbamoyl (DPC) group is often installed at the O6 position of the guanine (B1146940) base.[1][2][3][4] While effective in directing the synthesis to the desired N9 isomer, the steric hindrance introduced by the DPC group can negatively impact the subsequent coupling efficiency during solid-phase oligonucleotide synthesis.[1][2] Recent research has focused on developing TNA guanosine phosphoramidites that do not require the DPC protecting group, aiming for improved coupling performance.[1][2]

This comparison focuses on the performance of a traditional DPC-protected TNA guanosine phosphoramidite versus a more recently developed acetyl-protected counterpart that lacks the bulky DPC group.[1][2]

Comparative Coupling Efficiency

Experimental data demonstrates a notable difference in the coupling efficiency between the DPC-protected and the non-DPC acetyl-protected TNA guanosine phosphoramidites. The less sterically hindered acetyl-protected phosphoramidite exhibits significantly higher coupling efficiency.[1][2]

Phosphoramidite TypeProtecting GroupsCoupling Efficiency (%)Truncated Product (%)Full-Length Product (%)
tG amidite with DPC N-acetyl, O6-diphenylcarbamoyl445644
tG amidite without DPC N-acetyl782278

Table 1: Comparison of coupling efficiencies for DPC-protected and non-DPC acetyl-protected TNA guanosine phosphoramidites. Data is derived from the analysis of crude oligonucleotides synthesized with a single incorporation of the respective TNA guanosine.[1][2]

The data clearly indicates that the absence of the bulky DPC group leads to a substantial improvement in the incorporation of the TNA guanosine monomer, resulting in a higher yield of the full-length oligonucleotide product.[1][2] This improved performance is attributed to the reduced steric hindrance at the reaction site during the coupling step.[1][2]

Experimental Protocols

The following is a detailed methodology for the comparative analysis of TNA guanosine phosphoramidite coupling efficiency.

Oligonucleotide Synthesis

A chimeric oligonucleotide sequence, 3′-tGtTdT₅-3′, was synthesized to evaluate the coupling efficiency of the TNA-G (tG) phosphoramidites.[1] The inclusion of a TNA-T (tT) unit allows for the assessment of TNA-to-TNA coupling, while the five DNA-T (dT) units provide sufficient length for accurate analysis.[1]

  • Synthesizer: ABI 3400 DNA synthesizer.[1][2]

  • Synthesis Conditions: Suboptimal conditions were intentionally used to accentuate differences in coupling efficiency.[1][2]

    • Phosphoramidite Concentration: 50 mM.[1][2]

    • Coupling Time: A single 5-minute coupling step.[1][2]

  • Deprotection: Following synthesis, the oligonucleotides were cleaved from the solid support and deprotected by incubation in a 30% aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution for 18 hours at 55 °C.[1][2]

Analysis of Coupling Efficiency

The crude deprotected oligonucleotides were analyzed to quantify the coupling efficiency of the tG phosphoramidites.

  • Instrumentation: Anion-exchange high-performance liquid chromatography (AEX-HPLC) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[1][2]

  • Methodology:

    • The AEX-HPLC chromatogram of the crude product mixture reveals two primary peaks: the full-length product (3′-tGtTdT₅-3′) and the truncated product (3′-tTdT₅-3′), which results from failed coupling of the tG phosphoramidite.[1]

    • The identities of these peaks are confirmed by MALDI-TOF mass spectrometry, with expected molecular weights of 2064.36 g/mol for the full-length product and 1749.17 g/mol for the truncated sequence.[1]

    • The integrated peak areas from the AEX-HPLC analysis are used to determine the relative percentage of the full-length and truncated products.[1][2]

    • The coupling efficiency is calculated from the relative peak percentages, after normalization for differences in absorbance between the two oligonucleotide species.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and analysis workflow used to compare the coupling efficiencies of the different TNA guanosine phosphoramidites.

G cluster_synthesis Oligonucleotide Synthesis cluster_analysis Analysis start Start Synthesis: 3'-tTdT5-3' on solid support phosphoramidite Introduce TNA Guanosine Phosphoramidite (DPC or non-DPC) start->phosphoramidite coupling Single 5-minute Coupling Step phosphoramidite->coupling deprotection Cleavage and Deprotection (NH4OH, 55°C, 18h) coupling->deprotection crude_product Crude Oligonucleotide Mixture deprotection->crude_product aex_hplc AEX-HPLC Separation crude_product->aex_hplc maldi_tof MALDI-TOF MS (Peak Identification) aex_hplc->maldi_tof quantification Peak Integration and Coupling Efficiency Calculation aex_hplc->quantification

References

Nuclease resistance of TNA versus DNA and RNA oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical factor. Threose Nucleic Acid (TNA) has emerged as a promising synthetic nucleic acid analog, demonstrating remarkable resistance to nuclease degradation compared to its natural counterparts, DNA and RNA. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visualizations to illustrate the underlying mechanisms.

Threose Nucleic Acid (TNA) is an artificial genetic polymer with a simplified four-carbon threose sugar backbone, which, unlike the five-carbon ribose or deoxyribose in RNA and DNA, confers exceptional biological stability.[1] This inherent structural difference makes TNA completely refractory to nuclease digestion, a significant advantage for therapeutic and diagnostic applications.[1]

Superior Stability of TNA in Biological Fluids

Experimental data consistently highlights the superior stability of TNA in environments containing nucleases, such as serum. In a study comparing the stability of fluorescently labeled oligonucleotides in 10% fetal bovine serum (FBS), DNA oligonucleotides were completely degraded within 8 hours, exhibiting a half-life of just 2.22 hours.[2][3] In stark contrast, TNA oligonucleotides remained largely intact even after 24 hours of incubation, demonstrating their profound resistance to serum nucleases.[2][3] Further studies have shown that TNA remains undigested after a remarkable 7 days of incubation in 50% human serum.[4]

This exceptional stability is not limited to serum. TNA has also been shown to be highly resistant to specific, potent nucleases like snake venom phosphodiesterase (SVPDE), a highly active 3' exonuclease.[2][4]

Quantitative Comparison of Nuclease Resistance

The following table summarizes the available quantitative data on the stability of TNA, DNA, and RNA under different conditions.

ConditionTNADNARNAReference
10% Fetal Bovine Serum (FBS) at 37°C No significant degradation after 24 hoursHalf-life of 2.22 hours; complete degradation in 8 hours-[2][3]
50% Human Serum Undigested after 7 days--[4]
Snake Venom Phosphodiesterase (SVPDE) StableDegradedDegraded[2][4]

Experimental Protocols

Nuclease Stability Assay Using Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This protocol outlines a standard method for assessing the nuclease resistance of oligonucleotides.

Materials:

  • TNA, DNA, and RNA oligonucleotides (e.g., fluorescently labeled)

  • Nuclease source (e.g., Fetal Bovine Serum, specific nuclease like SVPDE)

  • Phosphate-Buffered Saline (PBS)

  • Denaturing PAGE loading buffer (containing formamide)

  • Urea-polyacrylamide gel (e.g., 12%)

  • TBE buffer (Tris/Borate/EDTA)

  • Gel electrophoresis apparatus and power supply

  • Fluorescence imager

Procedure:

  • Prepare solutions of TNA, DNA, and RNA oligonucleotides at a concentration of 2 µM in PBS.[5]

  • In separate microcentrifuge tubes, mix 6 µL of each oligonucleotide solution with 6 µL of the nuclease source (e.g., 10% FBS in PBS).[5]

  • Incubate the reactions at 37°C.[5]

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Stop the reaction by adding an equal volume of denaturing PAGE loading buffer.

  • Heat the samples at 95°C for 5 minutes to denature the oligonucleotides.

  • Load the samples onto a urea-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualize the gel using a fluorescence imager. The intensity of the band corresponding to the intact oligonucleotide is quantified to determine the percentage of degradation over time.

Cellular Uptake and Degradation Pathway of Oligonucleotides

The primary mechanism for the cellular uptake of oligonucleotides is endocytosis. Once inside the cell, they are encapsulated in vesicles and trafficked through the endosomal pathway. Ultimately, many of these oligonucleotides end up in lysosomes, where they are degraded by lysosomal nucleases. The resistance of TNA to these nucleases suggests a longer intracellular half-life and potentially greater therapeutic efficacy.

Oligonucleotide_Degradation_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Oligonucleotides Oligonucleotides Endocytosis Endocytosis Oligonucleotides->Endocytosis Cellular Uptake Early_Endosome Early_Endosome Endocytosis->Early_Endosome Late_Endosome Late_Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Endosomal_Escape Endosomal_Escape Late_Endosome->Endosomal_Escape Degradation Degradation Lysosome->Degradation Cytosol Cytosol Endosomal_Escape->Cytosol Target_Engagement Target_Engagement Cytosol->Target_Engagement Nuclease_Assay_Workflow Oligo_Prep 1. Prepare Oligonucleotide Solutions (TNA, DNA, RNA) Incubation 2. Incubate with Nuclease Source (e.g., Serum, Specific Nuclease) Oligo_Prep->Incubation Time_Points 3. Collect Aliquots at Different Time Points Incubation->Time_Points Reaction_Stop 4. Stop Reaction with Denaturing Loading Buffer Time_Points->Reaction_Stop PAGE 5. Denaturing PAGE Reaction_Stop->PAGE Visualization 6. Visualize and Quantify (Fluorescence Imaging) PAGE->Visualization Analysis 7. Data Analysis (Degradation Kinetics, Half-life) Visualization->Analysis

References

A Head-to-Head Comparison of TNA and LNA Modified Oligonucleotides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of modified oligonucleotides, the choice between Threose Nucleic Acid (TNA) and Locked Nucleic Acid (LNA) represents a critical decision in the design of therapeutic and diagnostic agents. Both modifications offer significant advantages over native DNA and RNA, particularly in enhancing binding affinity and conferring nuclease resistance. This guide provides a comprehensive head-to-head comparison of TNA and LNA, presenting available experimental data, detailed methodologies, and structural insights to inform your selection process.

At a Glance: Key Performance Characteristics

While direct head-to-head comparative studies across all performance metrics are limited, the existing body of research provides valuable insights into the individual strengths of TNA and LNA modifications. The following tables summarize the available quantitative data to facilitate a comparative assessment.

Performance Metric TNA-Modified Oligonucleotides LNA-Modified Oligonucleotides Unmodified DNA/RNA
Thermal Stability (ΔTm per modification) Destabilizes RNA duplexes by ~5°C; Minimal effect on DNA duplexes (-2.3 to +1.6°C)[1]Increases duplex stability by +3 to +8°C against RNA and +2 to +6°C against DNA[2][3][4]Baseline
Nuclease Resistance Significantly more resistant to acid-mediated degradation than DNA and RNA[5]. Highly resistant to serum nucleases.Highly resistant to endo- and 3'-exonucleases[6][7][8].Rapidly degraded
Antisense Activity (IC50) Data from direct comparative studies with LNA is not readily available.LNA gapmers show high potency (IC50 of 0.4 nM in one study)[9].Generally low to no activity without modifications
Cellular Uptake Readily enters a number of cell lines without transfection agents[10].Cellular uptake can be inefficient without delivery agents, though gymnotic uptake has been observed at micromolar concentrations[11][12][13].Poor

Structural Differences: A Tale of Two Sugars

The distinct properties of TNA and LNA originate from their unique sugar modifications.

cluster_TNA TNA Monomer cluster_LNA LNA Monomer TNA LNA

Figure 1: Chemical structures of TNA and LNA monomers.

TNA incorporates a four-carbon threose sugar in its backbone, connected by 3'-2' phosphodiester linkages, a departure from the natural 5'-3' linkage[6]. This altered backbone geometry is the primary determinant of its unique hybridization properties and profound nuclease resistance.

LNA features a methylene (B1212753) bridge that connects the 2'-oxygen and 4'-carbon of the ribose sugar, "locking" it in an A-form helical conformation[3]. This pre-organization of the sugar moiety reduces the entropic penalty of hybridization, leading to a significant increase in binding affinity.

In-Depth Performance Analysis

Thermal Stability

The ability of an oligonucleotide to bind tightly and specifically to its target is paramount. This is often quantified by the change in melting temperature (ΔTm) upon modification.

LNA is renowned for its dramatic enhancement of thermal stability. Each LNA monomer incorporated into an oligonucleotide can increase the melting temperature of a duplex by 3-8°C when hybridized to an RNA target and 2-6°C against a DNA target[2][3][4]. This high binding affinity allows for the design of shorter oligonucleotides with high potency.

TNA , in contrast, has a more nuanced effect on duplex stability. A single TNA modification has been shown to destabilize an RNA duplex by approximately 5°C[1]. However, its impact on DNA duplex stability is minimal, with reported ΔTm values ranging from -2.3 to +1.6°C[1].

Table 1: Change in Melting Temperature (ΔTm) per Modification

ModificationTarget: RNA (ΔTm in °C)Target: DNA (ΔTm in °C)
TNA ~ -5.0[1]-2.3 to +1.6[1]
LNA +3.0 to +8.0[2][4]+2.0 to +6.0[14]

Note: These values are sequence and context-dependent and should be considered as a general guide.

Nuclease Resistance

The therapeutic potential of oligonucleotides is often limited by their rapid degradation by nucleases in biological fluids. Both TNA and LNA offer substantial protection against enzymatic cleavage.

TNA exhibits exceptional stability. Its unnatural 3'-2' phosphodiester linkage renders it highly resistant to degradation by a wide range of nucleases found in serum and other biological matrices[10]. Studies have shown TNA to be significantly more resistant to acid-mediated degradation compared to both DNA and RNA[5].

LNA also confers significant nuclease resistance. The locked ribose structure sterically hinders the approach of nucleases, protecting the phosphodiester backbone from cleavage[6][7][8]. The level of resistance can be further enhanced by the strategic placement of LNA monomers within the oligonucleotide sequence.

Table 2: Nuclease Resistance Profile

ModificationGeneral Nuclease ResistanceKey Findings
TNA Very HighSignificantly more stable than DNA and RNA in acidic conditions and highly resistant to serum nucleases[5][10].
LNA HighProvides substantial protection against both endo- and 3'-exonucleases[6][7][8].
In Vitro and In Vivo Efficacy

The ultimate measure of a modified oligonucleotide's utility is its biological activity. For antisense applications, this is often determined by the concentration required to achieve a 50% reduction in target gene expression (IC50).

LNA -modified oligonucleotides, particularly in a "gapmer" design, have demonstrated high antisense potency. One comparative study reported an IC50 of 0.4 nM for an LNA gapmer, which was significantly more potent than phosphorothioate (B77711) and 2'-O-methyl modified oligonucleotides[15][9].

Table 3: Antisense Oligonucleotide (ASO) Potency

ModificationReported IC50
TNA Data not available for direct comparison
LNA (gapmer) 0.4 nM (in a specific study against VR1)[15][9]
Phosphorothioate (PS) ~70 nM (in the same study as LNA)[15]
2'-O-Methyl (2'-OMe) ~220 nM (in the same study as LNA)[15]

Experimental Protocols

To aid researchers in their experimental design, detailed protocols for key comparative experiments are provided below.

Oligonucleotide Synthesis

Both TNA and LNA oligonucleotides are synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, a well-established and reliable method[2][16][17][18].

cluster_synthesis Solid-Phase Oligonucleotide Synthesis start Start with Solid Support (e.g., CPG) deprotection 1. Deprotection: Remove 5'-DMT group start->deprotection coupling 2. Coupling: Add next phosphoramidite monomer deprotection->coupling capping 3. Capping: Block unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation: Stabilize phosphite (B83602) triester capping->oxidation repeat Repeat for each monomer in sequence oxidation->repeat repeat->deprotection Next Cycle cleavage 5. Cleavage & Deprotection: Release from support and remove protecting groups repeat->cleavage Final Cycle purification 6. Purification: (e.g., HPLC) cleavage->purification end Final Oligonucleotide purification->end

Figure 2: General workflow for solid-phase oligonucleotide synthesis.

TNA Synthesis: TNA phosphoramidites are synthesized and incorporated using standard DNA synthesizers[17]. The synthesis process involves glycosylation, debenzoylation, tritylation, and phosphitylation steps[10]. To ensure high yield and purity, the coupling and de-blocking reaction times are typically extended[10].

LNA Synthesis: LNA phosphoramidites are also compatible with standard DNA synthesizers[16][18]. Slightly longer coupling and oxidation times are recommended for efficient incorporation compared to standard DNA monomers[16].

Melting Temperature (Tm) Analysis

UV-melting curve analysis is the standard method for determining the thermal stability of oligonucleotide duplexes[19][20][21].

Protocol:

  • Sample Preparation: Anneal the modified oligonucleotide with its complementary DNA or RNA target in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • UV Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Melting Curve Acquisition: Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated, which corresponds to the inflection point of the melting curve. This is typically calculated from the first derivative of the curve.

Nuclease Resistance Assay

The stability of oligonucleotides against nuclease degradation can be assessed using various enzymes or biological fluids.

3'-Exonuclease Stability Assay (using Snake Venom Phosphodiesterase - SVP):

  • Reaction Setup: Incubate the 5'-radiolabeled or fluorescently labeled oligonucleotide with SVP in a suitable buffer (e.g., Tris-HCl buffer with MgCl2).

  • Time Course: Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction by adding a chelating agent (e.g., EDTA) and denaturing the enzyme.

  • Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to separate the intact oligonucleotide from the degradation products.

  • Quantification: Quantify the percentage of intact oligonucleotide remaining at each time point to determine the degradation kinetics[22].

Serum Stability Assay:

  • Incubation: Incubate the labeled oligonucleotide in human or fetal bovine serum at 37°C.

  • Time Course: Collect samples at various time points.

  • Oligonucleotide Extraction: Extract the oligonucleotide from the serum proteins.

  • Analysis: Analyze the extracted samples by PAGE or HPLC to assess the extent of degradation[23][24][25].

Conclusion and Future Perspectives

Both TNA and LNA offer compelling advantages for the development of oligonucleotide-based therapeutics and diagnostics.

LNA stands out for its exceptional ability to increase the thermal stability of duplexes, making it a powerful tool for enhancing binding affinity and enabling the use of shorter, more specific oligonucleotides. Its utility in antisense applications is well-documented, with LNA-containing drugs progressing through clinical trials.

TNA, with its unique backbone structure, provides profound nuclease resistance and demonstrates the intriguing property of efficient cellular uptake without the need for delivery vehicles. While its impact on duplex stability is more modest compared to LNA, its inherent stability and cellular entry mechanism make it a highly promising candidate for in vivo applications.

The choice between TNA and LNA will ultimately depend on the specific application and the desired balance of properties. For applications requiring the highest possible binding affinity, LNA is a strong contender. For those where nuclease resistance and efficient cellular delivery are paramount, TNA presents a compelling alternative.

Further head-to-head comparative studies under identical experimental conditions are crucial to fully elucidate the relative merits of these two important oligonucleotide modifications. Such studies will undoubtedly accelerate the rational design of next-generation nucleic acid-based drugs with improved efficacy and safety profiles.

References

TNA Probes in Fluorescence In Situ Hybridization (FISH): A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Threose Nucleic Acid (TNA) probes in Fluorescence In Situ Hybridization (FISH) applications. It evaluates their performance against conventional DNA probes and Locked Nucleic Acid (LNA) probes, offering available experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate tools for your research needs.

Introduction to TNA Probes in FISH

Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetic technique that enables the visualization and localization of specific nucleic acid sequences within cells and tissues. The choice of probe is critical to the success of a FISH experiment, directly impacting sensitivity, specificity, and signal intensity. While DNA probes have been the standard for decades, novel nucleic acid analogs like Threose Nucleic Acid (TNA) and Locked Nucleic Acid (LNA) are emerging as powerful alternatives, offering significant advantages.

TNA is an artificial nucleic acid analog where the ribose sugar backbone of natural nucleic acids is replaced by a threose sugar. This structural modification confers unique properties to TNA probes, including exceptional biological stability. LNA probes, on the other hand, are RNA analogs containing a methylene (B1212753) bridge that "locks" the ribose ring in a specific conformation, leading to enhanced hybridization affinity.

This guide will delve into the performance characteristics of TNA probes in comparison to DNA and LNA probes, providing a framework for understanding their respective strengths and limitations in FISH applications.

Performance Comparison: TNA vs. DNA vs. LNA Probes

The performance of FISH probes can be assessed by several key metrics: signal intensity, signal-to-noise ratio, specificity (mismatch discrimination), and stability. While direct quantitative comparisons of TNA probes against DNA and LNA probes in FISH are still emerging in the scientific literature, available data from studies on miRNA detection and the well-established performance of LNA probes provide valuable insights.[1][2]

Table 1: Quantitative Performance Comparison of FISH Probes

Performance MetricDNA ProbesLNA ProbesTNA Probes
Signal Intensity BaselineHigh to Very High[2]Data not widely available; expected to be high due to stable hybridization
Signal-to-Noise Ratio Variable; prone to backgroundHigh[2]High (inferred from high specificity)[1]
Specificity (Single Mismatch Discrimination) ModerateHigh to Very High[3][4]Very High (can distinguish one to two base mismatches)[1]
Thermal Stability (Tm) BaselineSignificantly Increased[2][3]High[1]
Nuclease Resistance LowHighVery High (completely refractory to nuclease digestion)[1]
Hybridization Time StandardShorter than DNA probes[3]Data not widely available; potentially faster due to favorable kinetics

Key Performance Insights:

  • Specificity: TNA probes have demonstrated exceptional specificity, capable of discriminating between targets with single or double nucleotide mismatches.[1] This is a significant advantage in applications requiring the detection of closely related sequences or specific mutations. LNA probes also offer superior mismatch discrimination compared to traditional DNA probes.[3][4]

  • Stability: The threose backbone of TNA renders it completely resistant to nuclease degradation, a critical feature for in vivo applications and for experiments with long incubation times.[1] LNA probes also exhibit enhanced nuclease resistance compared to DNA probes.

  • Signal Intensity and Signal-to-Noise Ratio: LNA probes have been shown to produce dramatically improved signal intensity and higher signal-to-noise ratios compared to DNA probes.[2] While direct quantitative data for TNA probes in FISH is limited, their high thermal stability and specificity suggest the potential for strong and clean signals.

  • Thermal Stability: Both TNA and LNA probes exhibit significantly higher thermal stability (melting temperature, Tm) when hybridized to their targets compared to DNA probes.[1][2][3] This allows for more stringent washing conditions, which can further reduce background noise and improve specificity.

Experimental Protocols

The following protocols provide a general framework for performing FISH with different probe types. Optimization of probe concentration, hybridization temperature, and wash stringency is crucial for successful results.

General FISH Protocol (Adaptable for TNA, DNA, and LNA Probes)

This protocol is a generalized starting point. Specific parameters, especially hybridization and wash temperatures, will need to be optimized based on the probe sequence and the target.

1. Sample Preparation:

  • Fix cells or tissue sections with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.
  • Wash twice with PBS.
  • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
  • Wash twice with PBS.
  • Dehydrate through an ethanol (B145695) series (70%, 90%, 100%) for 3 minutes each and air dry.

2. Hybridization:

  • Prepare hybridization buffer: 50% formamide (B127407), 2x SSC, 10% dextran (B179266) sulfate, and a blocking agent (e.g., yeast tRNA).
  • Dilute the fluorescently labeled probe in hybridization buffer to the desired concentration (typically 50-200 nM).
  • Apply the probe solution to the sample and cover with a coverslip.
  • Denature the sample and probe by heating at 75-85°C for 5-10 minutes.
  • Hybridize overnight at a temperature optimized for your probe (e.g., 37°C for DNA, higher for LNA and potentially TNA).

3. Washing:

  • Remove the coverslip and wash the sample in 2x SSC with 50% formamide at the hybridization temperature for 15 minutes.
  • Wash twice in 1x SSC at the hybridization temperature for 15 minutes each.
  • Wash once in 0.5x SSC at room temperature for 10 minutes.
  • Wash once in PBS for 5 minutes.

4. Counterstaining and Mounting:

  • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
  • Mount the sample with an anti-fade mounting medium.

5. Imaging:

  • Visualize the fluorescent signals using a fluorescence microscope with appropriate filters.

Visualizing the Workflow and Probe Hybridization

The following diagrams, generated using the DOT language, illustrate the experimental workflow of FISH and the binding mechanisms of different probes.

FISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_post Post-Hybridization cluster_analysis Analysis Fixation Fixation (PFA) Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Dehydration Dehydration (Ethanol Series) Permeabilization->Dehydration Probe_Application Probe Application Dehydration->Probe_Application Denaturation Denaturation Probe_Application->Denaturation Hybridization_Step Hybridization Denaturation->Hybridization_Step Washing Stringent Washes Hybridization_Step->Washing Counterstaining Counterstaining (DAPI) Washing->Counterstaining Mounting Mounting Counterstaining->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: General experimental workflow for Fluorescence In Situ Hybridization (FISH).

Probe_Hybridization cluster_target Target RNA cluster_dna DNA Probe cluster_lna LNA Probe cluster_tna TNA Probe Target 5'-...A-U-G-C-A-U-C-G...-3' DNA_Probe 3'-...T-A-C-G-T-A-G-C...-5' Target->DNA_Probe Standard Hybridization LNA_Probe 3'-...T-A-C-G-T-A-G-C...-5' (LNA modifications) Target->LNA_Probe High Affinity Hybridization TNA_Probe 3'-...T-A-C-G-T-A-G-C...-5' (Threose backbone) Target->TNA_Probe Highly Stable Hybridization

Caption: Schematic of different probe types hybridizing to a target RNA sequence.

Conclusion

TNA probes represent a promising new class of tools for FISH and other in situ hybridization techniques. Their exceptional specificity and resistance to nuclease degradation make them particularly well-suited for challenging applications, including the detection of short RNA targets, single-nucleotide polymorphisms, and for in vivo imaging. While more direct quantitative comparisons with established probes like DNA and LNA in various FISH applications are needed, the current evidence strongly suggests that TNA probes can offer significant advantages in terms of performance and reliability. For researchers in drug development and diagnostics, the unique properties of TNA probes may open up new avenues for the development of highly specific and robust molecular assays. As research in this area continues, TNA probes are poised to become an invaluable addition to the molecular biologist's toolkit.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the proper disposal of DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is critical for ensuring the safety of researchers, minimizing environmental impact, and maintaining regulatory compliance. This document outlines a step-by-step operational plan for the deactivation and disposal of this phosphoramidite (B1245037) and associated solvent waste.

Quantitative Data for Disposal

For clarity and ease of comparison, the following table summarizes the key quantitative parameters for the disposal procedure.

ParameterValue/RecommendationRationale
Deactivating Agent 5% Sodium Bicarbonate (NaHCO₃) (aqueous)A weak base facilitates the controlled hydrolysis of the reactive phosphoramidite moiety and neutralizes any acidic byproducts.[1]
Solvent for Dissolution Anhydrous Acetonitrile (B52724) (ACN)Used to dissolve residual phosphoramidite for controlled quenching. Anhydrous solvent prevents premature hydrolysis.[1]
Ratio of Waste to Quenching Solution Approximately 1:10 (v/v)A significant excess of the aqueous quenching solution ensures the complete and safe hydrolysis of the phosphoramidite.[1]
Final pH of Aqueous Waste 6.0 - 8.0A neutral pH is generally required for hazardous waste collection and is safer for handling.[2]
Reaction Time for Hydrolysis Minimum 24 hoursEnsures complete degradation of the phosphoramidite.[2]

Experimental Protocol for Deactivation and Disposal

This protocol details the methodology for the safe deactivation of small quantities of expired or unused solid this compound and the disposal of its empty containers.

I. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this chemical within a certified chemical fume hood.[1][3]

  • Mandatory PPE includes safety goggles, chemical-resistant gloves (nitrile or butyl rubber), and a lab coat.[1][4]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Avoid inhalation of dust or vapors.[3]

II. Deactivation of Solid Phosphoramidite Waste:

  • Preparation: In a designated chemical fume hood, prepare a 5% aqueous solution of sodium bicarbonate.

  • Dissolution: Carefully dissolve the solid this compound waste in a minimal amount of anhydrous acetonitrile in a suitable container.

  • Quenching/Hydrolysis: Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to the 5% sodium bicarbonate solution at a ratio of approximately 1:10 (phosphoramidite solution to bicarbonate solution).[1]

  • Reaction: Loosely cap the container to allow for any potential gas evolution and let the reaction proceed for a minimum of 24 hours to ensure complete hydrolysis.[2]

  • Neutralization: After 24 hours, check the pH of the resulting aqueous solution using pH paper or a calibrated pH meter. If necessary, adjust the pH to a neutral range of 6.0 - 8.0 using a suitable acid or base.[2]

  • Collection: Transfer the neutralized aqueous waste to a designated hazardous waste container labeled "Aqueous Waste containing hydrolyzed phosphoramidite byproducts."

III. Disposal of Empty Phosphoramidite Containers:

  • Rinsing: Rinse the empty container multiple times with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]

  • Quenching of Rinsate: Add the acetonitrile rinsate to the 5% sodium bicarbonate solution as described in the solid waste deactivation procedure.

  • Container Disposal: After thorough rinsing and air-drying in the fume hood, deface the label on the empty container and dispose of it according to your institution's guidelines for chemically contaminated glass or plastic.

IV. Management of Solvent Waste:

Proper segregation of solvent waste is crucial for both safety and cost-effective disposal.

  • Non-Halogenated Solvents (e.g., Acetonitrile):

    • Collect all acetonitrile waste in a clearly labeled, dedicated "Non-Halogenated Organic Waste" container.[5][6]

    • Keep the container tightly sealed when not in use and store it in a well-ventilated area away from ignition sources.[7][8]

  • Halogenated Solvents (e.g., Dichloromethane):

    • Collect all dichloromethane (B109758) waste in a separate, clearly labeled "Halogenated Organic Waste" container.[5][9][10]

    • Never mix halogenated and non-halogenated waste streams.[3][6]

    • Store in a designated area for hazardous waste.

V. Final Disposal:

  • All hazardous waste containers must be properly labeled with the full chemical names of the contents.

  • Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][11]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow for the proper disposal of this compound and associated waste streams.

cluster_solid Solid Waste Disposal cluster_container Empty Container Disposal SolidWaste Solid this compound Waste Dissolve Dissolve in Anhydrous Acetonitrile SolidWaste->Dissolve Quench Quench in 5% NaHCO3 (aq) Dissolve->Quench Hydrolyze Hydrolyze for 24h Quench->Hydrolyze Neutralize Neutralize to pH 6-8 Hydrolyze->Neutralize AqueousWaste Collect as Aqueous Hazardous Waste Neutralize->AqueousWaste EmptyContainer Empty Amidite Container Rinse Rinse with Anhydrous Acetonitrile EmptyContainer->Rinse Rinsate Collect Rinsate Rinse->Rinsate DisposeContainer Dispose of Decontaminated Container Rinse->DisposeContainer Rinsate->Quench

Caption: Workflow for the deactivation and disposal of solid phosphoramidite waste and empty containers.

cluster_solvents Solvent Waste Management cluster_non_halogenated Non-Halogenated cluster_halogenated Halogenated ACN_Waste Acetonitrile Waste Collect_ACN Collect in Non-Halogenated Waste Container ACN_Waste->Collect_ACN FinalDisposal Arrange for EHS Pickup Collect_ACN->FinalDisposal DCM_Waste Dichloromethane Waste Collect_DCM Collect in Halogenated Waste Container DCM_Waste->Collect_DCM Collect_DCM->FinalDisposal

Caption: Segregation and disposal workflow for associated solvent waste.

References

Essential Safety and Logistical Information for Handling DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents like DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and maintain compound integrity. Adherence to these protocols is crucial for minimizing risks and supporting successful research outcomes.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound, which belongs to the phosphoramidite (B1245037) class of chemicals. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Face ShieldRecommended when there is a significant splash hazard.[1]
Skin Protection GlovesChemical-impermeable gloves (e.g., nitrile) are required. Gloves should be inspected before use and disposed of properly if contaminated.[1]
Laboratory CoatA standard laboratory coat must be worn to protect against incidental contact.[1]
Protective ClothingBody protection should be chosen based on the concentration and amount of the substance being handled at the specific workplace.[1]
Respiratory Protection NIOSH-approved RespiratorA respirator, such as an N95 or P-type dust mask, should be used if ventilation is inadequate or if dust is generated.[1]
Self-contained Breathing Apparatus (SCBA)Necessary in the event of a fire or a major spill.[1]
Operational Plan: Step-by-Step Handling Procedures

Proper handling from receipt to use is critical for both safety and the quality of the experimental results. Phosphoramidites are sensitive to moisture and air.[1]

1. Receiving and Storage:

  • Upon receipt, immediately inspect the container for any damage or leaks.

  • Store the container tightly sealed in a dry and well-ventilated area.[1][2]

  • The recommended storage temperature is -20°C.[1][2][3] Some sources also suggest storage at -80°C for longer-term stability (up to 6 months).[4]

  • Keep the compound away from heat and oxidizing agents.[1][2]

2. Preparation for Use:

  • All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

  • Ensure all necessary PPE is worn correctly before handling the compound.[5]

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture, which can degrade the phosphoramidite.

  • Use anhydrous solvents, such as acetonitrile (B52724), for dissolution.[6] The solvent should contain less than 30 ppm of water.[6]

3. During Use:

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands thoroughly after handling the compound.[1][2]

4. Spill and Emergency Procedures:

  • In case of a spill, avoid dust formation.[2]

  • Evacuate the area and ensure adequate ventilation.[2]

  • Remove all sources of ignition.[2]

  • Absorb the spilled material with an inert substance like vermiculite (B1170534) or dry sand and collect it in a sealed container for disposal.[5]

  • Decontaminate the affected surface with a suitable solvent, such as alcohol.[5]

Disposal Plan: Safe Deactivation and Waste Management

Proper disposal is essential to protect personnel and the environment. Do not dispose of the chemical into drains or the environment.[1][5]

1. Waste Segregation:

  • Collect all waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, in a designated, properly labeled, and sealed container.[1]

2. Deactivation of Unused or Expired Product:

  • The reactive phosphoramidite moiety can be deactivated through controlled hydrolysis to a less reactive H-phosphonate species.[5] This procedure should be performed in a chemical fume hood.

  • Dissolution: Carefully dissolve the solid waste or rinse the empty container with a minimal amount of anhydrous acetonitrile.[5]

  • Quenching/Hydrolysis: Slowly add the acetonitrile solution to a 5% aqueous solution of sodium bicarbonate while stirring.[5] The weak basic solution helps to neutralize any acidic byproducts.

  • Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.[5]

3. Final Disposal:

  • The resulting aqueous mixture should be transferred to a properly labeled hazardous waste container for aqueous chemical waste.[5]

  • The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[5] Surplus and non-recyclable solutions should also be offered to a licensed disposal company.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_handling Operational Plan cluster_disposal Disposal Plan receiving Receiving and Storage (-20°C, Dry, Ventilated) preparation Preparation in Fume Hood (Wear Full PPE) receiving->preparation Equilibrate to Room Temp use Use in Synthesis (Avoid Dust/Aerosols) preparation->use Anhydrous Conditions spill Spill Response (Absorb and Decontaminate) use->spill If Spill Occurs segregation Waste Segregation (Labeled, Sealed Container) use->segregation After Use / Contaminated Materials spill->segregation deactivation Deactivation (Hydrolysis) (Acetonitrile + 5% NaHCO3 aq.) segregation->deactivation For Unused Product final_disposal Final Disposal (Licensed Waste Contractor) deactivation->final_disposal

Caption: Workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.